molecular formula C13H28 B1583587 4-Methyldodecane CAS No. 6117-97-1

4-Methyldodecane

Cat. No.: B1583587
CAS No.: 6117-97-1
M. Wt: 184.36 g/mol
InChI Key: UZTXSMATBUWDDZ-UHFFFAOYSA-N
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Description

4-Methyldodecane is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTXSMATBUWDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058638
Record name 4-Methyldodecane
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Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6117-97-1
Record name Dodecane, 4-methyl-
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Record name 4-Methyldodecane
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Record name Dodecane, 4-methyl-
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Foundational & Exploratory

4-Methyldodecane chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyldodecane: Physicochemical Properties, Analysis, and Handling

Introduction

This compound is a branched-chain saturated hydrocarbon belonging to the alkane family. As an isomer of tridecane, its distinct structural characteristics—specifically the methyl group at the fourth carbon position—impart unique physical and chemical properties compared to its linear counterpart, n-dodecane. These properties, such as altered viscosity, boiling point, and cold-flow characteristics, make it a molecule of significant interest in the fields of lubricant formulation and fuel research[]. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, reactivity, and safety protocols for this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is unambiguously defined by its IUPAC name and CAS registry number.

  • IUPAC Name : this compound[2]

  • Molecular Formula : C₁₃H₂₈[2][3]

  • CAS Number : 6117-97-1[2][3]

  • Synonyms : Dodecane, 4-methyl-[2][3][4]

The molecular structure, depicted below, consists of a twelve-carbon (dodecane) main chain with a methyl group substituent at the C-4 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various applications, from solvent systems to fuel performance. Data is compiled from experimental and estimated sources, which should be noted for interpretation.

PropertyValueUnitSource / Notes
Molecular Weight 184.36 g/mol [2][3][5]
Appearance Colorless Liquid-Assumed, typical for alkanes of this size.[6]
Boiling Point 227.80 (est.) 102 (at 14 mmHg)°C[7] [4]
Melting Point -49.45 (calc.)°CCalculated by Joback method.[5] The value of 255°C found in one safety data sheet is considered erroneous.[4]
Density 0.76g/cm³[]
Flash Point 91 70.6 (est.)°C[4] [7]
Vapor Pressure 0.10 (est. at 25°C)mmHg[7]
Water Solubility 0.03173 (est. at 25°C)mg/L[7]
LogP (o/w) 7.480 (est.) 5.173 (calc.)-[7] [5]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of organic compounds.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying volatile and semi-volatile compounds like this compound. In electron ionization (EI) mode, the molecule fragments in a predictable manner. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2][3][8] Key fragments (m/z) include signals at 43 and 57, which are characteristic of alkanes and correspond to C₃H₇⁺ and C₄H₉⁺ ions, respectively. The fragmentation pattern arises from the cleavage of C-C bonds along the alkyl chain.

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Port Column GC Column Injector->Column Mobile Phase (He) IonSource Ion Source (EI) Column->IonSource Separated Analyte MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum) Detector->DataSystem Signal cluster_reaction Coupling Reaction Reactant1 Octyl Bromide (C8H17Br) Product This compound Reactant1->Product Corey-House Synthesis (Lithium Dialkylcuprate) Reactant2 sec-Amyl Lithium Reagent or similar Reactant2->Product Purification Purification (Distillation/Chromatography) Product->Purification

Caption: A conceptual synthetic workflow for a branched alkane.

Safety and Hazard Information

From a safety perspective, this compound is classified as a combustible liquid and presents a significant aspiration hazard. [4][9]

  • GHS Hazard Statements :

    • H304: May be fatal if swallowed and enters airways. [2][4][9] * H227: Combustible liquid. [4][9]

  • Precautionary Measures :

    • Handling : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][10]Handle in a well-ventilated area or fume hood to avoid inhaling vapors. [4]Keep away from heat, sparks, and open flames. [4][9] * Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]Store locked up. [4] * First Aid : If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor. [4][9]In case of skin contact, wash with soap and water. If inhaled, move the person to fresh air.

Applications

The primary interest in this compound lies in its potential use in specialized industrial applications:

  • Lubricants and Fuels : As a branched hydrocarbon, it can serve as a reference compound or component in studies of lubricants and fuels. []Its branching lowers the melting point and can improve cold-flow properties compared to linear alkanes.

  • Research Chemical : It is used as a standard in analytical chemistry, particularly for calibrating chromatographic systems. [11]* Natural Occurrence : this compound has been identified as a volatile compound in natural products such as chickpea seeds. [7]

Conclusion

This compound is a branched alkane with well-defined, albeit not extensively published, physicochemical properties. Its primary value lies in fundamental research related to fuel and lubricant science, where its isomeric structure provides a useful contrast to linear alkanes. While it is a relatively stable and unreactive compound, its classification as a serious aspiration hazard necessitates strict adherence to safety protocols during handling and storage. Future research could further elucidate its thermophysical properties and explore its potential as a component in advanced biofuel blends.

References

  • Dodecane, 4-methyl- | C13H28 | CID 521958 - PubChem. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 4-methyl dodecane, 6117-97-1. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]

  • Chemical Properties of Dodecane, 4-methyl- (CAS 6117-97-1). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

  • Dodecane - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Methyldodecane | C13H28 | CID 15270 - PubChem. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • This compound - ESSLAB. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-Methyl-decane | C11H24 | CID 57191620 - PubChem. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Dodecane, 4-methyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • Dodecane, 4-methyl- Mass Spectrum. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • SAFETY DATA SHEET - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]

  • Refractive index of dodecane - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Methyldodecane - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet: Dodecane (isomers) - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Methyldodecane | C13H28 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methyldodecane via Catalytic Grignard Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 4-methyldodecane, a branched alkane of interest in various fields of chemical research. The synthesis is centered around a Grignard reaction, specifically the catalytic cross-coupling of an organomagnesium reagent with a secondary alkyl halide. This document offers an in-depth exploration of the reaction's mechanistic underpinnings, a detailed experimental protocol, and a discussion of potential challenges and optimization strategies. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis who possess a foundational understanding of organic chemistry.

Introduction: The Strategic Importance of Branched Alkanes

Branched alkanes, such as this compound, are fundamental structural motifs in a vast array of organic molecules, from pharmaceuticals to advanced materials. Their tailored synthesis is a cornerstone of modern organic chemistry. The Grignard reaction, discovered by Victor Grignard in 1900, remains a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This guide will delineate a robust strategy for the synthesis of this compound, leveraging a catalytic variant of the Grignard cross-coupling reaction.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of this compound suggests a disconnection at the C4-C5 bond, yielding two synthons: a C8 nucleophile and a C4 electrophile with a methyl branch. This logically leads to the proposed forward synthesis involving the reaction of an octyl-based Grignard reagent with a secondary butyl halide. Specifically, this guide will focus on the reaction between octylmagnesium bromide and 2-bromobutane.

Proposed Reaction Scheme:

The direct coupling of a Grignard reagent with a secondary alkyl halide can be challenging due to competing side reactions such as elimination and metal-halogen exchange. Therefore, the use of a transition metal catalyst is proposed to facilitate the desired cross-coupling.[2][3]

Mechanistic Insights: The Role of Catalysis in Grignard Cross-Coupling

The uncatalyzed reaction between a Grignard reagent and an alkyl halide often proceeds slowly and with low yields, particularly with secondary halides. Transition metal catalysts, such as those based on nickel or iron, can significantly improve the efficiency of this transformation.[2][4] The catalytic cycle is generally believed to involve the following key steps:

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0)) undergoes oxidative addition to the alkyl halide (2-bromobutane), forming an organometallic intermediate.

  • Transmetalation: The Grignard reagent (octylmagnesium bromide) transfers its organic group to the metal center, displacing the halide and forming a diorganometallic species.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product (this compound) and regenerating the active catalyst.

dot graph "Catalytic_Cross_Coupling_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Ni(0)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "R-Ni(II)-X" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "R-Ni(II)-R'" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Ni(0)" -> "Oxidative Addition" [label="R-X"]; "Oxidative Addition" -> "R-Ni(II)-X"; "R-Ni(II)-X" -> "Transmetalation" [label="R'-MgX"]; "Transmetalation" -> "R-Ni(II)-R'"; "R-Ni(II)-R'" -> "Reductive Elimination" [label="R-R'"]; "Reductive Elimination" -> "Ni(0)"; }

Caption: A simplified diagram of a nickel-catalyzed Grignard cross-coupling cycle.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and considerations for ensuring reaction success.

Reagents and Materials
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Magnesium Turnings24.31-2.92 g0.12 mol
1-Bromooctane193.131.11119.31 g (17.38 mL)0.10 mol
2-Bromobutane137.021.25315.07 g (12.03 mL)0.11 mol
Anhydrous Diethyl Ether74.120.713~200 mL-
Nickel(II) acetylacetonate256.91-0.26 g1.0 mmol
1,3-Butadiene (in THF)54.09-~1.1 mL of 1M solution1.1 mmol
Iodine253.81-1-2 small crystals-
1M HCl (aq)36.46~1.0As needed for quench-
Saturated NaHCO3 (aq)84.01-As needed for wash-
Anhydrous MgSO4120.37-As needed for drying-
Step-by-Step Methodology

Part A: Preparation of Octylmagnesium Bromide

  • Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of inert gas to ensure anhydrous conditions.

  • Initiation: The flask is charged with magnesium turnings and a crystal of iodine. A small portion of a solution of 1-bromooctane in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, often with gentle warming, as evidenced by the disappearance of the iodine color and the onset of gentle reflux.[5]

  • Grignard Reagent Formation: The remaining 1-bromooctane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.[5] The resulting greyish solution is the octylmagnesium bromide Grignard reagent.

Part B: Catalytic Cross-Coupling

  • Catalyst Introduction: In a separate, dry flask under an inert atmosphere, the nickel(II) acetylacetonate catalyst and 1,3-butadiene are dissolved in anhydrous diethyl ether.

  • Reaction Setup: The Grignard reagent solution is cooled in an ice bath. The catalyst solution is then added via cannula, followed by the dropwise addition of 2-bromobutane.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by GC-MS.

Part C: Work-up and Purification

  • Quenching: The reaction is carefully quenched by the slow addition of 1M HCl with vigorous stirring in an ice bath.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous MgSO4.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to isolate this compound.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_A" { label = "Part A: Grignard Formation"; style=filled; color="#E8F0FE"; "Apparatus Setup" -> "Initiation" -> "Grignard Formation"; }

subgraph "cluster_B" { label = "Part B: Cross-Coupling"; style=filled; color="#E6F4EA"; "Catalyst Prep" -> "Reaction Setup" -> "Reaction Progression"; }

subgraph "cluster_C" { label = "Part C: Work-up & Purification"; style=filled; color="#FEF7E0"; "Quenching" -> "Extraction" -> "Washing & Drying" -> "Purification"; }

"Grignard Formation" -> "Catalyst Prep" [style=invis]; "Grignard Formation" -> "Reaction Setup" [lhead=cluster_B, color="#4285F4"]; "Reaction Progression" -> "Quenching" [lhead=cluster_C, color="#4285F4"]; }

Caption: The sequential workflow for the synthesis of this compound.

Potential Challenges and Side Reactions

A thorough understanding of potential side reactions is crucial for optimizing the synthesis of this compound.

  • Wurtz Coupling: A significant side reaction is the homo-coupling of the Grignard reagent or the alkyl halide, leading to the formation of hexadecane and 3,4-dimethylhexane, respectively.[6][7] This can be minimized by slow addition of the alkyl halide and maintaining a low reaction temperature.[7]

  • Elimination: The basic nature of the Grignard reagent can promote the elimination of HBr from 2-bromobutane, yielding a mixture of butenes. The use of a catalyst that favors cross-coupling over elimination is key.

  • Reduction: The Grignard reagent can act as a reducing agent, leading to the formation of octane and butane.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will be used to determine the purity of the distilled product. The mass spectrum of this compound is expected to show a molecular ion peak (m/z = 184.37) and characteristic fragmentation patterns for branched alkanes.[8][9] Preferential cleavage at the branching point would lead to significant fragments corresponding to the loss of a butyl radical (M-57) and an octyl radical (M-113).

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be relatively simple, showing characteristic C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (predicted): The proton NMR spectrum is expected to show complex overlapping signals in the upfield region (δ 0.8-1.5 ppm) corresponding to the alkane chain. A multiplet for the methine proton at the branch point would be expected further downfield.

    • ¹³C NMR (predicted): The carbon NMR spectrum will provide a clearer picture of the structure, with distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the successful formation of the branched structure.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis of this compound via a catalytic Grignard cross-coupling reaction. The provided protocol, rooted in established chemical principles, offers a robust starting point for researchers in the field. Future work could explore the use of alternative catalysts, such as iron-based systems, to further enhance the efficiency and sustainability of this synthesis.[3][4] Additionally, a detailed kinetic analysis of the reaction could provide deeper insights into the reaction mechanism and facilitate further optimization.

References

  • Terao, J., et al. (2002). A novel method for the cross-coupling reaction of Grignard reagents with alkyl chlorides, bromides, and tosylates has been developed with the aid of Ni catalysts. SciSpace. Available at: [Link]

  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Filo. Available at: [Link]

  • Cahiez, G., & Avedissian, H. (1998). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 120(49), 12844-12845. Available at: [Link]

  • Nakamura, M., et al. (2005). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Angewandte Chemie International Edition, 44(40), 6524-6527. Available at: [Link]

  • Terao, J., & Kambe, N. (2004). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. Accounts of Chemical Research, 37(1), 22-31. Available at: [Link]

  • Kochi, J. K., & Tamura, M. (1971). Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents. Journal of the American Chemical Society, 93(6), 1483-1485. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. Available at: [Link]

  • Terao, J., et al. (2002). Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts. Chemical Communications, (17), 1864-1865. Available at: [Link]

  • Kambe, N., et al. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Chemical Record, 8(6), 385-396. Available at: [Link]

  • Next LVL Programming. (2025). Can Grignard Reagents React With Alkyl Halides?. YouTube. Available at: [Link]

  • Komali Mam. (2021). Preparation of alkanes from grignard reagent. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. University of Colorado Boulder. Available at: [Link]

  • van den Heuvel, M., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1845-1854. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. JoVE. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of octylmagnesium bromide. PrepChem.com. Available at: [Link]

  • Komali Mam. (2018). Grignard Reagent Trick for the preparation of Alkanes. YouTube. Available at: [Link]

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  • Podall, H. E., & Foster, W. E. (1971). U.S. Patent No. 3,597,488. Washington, DC: U.S. Patent and Trademark Office.
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  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.2. Whitman College. Available at: [Link]

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  • Stoyanov, N., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 942-949. Available at: [Link]

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An In-Depth Technical Guide to the Organocuprate-Based Synthesis of 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyldodecane, a branched-chain alkane, utilizing organocuprate chemistry. The Corey-House synthesis, a powerful method for the formation of carbon-carbon bonds, is detailed as the core methodology. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yield synthesis.

Introduction: The Power of Organocuprates in Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a fundamental pursuit in organic chemistry. Among the vast array of synthetic methodologies, organocuprate reagents, particularly Gilman reagents (lithium dialkylcuprates, R₂CuLi), stand out for their exceptional utility in forming new alkanes.[1][2][3] Unlike more reactive organometallic counterparts like Grignard or organolithium reagents, Gilman reagents exhibit a unique chemoselectivity, enabling clean coupling reactions with a wide range of organic halides.[4][5]

The Corey-House synthesis, developed through the pioneering work of E.J. Corey and Herbert House, provides a robust and versatile route for the synthesis of unsymmetrical alkanes.[6][7] This reaction involves the coupling of a lithium dialkylcuprate with an alkyl halide.[8][9] The relatively low basicity of organocuprates minimizes side reactions, such as elimination, which can be problematic with other organometallic reagents, especially when secondary or tertiary halides are involved.[10] This guide will focus on the practical application of the Corey-House synthesis for the targeted synthesis of this compound.

Retrosynthetic Strategy for this compound

A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the carbon skeleton to identify suitable starting materials. The structure of this compound is as follows:

The key carbon-carbon bond to be formed is adjacent to the chiral center at the C4 position. There are two strategic disconnections to consider for a Corey-House synthesis:

  • Disconnection A: Cleavage of the C4-C5 bond. This would involve the coupling of a sec-butyl nucleophile with an octyl electrophile.

  • Disconnection B: Cleavage of the C3-C4 bond. This would require the coupling of a propyl electrophile with a 2-nonyl nucleophile.

For optimal reaction efficiency and yield in the Corey-House synthesis, the alkyl halide should ideally be a primary halide to minimize competing elimination reactions.[6][9] Therefore, Disconnection A represents the most judicious synthetic strategy. This approach utilizes a primary alkyl halide (1-halooctane) and a Gilman reagent derived from a secondary halide (sec-butyl halide).

Retrosynthesis

Mechanistic Principles of the Corey-House Synthesis

The Corey-House synthesis is a multi-step process that begins with the preparation of the Gilman reagent.[6][11]

Step 1: Formation of an Alkyllithium Reagent An alkyl halide is treated with lithium metal in an aprotic solvent, typically dry ether, to form an alkyllithium compound.[8] For the synthesis of this compound, 2-bromobutane is reacted with two equivalents of lithium metal.

Step 2: Preparation of the Gilman Reagent (Lithium Dialkylcuprate) The alkyllithium reagent is then reacted with a copper(I) halide, such as copper(I) iodide (CuI), in a 2:1 stoichiometric ratio.[3][5] This transmetalation reaction forms the lithium dialkylcuprate, which in this case is lithium di(sec-butyl)cuprate.

Step 3: The Coupling Reaction The Gilman reagent is then reacted with a second alkyl halide.[4][5] One of the alkyl groups from the cuprate displaces the halide in a reaction that proceeds with a mechanism resembling an Sₙ2 displacement, forming the new carbon-carbon bond.[6]

Mechanism

Detailed Experimental Protocol

Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
2-BromobutaneC₄H₉Br137.0213.7 g0.10Dry and distilled
Lithium metalLi6.941.53 g0.22Fine wire or granules
Copper(I) iodideCuI190.459.52 g0.05Purified and dried
1-BromooctaneC₈H₁₇Br193.1219.3 g0.10Dry and distilled
Anhydrous diethyl ether(C₂H₅)₂O74.12300 mL-Distilled from Na/benzophenone
Anhydrous THFC₄H₈O72.11100 mL-Distilled from Na/benzophenone
Saturated NH₄Cl (aq)NH₄Cl53.49150 mL-For workup
Step-by-Step Procedure

Part A: Preparation of sec-Butyllithium

  • To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen, add 1.53 g (0.22 mol) of lithium metal cut into small pieces.

  • Add 100 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of 13.7 g (0.10 mol) of 2-bromobutane in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the 2-bromobutane solution to initiate the reaction. The reaction is indicated by the appearance of turbidity and a gentle reflux. If the reaction does not start, gentle warming may be required.[12]

  • Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete reaction. The solution of sec-butyllithium will appear clear to slightly cloudy.

Part B: Formation of Lithium di(sec-butyl)cuprate

  • In a separate flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet, suspend 9.52 g (0.05 mol) of copper(I) iodide in 150 mL of anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared sec-butyllithium solution from Part A to the stirred CuI suspension via a cannula. The addition should be done at a rate that maintains the internal temperature below -60 °C.

  • Upon addition, the colorless suspension will transition to a dark-colored solution of the Gilman reagent, lithium di(sec-butyl)cuprate.

  • Allow the solution to stir at -78 °C for an additional 30 minutes.

Part C: Coupling with 1-Bromooctane and Workup

  • To the cold (-78 °C) solution of the Gilman reagent, add 19.3 g (0.10 mol) of 1-bromooctane dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Quench the reaction by slowly adding 150 mL of a saturated aqueous solution of ammonium chloride. This should be done in an ice bath to control the exothermic reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Conclusion

The organocuprate-based synthesis of this compound via the Corey-House reaction is a highly effective and reliable method for constructing the target molecule.[4][6] The success of this synthesis hinges on the careful execution of the experimental protocol, particularly the maintenance of anhydrous and anaerobic conditions, and the controlled formation of the Gilman reagent at low temperatures. By following the detailed procedures outlined in this guide, researchers can achieve a high yield of the desired unsymmetrical alkane, demonstrating the power and precision of organocuprate chemistry in modern organic synthesis.

References

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]

  • Spring, D. (2006). The oxidation of organocuprates—an offbeat strategy for synthesis. Chemical Society Reviews, 35(3), 218–225. [Link]

  • Denmark Group. (n.d.). Investigations of Organocuprates. [Link]

  • Chem-Station. (2014, August 7). Organocuprates. Chem-Station Int. Ed. [Link]

  • Wikipedia. (n.d.). Gilman reagent. [Link]

  • Wikipedia. (n.d.). Corey–House synthesis. [Link]

  • Alexakis, A., Cahiez, G., & Normant, J. F. (1984). Z-1-IODOHEXENE. Organic Syntheses, 62, 1. [Link]

  • ESSLAB. (n.d.). This compound. [Link]

  • BYJU'S. (2020, June 20). Corey House Reaction. [Link]

  • chemeurope.com. (n.d.). Sec-Butyllithium. [Link]

  • PubMed. (2017, March 9). Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems. [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane, 4-methyl-. NIST WebBook. [Link]

  • Toppr. (2025, June 14). Preparation of Alkanes using Coupling of Alkyl Halides with Organometallic Compounds. [Link]

  • Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. [Link]

  • Doubtnut. (2020, January 18). Alkyl halides react with dialkyl lithium cuprate to give [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). trans-2-METHYL-2-DODECENOIC ACID. [Link]

  • Google Patents. (n.d.).
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  • Quora. (2016, April 16). What is the exact mechanism of Corey House synthesis of alkanes?. [Link]

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Spectroscopic data (NMR, IR, MS) of 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyldodecane, a branched-chain alkane with the molecular formula C₁₃H₂₈, serves as a fundamental structure in various fields, including fuel and lubricant technologies, and as a reference compound in analytical chemistry. A thorough understanding of its molecular structure and properties is paramount for its application and for the development of new materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its chemical structure. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and the underlying principles of each technique. For researchers and professionals in drug development, understanding the spectroscopic signature of such alkyl chains is crucial for characterizing novel drug delivery systems or lipophilic active pharmaceutical ingredients.

Molecular Structure of this compound

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the NMR data assignment.

fragmentation_pathway M This compound (m/z = 184) frag1 [C₁₀H₂₁]⁺ m/z = 141 M->frag1 Loss of C₂H₅ radical frag2 [C₉H₁₉]⁺ m/z = 127 M->frag2 Loss of C₃H₇ radical frag3 [C₄H₉]⁺ m/z = 57 M->frag3 Loss of C₈H₁₇ radical frag4 [C₃H₇]⁺ m/z = 43 M->frag4 Loss of C₉H₁₉ radical

Caption: Key fragmentation pathways of this compound in EI-MS.

Table 1: Prominent Peaks in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
43High[C₃H₇]⁺
57High[C₄H₉]⁺
71Moderate[C₅H₁₁]⁺
127Low[C₉H₁₉]⁺
141Low[C₁₀H₂₁]⁺

Data sourced from NIST Chemistry WebBook. [1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. A typical temperature program for a long-chain alkane would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation. [2]4. Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While the IR spectrum of an alkane is relatively simple, it provides key information about the C-H and C-C bonds.

Predicted IR Spectrum and Interpretation

An experimental IR spectrum for this compound is not readily available. However, the expected characteristic absorption bands can be predicted based on the functional groups present. The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. [3] Table 2: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
2950 - 2850C-H stretch (sp³)StrongA complex, strong band resulting from the symmetric and asymmetric stretching of CH₂, and CH₃ groups. [4]
1470 - 1450C-H bend (scissoring)MediumCharacteristic of CH₂ groups. [4]
1375C-H bend (rocking)MediumCharacteristic of CH₃ groups. [4]
720C-H bend (rocking)WeakA rocking motion of a chain of four or more CH₂ groups. [4]
Experimental Protocol: Neat Liquid IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a "neat" liquid (without a solvent). [5]2. Cell Assembly: Place a drop of the liquid on a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film. [5][6]3. Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.

  • Background Scan: Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the this compound sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) is influenced by the local electronic environment, and the multiplicity (splitting pattern) is determined by the number of neighboring protons.

Table 3: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H1, H12~0.88Triplet6H
H13~0.85Doublet3H
H2, H3, H5-H11~1.26Multiplet20H
H4~1.40Multiplet1H

Interpretation:

  • The terminal methyl protons (H1 and H12) are expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent CH₂ groups.

  • The methyl protons of the branch (H13) are predicted to be a doublet around 0.85 ppm due to coupling with the single methine proton (H4).

  • The numerous methylene protons (H2, H3, H5-H11) will overlap in a complex multiplet around 1.26 ppm, which is characteristic of long alkyl chains.

  • The methine proton at the branch point (H4) is expected to be a multiplet at a slightly downfield-shifted position around 1.40 ppm due to being attached to a tertiary carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 13 carbons are expected to be chemically distinct, though some may have very similar chemical shifts.

Table 4: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C12~14.1
C13~19.5
C11~22.7
C2~23.0
C10~29.4
C6, C7, C8, C9~29.7
C5~30.0
C3~32.0
C4~34.5

Interpretation:

  • The terminal methyl carbons (C1 and C12) and the branch methyl carbon (C13) are expected to be the most upfield signals.

  • The series of methylene carbons in the long chain (C5-C11) will have very similar chemical shifts, appearing in the range of 29-30 ppm.

  • The carbons closer to the branch point (C2, C3, C5) will have slightly different chemical shifts due to the electronic effect of the branch.

  • The methine carbon at the branch point (C4) is expected to be the most downfield of the sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. [7]The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse to excite the protons.

    • Acquire the free induction decay (FID).

    • Typically, a small number of scans are sufficient for a ¹H spectrum.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

Conclusion

References

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane, 4-methyl-. NIST Chemistry WebBook. [Link]

  • JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. [Link]

  • ACS Publications. (1968). Combined gas chromatographic-mass spectrometric method for identifying n- and branched-chain alkanes in sedimentary rocks. Analytical Chemistry. [Link]

  • Graduation.escoffier.edu. (n.d.). Branched Chain Alkanes. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart. [Link]

  • eGyanKosh. (n.d.). Branched chain alkanes. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • The Good Scents Company. (n.d.). 4-methyl dodecane. [Link]

  • National Center for Biotechnology Information. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Dodecanol. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Methylundecane. [Link]

  • PubChem. (n.d.). Dodecane. [Link]

  • Core Facilities, CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). [Link]

  • SpectraBase. (n.d.). Dodecane, 4-methyl- - Optional[MS (GC)] - Spectrum. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • PubChem. (n.d.). 4-Methyl-dodecan-1-ol. [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

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The Enigmatic Presence of 4-Methyldodecane in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the natural occurrence, biosynthetic origins, and potential semiochemical functions of 4-methyldodecane in insects. While direct evidence for the widespread role of this compound as a key signaling molecule remains an emerging area of research, this document synthesizes current knowledge on closely related methyl-branched alkanes and established principles of insect chemical ecology to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore its likely functions, propose biosynthetic pathways, and provide detailed methodologies for its extraction and analysis, thereby equipping researchers with the foundational knowledge to investigate this and other novel semiochemicals.

Part 1: The Significance of Methyl-Branched Alkanes in Insect Communication

Insects inhabit a world rich in chemical cues, where complex blends of hydrocarbons on their cuticle serve as a crucial layer for desiccation prevention and as a canvas for a sophisticated language of chemical communication.[1] These cuticular hydrocarbons (CHCs) are pivotal in mediating a wide array of behaviors, including species and sex recognition, caste differentiation in social insects, and territorial marking.[2][3] Methyl-branched alkanes, a significant class of CHCs, are integral to the specificity of these chemical signals. The position and stereochemistry of the methyl group on the carbon backbone contribute to a vast diversity of chemical structures, allowing for nuanced and species-specific communication.[4]

While a multitude of methyl-branched hydrocarbons have been identified as pheromones and other semiochemicals, the specific role of this compound is not yet extensively documented in publicly available literature. However, the well-established functions of structurally similar molecules provide a strong basis for inferring its potential significance. For instance, methyl-branched alkanes are known components of the contact sex pheromone in the parasitic wasp Lariophagus distinguendus, highlighting their role in reproductive isolation and mate choice.[2] Furthermore, the aggregation pheromone of the red flour beetle, Tribolium castaneum, is 4,8-dimethyldecanal, demonstrating the importance of methyl branching in long-range signaling.[5] In the realm of social insects, (3R,4S)-4-methyl-3-heptanol serves as a trail pheromone in the ant Leptogenys diminuta, guiding nestmates to resources.[6] These examples underscore the functional diversity of methyl-branched alkanes and suggest that this compound likely plays a role in insect communication, potentially as a component of a species-specific CHC profile or as a pheromone.

Part 2: Biosynthesis of this compound in Insects: A Proposed Pathway

The biosynthesis of methyl-branched hydrocarbons in insects is a fascinating area of study, involving modifications of the fatty acid synthesis pathway. While the specific pathway for this compound has not been elucidated, we can propose a likely route based on known mechanisms for other branched-chain hydrocarbons.

The biosynthesis of insect pheromones, such as the methyl-branched (S)-4-methyl-3-heptanone, has been shown to originate from propionate units via a polyketide/fatty acid-type metabolic pathway.[7] It is plausible that the biosynthesis of this compound follows a similar logic, starting with the incorporation of a methylmalonyl-CoA precursor during fatty acid synthesis.

Below is a proposed biosynthetic pathway for this compound:

Biosynthesis_of_4_Methyldodecane cluster_precursors Precursors cluster_fas Fatty Acid Synthase Complex cluster_modification Modification & Elongation cluster_product Final Product Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Carboxylation Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Precursor_Acid Precursor_Acid FAS->Precursor_Acid Chain Elongation Methylmalonyl-CoA->FAS Incorporation at C4 position Elongases Elongases Fatty_Acyl-CoA Fatty_Acyl-CoA Elongases->Fatty_Acyl-CoA Further Elongation Reductases Reductases Fatty_Aldehyde Fatty_Aldehyde Reductases->Fatty_Aldehyde Reduction Decarboxylase Decarboxylase This compound This compound Decarboxylase->this compound Decarbonylation Precursor_Acid->Elongases Further Elongation Fatty_Acyl-CoA->Reductases Reduction Fatty_Aldehyde->Decarboxylase Decarbonylation

Caption: Proposed biosynthetic pathway of this compound in insects.

This proposed pathway highlights the key enzymatic steps that could lead to the formation of this compound. The initial steps involve the standard fatty acid synthesis machinery, with the crucial introduction of a methyl group via methylmalonyl-CoA. Subsequent elongation, reduction, and decarboxylation steps would then yield the final hydrocarbon product. Experimental validation of this pathway would require isotopic labeling studies and identification of the specific enzymes involved.

Part 3: Analytical Methodology for the Identification and Quantification of this compound

The analysis of insect semiochemicals, particularly volatile and non-volatile hydrocarbons, relies heavily on chromatographic and spectrometric techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of compounds like this compound.[8]

Extraction of Cuticular Hydrocarbons

A critical first step is the efficient and clean extraction of CHCs from the insect cuticle.

Protocol: Solvent Extraction of Insect Cuticular Hydrocarbons

  • Sample Collection: Collect insects of the desired species, age, and sex. If possible, flash-freeze them in liquid nitrogen to halt metabolic activity and preserve the CHC profile.

  • Solvent Wash: Immerse individual or pooled insects in a clean glass vial containing a high-purity non-polar solvent such as hexane or pentane. The volume of solvent should be sufficient to fully submerge the insects (e.g., 200 µL to 1 mL per insect, depending on size).

  • Extraction Duration: Gently agitate the vial for a period of 5 to 10 minutes. This duration is typically sufficient to dissolve the cuticular lipids without extracting significant amounts of internal lipids.

  • Solvent Transfer: Carefully transfer the solvent extract to a new, clean vial using a glass pipette, leaving the insect bodies behind.

  • Concentration (Optional): If the concentration of CHCs is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample. Avoid complete dryness to prevent the loss of more volatile components.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-alkanes of a chain length not present in the sample, such as eicosane or tetracosane) for accurate quantification.

  • Storage: Store the extract at -20°C or lower in a sealed vial until analysis to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the retention time for tentative identification and the mass spectrum for definitive structural elucidation.

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of analytes onto the column, crucial for trace analysis.
Injection Volume1 µLA standard volume for GC analysis.
Inlet Temperature250 °CEnsures rapid volatilization of the sample.
Carrier GasHeliumProvides good chromatographic resolution.
ColumnNon-polar (e.g., DB-5ms)Separates hydrocarbons based on boiling point and branching.
Oven Program50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 minA general-purpose program for separating a wide range of hydrocarbons.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides characteristic fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for EI, ensuring reproducible fragmentation.
Mass Rangem/z 40-400Covers the expected mass range of this compound and its fragments.
Scan ModeFull ScanTo acquire complete mass spectra for identification.

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic synthetic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern for a methyl-branched alkane.

Part 4: Experimental Workflow and Behavioral Assays

Investigating the semiochemical function of this compound requires a combination of chemical analysis and behavioral bioassays. The following workflow outlines the key steps:

Experimental_Workflow cluster_extraction Extraction & Analysis cluster_synthesis Synthesis & Bioassay cluster_confirmation Confirmation A Insect Collection B CHC Extraction A->B C GC-MS Analysis B->C D Identification of This compound C->D E Chemical Synthesis of This compound D->E F Behavioral Bioassays (e.g., Olfactometer, Trail-following) E->F G Electroantennography (EAG) E->G H Confirmation of Semiochemical Activity F->H G->H

Sources

A Comprehensive Technical Guide to the Asymmetric Synthesis of 4-Methyldodecane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of 4-methyldodecane are significant chiral hydrocarbons, with specific stereoisomers acting as insect pheromones. Their synthesis in enantiomerically pure forms is crucial for research in chemical ecology and the development of sustainable pest management strategies. This technical guide provides an in-depth exploration of established and effective methodologies for the asymmetric synthesis of (R)- and (S)-4-methyldodecane. We will delve into two primary strategies: a chiral pool-based approach originating from a readily available chiral precursor, and a catalytic asymmetric method utilizing a chiral auxiliary. This guide will offer detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable synthetic route for their specific needs.

Introduction: The Significance of Chiral Alkanes

Chirality plays a pivotal role in the biological activity of many molecules, and simple branched alkanes are no exception.[1] The spatial arrangement of atoms in these seemingly simple structures can lead to profoundly different interactions with biological systems, such as the olfactory receptors of insects. This compound is a prime example, where one enantiomer can be a potent attractant for a particular species, while the other may be inactive or even inhibitory.[2] The ability to synthesize these enantiomers with high optical purity is therefore essential for elucidating their precise biological functions and for the development of species-specific and environmentally benign pest control agents.[3]

This guide will focus on practical and reliable methods for the asymmetric synthesis of this compound enantiomers, providing the necessary detail for replication in a laboratory setting. We will explore the strategic decisions behind each synthetic step, emphasizing the principles that ensure high stereocontrol.

Strategy 1: Chiral Pool Synthesis from (R)-Glyceraldehyde Acetonide

This approach leverages a readily available and inexpensive chiral starting material, (R)-glyceraldehyde acetonide, to construct the chiral center of the target molecule. The synthesis proceeds through a series of chain-elongation and functional group manipulation steps, with the initial chirality of the starting material being transferred to the final product. A similar strategy has been successfully employed for the synthesis of other chiral methyl-branched alcohols, such as (S)-2-methyl-4-octanol.

Rationale and Workflow Overview

The core principle of this strategy is to use a pre-existing stereocenter to direct the formation of the desired stereochemistry in the final product. (R)-glyceraldehyde acetonide provides a versatile three-carbon building block with a defined absolute configuration. The synthetic sequence involves:

  • Chain Elongation: A Wittig reaction is employed to extend the carbon chain, followed by hydrogenation to create the saturated backbone.

  • Functional Group Interconversion: The protected diol is deprotected and then selectively functionalized to allow for the introduction of the remaining portion of the carbon chain.

  • Coupling and Final Reduction: A Grignard coupling reaction attaches the octyl chain, and a final deoxygenation step yields the target this compound.

This workflow is depicted in the following diagram:

Chiral_Pool_Synthesis A (R)-Glyceraldehyde Acetonide B Wittig Reaction (Chain Elongation) A->B 1. Propyltriphenyl- phosphonium bromide, n-BuLi C Hydrogenation B->C 2. H₂, Pd/C D Deprotection C->D 3. Acidic hydrolysis E Monotosylation D->E 4. TsCl, Pyridine F Grignard Coupling with Octylmagnesium Bromide E->F 5. OctylMgBr, CuI G Deoxygenation F->G 6. Reduction of tosylate H (S)-4-Methyldodecane G->H

Caption: Workflow for the chiral pool synthesis of (S)-4-methyldodecane.

Detailed Experimental Protocol

Step 1: Synthesis of (4R)-4-(But-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane

  • To a stirred suspension of propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Allow the resulting orange-red solution to warm to 0 °C and stir for 30 minutes.

  • Cool the reaction mixture back to -78 °C and add a solution of (R)-glyceraldehyde acetonide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired alkene.

Step 2: Synthesis of (4R)-4-Butyl-2,2-dimethyl-1,3-dioxolane

  • To a solution of the alkene from Step 1 in ethanol, add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the saturated dioxolane.

Step 3: Synthesis of (R)-Hexane-1,2-diol

  • Dissolve the protected diol from Step 2 in a mixture of THF and 1 M HCl.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the diol.

Step 4: Synthesis of (R)-1-(Tosyloxy)hexan-2-ol

  • Dissolve the diol from Step 3 in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours until the desired mono-tosylated product is the major component (monitored by TLC).

  • Quench the reaction with cold water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify by flash column chromatography if necessary.

Step 5: Synthesis of (S)-4-Methyldodecan-3-ol

  • Prepare octylmagnesium bromide from 1-bromooctane and magnesium turnings in anhydrous THF.

  • To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -78 °C, add the freshly prepared octylmagnesium bromide.

  • Add the tosylate from Step 4 in anhydrous THF to the reaction mixture and allow it to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Step 6: Synthesis of (S)-4-Methyldodecane

  • Convert the alcohol from Step 5 to its corresponding tosylate using the procedure in Step 4.

  • Reduce the tosylate to the alkane using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF.[4]

  • Carefully quench the reaction with water and 15% NaOH solution.

  • Extract the product with pentane, dry the organic layer, and carefully concentrate to obtain (S)-4-methyldodecane.

Data Summary
StepProductTypical YieldEnantiomeric Excess (ee)
1-3(R)-Hexane-1,2-diol~60-70% over 3 steps>99%
4(R)-1-(Tosyloxy)hexan-2-ol~70-80%>99%
5(S)-4-Methyldodecan-3-ol~60-70%>99%
6(S)-4-Methyldodecane~80-90%>99%

Strategy 2: Asymmetric Alkylation using a SAMP/RAMP Hydrazone Chiral Auxiliary

The SAMP/RAMP hydrazone method, developed by Enders and co-workers, is a powerful and versatile tool for the asymmetric α-alkylation of aldehydes and ketones.[2] This strategy involves the temporary installation of a chiral auxiliary to direct the stereoselective formation of a new carbon-carbon bond.

Rationale and Workflow Overview

This method relies on the formation of a chiral hydrazone from a ketone and a chiral amine, either (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Deprotonation of the hydrazone creates a chiral azaenolate, which then reacts with an electrophile from a sterically defined direction. Subsequent removal of the auxiliary reveals the α-alkylated ketone with high enantiomeric purity. To obtain this compound, the resulting ketone is then subjected to a Wolff-Kishner or Clemmensen reduction.

The workflow for this approach is as follows:

SAMP_RAMP_Alkylation A 2-Dodecanone B SAMP Hydrazone Formation A->B 1. SAMP C Deprotonation (Azaenolate Formation) B->C 2. LDA, THF, 0 °C D Asymmetric Alkylation C->D 3. Ethyl Iodide E Auxiliary Cleavage (Ozonolysis) D->E 4. O₃, CH₂Cl₂, -78 °C F Wolff-Kishner Reduction E->F 5. H₂NNH₂, KOH, Ethylene Glycol, Δ G (S)-4-Methyldodecane F->G

Caption: Workflow for the SAMP-hydrazone mediated synthesis of (S)-4-methyldodecane.

Detailed Experimental Protocol

Step 1: Formation of the SAMP Hydrazone of 2-Dodecanone

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-dodecanone (1.0 eq), (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.

  • Heat the mixture to reflux until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Asymmetric Alkylation

  • To a solution of the SAMP hydrazone in anhydrous THF at 0 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution) dropwise.

  • Stir the resulting solution at 0 °C for 2-3 hours.

  • Cool the reaction mixture to -78 °C and add ethyl iodide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.[5]

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Quench the reaction with dimethyl sulfide and allow it to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 4-methyl-2-dodecanone by flash column chromatography.

Step 4: Wolff-Kishner Reduction

  • To a round-bottom flask containing the 4-methyl-2-dodecanone from Step 3, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq) in ethylene glycol.

  • Heat the mixture to reflux for 2-3 hours.

  • Increase the temperature to distill off water and excess hydrazine.

  • Continue to reflux at a higher temperature (around 190-200 °C) for several hours until the reaction is complete.

  • Cool the reaction mixture, dilute with water, and extract with pentane (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and carefully remove the solvent to obtain (S)-4-methyldodecane.

Data Summary
StepProductTypical YieldDiastereomeric Excess (de) / Enantiomeric Excess (ee)
1SAMP Hydrazone>95%N/A
2Alkylated Hydrazone~80-90%>96% de
34-Methyl-2-dodecanone~70-80%>96% ee
4(S)-4-Methyldodecane~70-85%>96% ee

Comparative Analysis of Synthetic Strategies

FeatureChiral Pool SynthesisSAMP/RAMP Hydrazone Method
Source of Chirality Chiral starting material ((R)-glyceraldehyde acetonide)Chiral auxiliary (SAMP or RAMP)
Stereocontrol Excellent, transferred from the starting materialExcellent, directed by the chiral auxiliary
Number of Steps Relatively long (6 steps)Shorter (4 steps)
Reagents Readily available, but involves multiple steps of functional group manipulationRequires a specific chiral auxiliary, but the key steps are robust
Scalability Can be challenging due to the number of steps and purificationsGenerally good, with established procedures for larger scales
Versatility The intermediate diol can be used to synthesize other chiral moleculesHighly versatile for the α-alkylation of various aldehydes and ketones
Overall Yield ModerateGood
Cost-Effectiveness Can be cost-effective if the chiral starting material is inexpensiveThe cost of the chiral auxiliary can be a factor, but it is often recyclable

Conclusion

This guide has detailed two robust and effective strategies for the asymmetric synthesis of this compound enantiomers. The chiral pool approach offers a reliable route with excellent stereocontrol derived from a natural and inexpensive source of chirality. The SAMP/RAMP hydrazone method provides a more concise and highly versatile alternative, demonstrating the power of chiral auxiliaries in asymmetric synthesis.

The choice between these methods will depend on the specific requirements of the researcher, including available starting materials, desired scale, and the need for versatility in synthesizing a range of chiral molecules. Both strategies, when executed with care, provide access to the enantiomers of this compound in high optical purity, enabling further investigation into their fascinating biological roles.

References

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4-Methyldodecane: A Branched-Chain Alkane Biomarker in Chemical Ecology and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain alkanes, a diverse class of saturated hydrocarbons, are increasingly recognized for their pivotal roles as chemical messengers and structural components in a wide array of biological systems. Among these, 4-methyldodecane has emerged as a significant biomarker, particularly in the realm of chemical ecology, where it mediates intricate interactions between organisms. This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its biological significance and the advanced analytical methodologies required for its precise detection and quantification. We will delve into the causality behind experimental choices in its analysis, present self-validating protocols, and explore its function as a semiochemical, offering field-proven insights for researchers and professionals in drug development and various scientific disciplines.

Introduction: The Significance of Branched-Chain Alkanes as Biomarkers

Branched-chain alkanes are aliphatic hydrocarbons characterized by the presence of one or more alkyl side chains attached to a linear carbon backbone.[1] Unlike their straight-chain counterparts, the introduction of methyl or other alkyl groups creates structural diversity that is crucial for their biological function. In the natural world, these molecules are not merely inert structural lipids; they are key players in chemical communication, acting as semiochemicals that convey information between individuals of the same species (pheromones) or different species (allelochemicals).[2][3]

The specificity of these chemical signals often lies in the precise structure of the branched-chain alkane, including the position and stereochemistry of the methyl group. This structural nuance makes them valuable biomarkers, as their presence, absence, or relative abundance can be indicative of a specific species, physiological state, or ecological interaction.[4][5] For instance, in insects, cuticular hydrocarbons (CHCs), which are predominantly composed of branched-chain alkanes, serve as a crucial recognition signature, preventing desiccation and mediating social behaviors.[4]

This guide will focus on this compound, a C13 branched-chain alkane, as a case study to illustrate the principles and techniques applicable to the broader study of these fascinating biomolecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective extraction and analytical methods. As a non-polar, volatile organic compound, its behavior is governed by weak van der Waals forces, influencing its solubility, boiling point, and chromatographic retention.

PropertyValueSource
Molecular Formula C₁₃H₂₈[6]
Molecular Weight 184.36 g/mol [6]
IUPAC Name This compound[6]
CAS Number 6117-97-1[6]
Boiling Point 227.8 °C (estimated)[7]
Kovats Retention Index 1261 (Standard non-polar)[6]
Appearance Colorless liquid (presumed)
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, dichloromethane)

Biological Significance and Biomarker Applications

While research into the specific roles of this compound is ongoing, evidence points to its significance as a semiochemical in the intricate communication networks of insects and plants.

Role as an Insect Semiochemical

Insect cuticular hydrocarbons are a complex mixture of straight-chain, methyl-branched, and unsaturated hydrocarbons that play a vital role in preventing water loss and in chemical communication.[4] Methyl-branched alkanes, including this compound, are key components of these CHC profiles and can act as species and sex recognition cues, trail pheromones, and indicators of social status.[4][8] The specific blend of these hydrocarbons provides a chemical signature that is unique to a particular species, colony, or even individual.

Involvement in Plant-Insect Interactions

Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment, including attracting pollinators and defending against herbivores.[9][10] While the presence of this compound in plant volatiles is not as extensively documented as other classes of compounds like terpenes, closely related branched alkanes have been identified as bioactive components in plant extracts with insecticidal and repellent properties. For example, 4-methyltetradecane has been identified as a bioactive compound in the plant Mitracarpus villosus.[11] This suggests that this compound could function as an allomone (benefiting the emitter) or a kairomone (benefiting the receiver) in certain plant-insect systems.[12]

Analytical Methodology: A Validated Approach to this compound Analysis

The detection and quantification of this compound, particularly from complex biological matrices, require a robust and validated analytical workflow. Gas chromatography-mass spectrometry (GC-MS) is the gold-standard technique for this purpose, offering high sensitivity and specificity.[13][14]

Extraction of this compound from Biological Samples

The choice of extraction method is critical and depends on the nature of the sample matrix. For insect cuticular hydrocarbons, a common and effective method is solvent-assisted extraction (SAE).[6]

Step-by-Step Extraction Protocol from Insect Cuticles:

  • Sample Collection: Collect individual insects and, if desired, separate them by sex or developmental stage. Anesthetize the insects by cooling them at 4°C for a few minutes.[5]

  • Solvent Extraction: Immerse a single insect in a glass vial containing 1 mL of a non-polar solvent such as hexane or dichloromethane for 10 minutes. This will dissolve the cuticular hydrocarbons without extracting significant amounts of internal lipids.

  • Internal Standard Spiking: To the solvent extract, add a known amount of an appropriate internal standard. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample, such as an isotopically labeled analog or a homologous alkane (e.g., nonadecane or eicosane).

  • Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL. This step increases the concentration of the analyte for more sensitive detection.

  • Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Causality of Experimental Choices:

  • Solvent Choice: Hexane and dichloromethane are chosen for their non-polar nature, which ensures efficient dissolution of the non-polar this compound while minimizing the co-extraction of more polar compounds.

  • Extraction Time: A 10-minute extraction is a balance between ensuring complete recovery of cuticular lipids and preventing the extraction of internal lipids that could interfere with the analysis.

  • Internal Standard: The use of an internal standard is crucial for accurate quantification as it corrects for variations in extraction efficiency, injection volume, and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS separates the components of a complex mixture based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns.[14]

Recommended GC-MS Parameters:

ParameterSettingRationale
GC Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation of non-polar hydrocarbons based on their boiling points.
Injection Mode SplitlessMaximizes the transfer of the analyte onto the column, enhancing sensitivity for trace-level detection.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min)A temperature ramp allows for the separation of compounds with a wide range of boiling points.
Carrier Gas Helium, constant flow rate of 1 mL/minInert and provides good chromatographic resolution.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mass Range m/z 40-550Covers the expected mass range for the molecular ion and fragment ions of this compound and other CHCs.
MS Detector Quadrupole or Time-of-Flight (TOF)Provides good sensitivity and mass accuracy for identification and quantification.

Self-Validating System:

This protocol is designed to be self-validating through the inclusion of quality control checks. The consistent retention time of the internal standard and its known concentration allow for the verification of instrument performance and the accuracy of quantification in each analytical run.

Data Analysis and Quantification
  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 184 and a series of fragment ions resulting from the cleavage of C-C bonds.[6]

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve should be generated using a series of standards of known concentrations to ensure linearity and accuracy of the quantification.

Expected Mass Spectral Fragmentation of this compound:

The electron ionization mass spectrum of this compound will exhibit characteristic fragmentation patterns for branched alkanes. The molecular ion at m/z 184 may be of low abundance. The most significant fragment ions are expected to arise from cleavage at the branch point, leading to the formation of stable secondary carbocations. Key expected fragments include ions at m/z 43, 57, 71, and 85, corresponding to the loss of alkyl radicals.

Biosynthesis and Metabolism of this compound

Biosynthesis in Insects

In insects, the biosynthesis of methyl-branched hydrocarbons is closely linked to fatty acid synthesis.[15][16] The process begins with the condensation of acetyl-CoA and malonyl-CoA units. The methyl branch is introduced by the incorporation of a methylmalonyl-CoA substrate in place of a malonyl-CoA during the elongation of the fatty acid chain.[15] This is followed by further elongation and finally, a decarbonylation step to yield the final hydrocarbon.

Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Chain Fatty Acid Chain Malonyl-CoA->Fatty Acid Chain FAS Branched Fatty Acid Branched Fatty Acid Fatty Acid Chain->Branched Fatty Acid Elongation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Chain FAS (Branching) This compound This compound Branched Fatty Acid->this compound Decarbonylation Metabolism cluster_bacterial Bacterial Degradation This compound This compound Dicarboxylic Acid Intermediate Dicarboxylic Acid Intermediate This compound->Dicarboxylic Acid Intermediate Oxidation β-Oxidation Products β-Oxidation Products Dicarboxylic Acid Intermediate->β-Oxidation Products β-Oxidation Central Metabolism Central Metabolism β-Oxidation Products->Central Metabolism

Caption: Proposed metabolic pathway for this compound in bacteria.

Conclusion and Future Perspectives

This compound serves as a compelling example of the multifaceted roles of branched-chain alkanes in biological systems. Its function as a semiochemical in insect and plant-insect interactions highlights its potential as a specific and sensitive biomarker. The analytical workflows presented in this guide, centered around GC-MS, provide a robust framework for the reliable identification and quantification of this and other related compounds.

Future research should focus on further elucidating the specific biological contexts in which this compound acts as a key signaling molecule. This includes identifying the receptors involved in its perception by insects and understanding the enzymatic machinery responsible for its biosynthesis in greater detail. Such knowledge will not only advance our fundamental understanding of chemical ecology but may also open new avenues for the development of novel pest management strategies and serve as a model for biomarker discovery in other fields, including drug development and environmental monitoring.

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  • Iwai, H., & Kono, N. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. National Institutes of Health. [Link]. [5]24. Okeke, C. C., et al. (2024). Molecular docking and ADMET properties of Citrus sinensis phytochemicals on insecticide resistance Anopheles gambiae: An in-silico analysis. ResearchGate. [26]25. The Good Scents Company. (n.d.). 4-methyl dodecane. [Link]. [7]26. Blomquist, G. J., & Bagnères, A. G. (Eds.). (2010). Insect hydrocarbons: biology, biochemistry, and chemical ecology. Cambridge University Press.

  • Gullan, P. J., & Cranston, P. S. (2014). The Insects: An Outline of Entomology. John Wiley & Sons.
  • Ezzat, S. M., et al. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ, 12, e17885. [14]29. de la Torre, F., et al. (2021). Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy. International Journal of Molecular Sciences, 22(16), 8743. [27]30. Verheggen, F. (2020). Special Issue: Semiochemicals and Insect Behavior. Insects, 11(1), 33. [3]31. Schmitt, M., et al. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Insects, 13(1), 76. [28]32. chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]. [29]33. Olayanju, A. O., et al. (2024). Identification of Potential Aedes aegypti Juvenile Hormone Inhibitors from Methanol Extract of Leaves of Solanum erianthum. Communication in Physical Sciences, 11(4), 669-679. [30]34. Singh, B., et al. (2017). Bioactive chemical composition and insecticidal potential of Mitracarpus villosus [Swartz] DC for the management of stored product insects. Journal of Entomology and Zoology Studies, 5(4), 113-118.

  • Mahendra, S., & Alvarez-Cohen, L. (2006). Glyoxylate Metabolism Is a Key Feature of the Metabolic Degradation of 1,4-Dioxane by Pseudonocardia dioxanivorans Strain CB1190. Applied and Environmental Microbiology, 72(1), 634-641. [31]36. Meyer, J. R. (n.d.). Chemical Communication. ENT 425 - General Entomology. [Link]. [12]37. Gurr, G. M., et al. (2017). Biochemistry and biosynthesis of insect pigments. Biological Reviews, 92(3), 1438-1454. [32]38. Swantara, I. M. D., et al. (2020). The fragmentation patterns of compound 4. ResearchGate. [33]39. Ferreira-Caliman, M. J., et al. (2014). A non-lethal SPME method for insect cuticular analysis by GC-MS. Analytical Methods, 6(21), 8549-8554. [34]40. Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. [35]41. Al-Marzooqi, A. H., et al. (2015). Essential and fixed oil chemical profiles of salvia aegyptiaca l. Flowers and seeds. ResearchGate. [36]42. Eskola, A. J., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Physical Chemistry Chemical Physics, 22(15), 7843-7856.

Sources

Structural classification of 4-Methyldodecane within branched alkanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Classification of 4-Methyldodecane

Abstract

This technical guide provides a comprehensive analysis of this compound, a branched alkane with the molecular formula C₁₃H₂₈. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of hydrocarbon structures, nomenclature, and physicochemical properties. This document elucidates the systematic classification of this compound according to IUPAC nomenclature, explores its isomeric relationship with other tridecanes, and details the impact of its branched structure on key physical properties. Furthermore, it presents validated analytical protocols for its identification and characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide emphasizes the causal relationships between molecular structure and observable chemical behavior, providing a foundational resource for professionals working with aliphatic compounds.

Introduction: The Framework of Alkanes

Alkanes are the simplest class of organic compounds, consisting entirely of carbon and hydrogen atoms linked by single bonds.[1] Their general formula is CₙH₂ₙ₊₂.[2] This structural simplicity belies a significant diversity that arises from the various ways carbon atoms can be arranged. This diversity necessitates a robust classification system. Alkanes are broadly categorized into three structural types:

  • Linear Straight-Chain Alkanes: Carbons are linked sequentially in a non-branching chain (e.g., n-dodecane, n-tridecane).

  • Branched Alkanes: The carbon backbone contains side chains or "branches" composed of alkyl groups.[2] These are structural isomers of their straight-chain counterparts.[3] this compound is a prime example of this class.

  • Cycloalkanes: Carbon atoms are arranged in a ring structure.

The presence and position of branches dramatically influence the molecule's physical and chemical properties, including boiling point, melting point, and viscosity. In fields like drug development and material science, understanding these structural nuances is critical, as they can affect a compound's solubility, receptor binding affinity, and metabolic stability. Branched-chain alkanes, for instance, are preferred components in gasoline because they are less prone to premature ignition compared to their linear counterparts.[1]

G cluster_0 Classification of Alkanes Alkanes Alkanes Linear Linear Alkanes (n-Alkanes) Alkanes->Linear Branched Branched Alkanes Alkanes->Branched Cyclic Cycloalkanes Alkanes->Cyclic

Caption: Hierarchical classification of alkanes into major structural groups.

Systematic Classification of this compound

This compound is a saturated aliphatic hydrocarbon. Its structural classification is precisely defined by the International Union of Pure and Applied Chemistry (IUPAC) system of nomenclature, which provides an unambiguous name based on its molecular structure.[4]

IUPAC Nomenclature Deconstructed

The IUPAC name "this compound" is derived through a systematic process designed to convey its exact atomic connectivity.[5]

  • Identify the Parent Chain: The first step is to find the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of twelve carbon atoms. The alkane with twelve carbons is named "dodecane".[6] This forms the root of the name.

  • Number the Parent Chain: The chain is numbered from the end that gives the substituent group(s) the lowest possible number (locant).[3] In this case, numbering from right to left places the methyl group on carbon #4. Numbering from the other direction would place it on carbon #9, so the former is correct.

  • Identify and Name the Substituent: A one-carbon alkyl group (CH₃) is attached to the parent chain. This substituent is named by changing the "-ane" suffix of methane to "-yl", resulting in "methyl".[5]

  • Assemble the Full Name: The final name is constructed by stating the locant of the substituent, followed by a hyphen, the substituent name, and the parent chain name. This yields This compound .

Caption: IUPAC nomenclature steps for naming this compound.

Isomerism in Tridecanes

This compound has the chemical formula C₁₃H₂₈.[7] Any alkane with this formula is an isomer of tridecane .[8][9] Structural isomers have the same molecular formula but different atomic arrangements.[2] This leads to a vast number of possible structures for C₁₃H₂₈. This compound is just one of many possibilities, which include:

  • n-tridecane: The straight-chain isomer.

  • Other methyldodecanes: e.g., 2-methyldodecane, 3-methyldodecane, 5-methyldodecane, etc.

  • Dimethyldecanes: e.g., 2,2-dimethylundecane, 2,3-dimethylundecane, etc.[10]

  • Ethylundecanes: e.g., 3-ethylundecane, 4-ethylundecane, etc.

The specific placement of the methyl group at the C4 position distinguishes this compound from all other tridecane isomers, granting it a unique set of physical and spectroscopic properties.

G cluster_0 This compound Tridecane Tridecane Isomers (C13H28) n_Tridecane n-Tridecane (Linear) Tridecane->n_Tridecane Methyl_Dodecanes Methyldodecanes Tridecane->Methyl_Dodecanes Ethyl_Undecanes Ethylundecanes Tridecane->Ethyl_Undecanes Other Other Branched Isomers (e.g., Dimethylundecanes) Tridecane->Other Four_Methyl This compound Methyl_Dodecanes->Four_Methyl is a specific example of

Caption: Structural relationship of this compound to other tridecane isomers.

Physicochemical Properties and Structural Implications

The introduction of a methyl branch on the dodecane chain significantly alters its physical properties compared to its linear isomer, n-tridecane. These differences are a direct consequence of changes in intermolecular forces, specifically van der Waals forces.

PropertyThis compoundn-TridecaneRationale for Difference
Molecular Formula C₁₃H₂₈[7]C₁₃H₂₈[8]Isomers have the same molecular formula by definition.
Molecular Weight 184.36 g/mol [7]184.36 g/mol [8]Isomers have the same molecular weight.
Boiling Point ~227.8 °C (estimated)[11]235.4 °CThe methyl branch creates a more compact, spherical shape, reducing the surface area available for van der Waals interactions between molecules. Weaker intermolecular forces result in a lower boiling point.[12]
Density Data not readily available~0.756 g/cm³Branching generally leads to less efficient packing of molecules in the liquid state, often resulting in a slightly lower density compared to the linear isomer.
Kovats Retention Index 1255-1261 (non-polar column)[7]1300In gas chromatography, branched alkanes are typically more volatile (lower boiling point) and elute earlier than their straight-chain counterparts on non-polar columns.[13]

Analytical Protocols for Identification and Characterization

Confirming the identity and purity of this compound requires robust analytical techniques. The following protocols describe standard, self-validating methodologies for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the cornerstone technique for separating and identifying volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.[14] The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint.

Experimental Protocol:

  • Sample Preparation:

    • Accurately prepare a 100 ppm solution of the this compound reference standard in a high-purity solvent such as isooctane or hexane.[15]

    • Prepare the unknown sample at a similar concentration in the same solvent.

  • Instrument Setup (Typical Conditions):

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). The choice of a non-polar column ensures that separation is primarily based on boiling point differences.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 250°C with a split ratio of 50:1 to prevent column overloading.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This temperature program effectively separates C₁₃ isomers.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, using Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 40-300.

  • Analysis Workflow:

    • Inject 1 µL of the solvent blank to ensure system cleanliness.

    • Inject 1 µL of the this compound reference standard to determine its retention time (RT) and mass spectrum.

    • Inject 1 µL of the unknown sample.

  • Data Interpretation:

    • Retention Time: Compare the RT of the peak of interest in the unknown sample to the RT of the reference standard. For this compound, this should correspond to a Kovats index of approximately 1260 on a standard non-polar column.[7]

    • Mass Spectrum: Compare the mass spectrum of the unknown peak with the reference spectrum. The mass spectrum of this compound will show characteristic alkane fragmentation patterns, including a molecular ion (M⁺) peak at m/z 184 (though often weak) and prominent fragment ions corresponding to the loss of alkyl radicals (e.g., m/z 43, 57, 71). The fragmentation pattern can be confirmed against a spectral library like NIST.[7]

G cluster_workflow GC-MS Identification Workflow Sample Sample Injection GC GC Separation (Based on Volatility) Sample->GC MS_Ion MS Ionization & Fragmentation (EI) GC->MS_Ion MS_Detect Mass Analysis (m/z) MS_Ion->MS_Detect Data Data Acquisition (Chromatogram & Spectra) MS_Detect->Data Confirm Confirmation Data->Confirm Library NIST/Wiley Library Library->Confirm

Caption: A streamlined workflow for compound identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The number of signals, their position (chemical shift), their area (integration), and their splitting pattern (multiplicity) are used to elucidate the exact structure.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Typical Conditions):

    • Spectrometer: A 400 MHz (or higher) spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Acquisition Parameters: 16-32 scans, relaxation delay of 2 seconds.

  • Data Interpretation (Predicted ¹H NMR Spectrum for this compound):

    • Chemical Shift (δ): All signals are expected in the aliphatic region (~0.8-1.6 ppm) characteristic of saturated hydrocarbons.

    • Signal Breakdown:

      • ~0.88 ppm (triplet, 3H): The terminal methyl group (C1) of the long chain, split by the adjacent CH₂ group.

      • ~0.90 ppm (doublet, 3H): The methyl group branch at C4, split by the single proton on C4.

      • ~1.2-1.4 ppm (multiplet, ~16H): A complex, overlapping signal corresponding to the numerous CH₂ groups in the main dodecane chain that are distant from the branch point.

      • ~1.4-1.6 ppm (multiplet, 1H): The single CH proton at the C4 branch point. This signal would be highly complex due to coupling with the adjacent CH₂ and CH₃ groups.

    • Integration: The relative area under each signal group must correspond to the number of protons it represents (e.g., the combined area of the two methyl triplets and the methyl doublet should be 9H).

    • Multiplicity: The splitting patterns (n+1 rule) confirm the connectivity. The doublet for the branch methyl group is a key indicator of a CH-CH₃ moiety.

Relevance in Research and Development

While not a therapeutic agent itself, this compound and similar branched alkanes serve critical roles in scientific research and pharmaceutical development:

  • Analytical Standards: As highly pure compounds with well-defined structures, they are used as reference materials for the calibration and validation of analytical methods, such as chromatography and spectroscopy.[15] This is essential for quality control in the manufacturing of pharmaceuticals and other fine chemicals.

  • Physicochemical Modeling: The study of simple branched alkanes helps researchers model and understand the behavior of non-polar, lipophilic moieties in complex molecules like drugs. Properties such as hydrophobicity (measured by LogP) and molecular shape, which are influenced by branching, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solvent and Formulation Studies: Long-chain alkanes can be components of non-polar solvent systems or used in the development of formulations for poorly water-soluble active pharmaceutical ingredients (APIs).[1]

Conclusion

This compound is a structurally defined branched alkane whose classification is unambiguously determined by the IUPAC nomenclature system. Its identity as an isomer of tridecane places it within a large family of compounds that share the same molecular formula but exhibit distinct physical properties due to differences in atomic connectivity. The methyl branch at the C4 position lowers its boiling point relative to n-tridecane by reducing intermolecular surface area. Its unique structure can be definitively confirmed using standard analytical protocols such as GC-MS and NMR spectroscopy. For researchers in chemistry and drug development, a thorough understanding of the classification, properties, and analysis of such foundational molecules is indispensable for method development, physicochemical modeling, and quality control.

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The Biological Activity of Methyl-Branched Alkanes: A Technical Guide to 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched alkanes, a class of saturated hydrocarbons characterized by a methyl group branching off the main alkyl chain, are ubiquitous in the natural world. While often considered simple and relatively inert molecules, they play surprisingly complex and critical roles in biological systems. These compounds are principal components of the cuticular hydrocarbon (CHC) layer of insects, where they serve as a crucial barrier against desiccation and as a rich vocabulary in chemical communication.[1][2] Their influence extends beyond the world of insects, with emerging research hinting at their potential in antimicrobial applications and as structural motifs in drug development.

This technical guide focuses on 4-Methyldodecane, a C13 methyl-branched alkane, as a representative molecule to explore the multifaceted biological activities of this class of compounds. As a senior application scientist, the aim of this document is to provide not just a review of the existing knowledge, but a practical, in-depth resource for researchers actively engaged in the study of these fascinating molecules. We will delve into their roles as semiochemicals, their insecticidal properties, and their potential as antimicrobial agents, providing not only the "what" but the "why" behind experimental designs and methodologies.

Section 1: The Chemical Ecology of this compound and its Analogs

Methyl-branched alkanes are integral to the chemical language of many insect species. They are key constituents of the waxy layer on the insect cuticle, where they function as semiochemicals—chemicals that mediate interactions between organisms.[3]

Role as Cuticular Hydrocarbons (CHCs) and Pheromones

The composition of CHCs is often species-specific and can vary with age, sex, and social status, forming a chemical signature.[4] Methyl-branched alkanes, due to the structural information encoded in the position and number of methyl groups, are particularly important in this chemical communication.[5] Unlike linear alkanes, which primarily serve a waterproofing function, the branched nature of molecules like this compound provides a basis for more specific molecular recognition by insect chemoreceptors.[5]

A prime example of the role of methyl-branched alkanes in chemical communication is observed in the parasitic wasp Lariophagus distinguendus. The female of this species produces a contact sex pheromone on her cuticle to which the male responds.[6] While the complete blend of active compounds is complex, studies have shown that methyl-branched alkanes are critical components of this pheromonal signal. The precise blend and ratio of these hydrocarbons are what convey the message of species, sex, and receptivity.

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; edge [color="#4285F4"];

"InsectCuticle" [label="Insect Cuticle\n(CHC Layer)", fillcolor="#FBBC05"]; "4MD" [label="this compound\n(Methyl-Branched Alkane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Communication" [label="Chemical Communication\n(Pheromones, Kairomones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Waterproofing" [label="Desiccation Resistance\n(Waterproofing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chemoreception" [label="Insect Chemoreception\n(Antennae/Tarsi)"]; "BehavioralResponse" [label="Behavioral Response\n(Mating, Aggregation, etc.)"];

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Activity Assessment Start Starting Materials (e.g., Alkyl Halide, Carbonyl) Synthesis Chemical Synthesis (e.g., Grignard, Wittig) Start->Synthesis react in Purification Purification (Chromatography) Synthesis->Purification to yield crude product for Characterization Structural Characterization (GC-MS, NMR) Purification->Characterization yielding pure compound for Insecticidal Insecticidal Assays (Topical, Fumigant) Characterization->Insecticidal Pheromonal Pheromonal/Behavioral Assays (Olfactometer, Contact) Characterization->Pheromonal Antimicrobial Antimicrobial Assays (MIC/MBC Determination) Characterization->Antimicrobial Data Data Analysis (LC50, EC50, MIC values) Insecticidal->Data Pheromonal->Data Antimicrobial->Data

Experimental Protocol: Olfactometer Bioassay for Semiochemical Activity

The causality behind choosing an olfactometer assay lies in its ability to isolate and quantify an insect's behavioral response to a volatile chemical stimulus in a controlled environment. This allows for the determination of attraction, repulsion, or indifference to a specific compound.

Objective: To assess the behavioral response of a target insect species to this compound.

Materials:

  • Y-tube or four-arm olfactometer

  • Purified this compound (>98% purity)

  • Solvent (e.g., hexane, HPLC grade)

  • Air pump with flow meters

  • Charcoal-filtered, humidified air source

  • Test insects (acclimated and of a specific age and sex)

  • Filter paper discs

Methodology:

  • Preparation of Stimuli: Prepare a serial dilution of this compound in hexane (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL). Apply a known volume (e.g., 10 µL) of the test solution to a filter paper disc. As a control, apply 10 µL of pure hexane to another disc. Allow the solvent to evaporate completely (typically 1-2 minutes).

  • Olfactometer Setup: Place the stimulus-loaded filter paper in one arm of the olfactometer and the control in another. Connect the arms to a purified, humidified air stream with a constant flow rate (e.g., 100 mL/min).

  • Insect Introduction: Introduce a single insect at the base of the olfactometer.

  • Observation: Record the time the insect takes to make a choice and which arm it enters. A choice is typically defined as the insect moving a set distance into an arm. The observation period should be standardized (e.g., 5 minutes).

  • Replication and Randomization: After each trial, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual chemicals.[7] Rotate the olfactometer arms to avoid positional bias. Repeat the experiment with a sufficient number of individuals for statistical validity (e.g., n=30).

  • Data Analysis: Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the arm containing this compound compared to the control.

Section 2: Insecticidal Properties of Methyl-Branched Alkanes

The primary insecticidal action of alkanes, including methyl-branched variants, is physical rather than neurotoxic. They act by disrupting the highly organized lipid layer of the insect's epicuticle.[8]

Mechanism of Action: Cuticular Disruption

The insect cuticle is a marvel of biological engineering, providing structural support and a critical barrier against water loss. The outermost layer, the epicuticle, is coated with a waxy layer rich in hydrocarbons. This layer is highly hydrophobic and is essential for preventing desiccation.

Saturated branched alkanes, when applied topically, can increase the permeability of the insect cuticle.[9] While the precise molecular interactions are still under investigation, it is believed that these exogenous hydrocarbons disrupt the tightly packed crystalline structure of the cuticular lipids. This disruption creates "leaks" in the waterproof barrier, leading to uncontrolled water loss and, ultimately, death by dehydration. The branching of the alkane chain can influence the degree of disruption and, consequently, the insecticidal efficacy.

While the primary mode of action is desiccation, at very high concentrations, aliphatic hydrocarbons can also exhibit narcotic effects and central nervous system depression.[10] However, in the context of insect control, the cuticular disruption is the more relevant mechanism.

dot graph G { layout=dot; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"4MD_application" [label="Topical Application of\nthis compound", fillcolor="#FBBC05"]; "Cuticle" [label="Insect Epicuticle\n(Waxy Layer)"]; "Disruption" [label="Disruption of Lipid Packing", shape=ellipse]; "Permeability" [label="Increased Cuticular Permeability", shape=ellipse]; "WaterLoss" [label="Uncontrolled Water Loss\n(Desiccation)"]; "Death" [label="Insect Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G Start Prepare Serial Dilutions of This compound in Acetone Anesthetize Anesthetize Insects (e.g., CO2 or chilling) Start->Anesthetize Application Topical Application of a Precise Volume (e.g., 0.5 µL) to Thorax Anesthetize->Application Observation Place Insects in Recovery Vials with Food and Water Application->Observation Mortality Assess Mortality at Set Time Points (e.g., 24, 48, 72 hours) Observation->Mortality Analysis Data Analysis: Probit Analysis to Determine LD50 Mortality->Analysis

Experimental Protocol: Topical Application Bioassay for Insecticidal Activity

This method is chosen for its precision in delivering a known dose of the test compound directly to the insect's cuticle, allowing for the determination of a dose-response relationship and the calculation of lethal dose (LD50) values.[11][12]

Objective: To determine the contact toxicity of this compound to a target insect species.

Materials:

  • Purified this compound

  • Acetone (or other suitable volatile solvent)

  • Micro-applicator capable of delivering precise volumes (e.g., 0.5 µL)

  • Test insects

  • CO2 or a cold plate for anesthetizing insects

  • Vented recovery containers with food and water

Methodology:

  • Dose Preparation: Prepare a range of concentrations of this compound in acetone. The concentrations should be chosen to produce a range of mortality from 0% to 100%.

  • Insect Handling: Anesthetize a group of insects using CO2 or by placing them on a cold plate.

  • Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.5 µL) of a test solution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.

  • Recovery and Observation: Place the treated insects in recovery containers with access to food and water. Maintain the insects under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to right itself when prodded.

  • Data Analysis: Analyze the dose-response data using probit analysis to calculate the LD50 value (the dose required to kill 50% of the test population) and its 95% confidence intervals.

Section 3: Antimicrobial Potential of Methyl-Branched Alkanes

The investigation into the antimicrobial properties of simple hydrocarbons is an emerging field. While extensive research has focused on fatty acids and essential oils, the activity of saturated branched alkanes is less understood. However, some studies have indicated that alkanes, particularly those of microbial origin, can exhibit antimicrobial properties.[13]

Putative Mechanisms of Antimicrobial Action

The hydrophobic nature of this compound suggests that its primary mode of antimicrobial action would involve disruption of the microbial cell membrane. The proposed mechanism is analogous to its insecticidal effect, whereby the alkane molecules intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and function. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

It is important to note that the effectiveness of this mechanism is likely dependent on the specific structure of the microbial cell envelope (e.g., the presence of an outer membrane in Gram-negative bacteria).

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The self-validating nature of this protocol comes from the inclusion of positive and negative controls, which ensure the viability of the test organism and the sterility of the medium, respectively.

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

  • Purified this compound

  • A suitable solvent (e.g., dimethyl sulfoxide - DMSO)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inocula standardized to a specific cell density (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal

  • Incubator

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of test concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells with:

    • Medium and inoculum only (positive growth control)

    • Medium only (sterility control)

    • Medium, inoculum, and the positive control antimicrobial

    • Medium, inoculum, and the solvent (DMSO) at the highest concentration used in the test wells (solvent toxicity control)

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Section 4: Synthesis and Characterization

The availability of high-purity methyl-branched alkanes is essential for accurate biological testing. While this compound is commercially available, in-house synthesis may be required for specific analogs or for isotopic labeling studies.

Synthetic Strategy: Grignard Reaction

A common and versatile method for the synthesis of alkanes with a specific branching pattern is the Grignard reaction. This involves the coupling of a Grignard reagent with an appropriate alkyl halide. For the synthesis of this compound, one possible route is the reaction of octylmagnesium bromide with 2-bromopentane.

dot graph G { layout=dot; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"OctylBromide" [label="Octyl Bromide + Mg"]; "GrignardReagent" [label="Octylmagnesium Bromide\n(Grignard Reagent)", shape=ellipse]; "2BromoPentane" [label="2-Bromopentane"]; "Coupling" [label="Grignard Coupling Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CrudeProduct" [label="Crude this compound"]; "Purification" [label="Purification\n(Distillation/Chromatography)"]; "FinalProduct" [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

G cluster_synthesis Synthesis cluster_wittig Alternative: Wittig Reaction Grignard Grignard Reagent (R-MgX) Coupling Coupling Reaction Grignard->Coupling AlkylHalide Alkyl Halide (R'-X') AlkylHalide->Coupling Alkane Alkane (R-R') Coupling->Alkane Ylide Phosphonium Ylide Wittig Wittig Reaction Ylide->Wittig Carbonyl Aldehyde/Ketone Carbonyl->Wittig Alkene Alkene Wittig->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation FinalAlkane Alkane Hydrogenation->FinalAlkane

Characterization

The identity and purity of synthesized this compound must be confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for this. The retention time on a non-polar GC column provides information on the boiling point and size of the molecule, while the mass spectrum provides a fragmentation pattern that can be used to confirm the structure, including the position of the methyl branch. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for unambiguous structural elucidation.

Section 5: Perspectives in Drug Development

While simple saturated hydrocarbons like this compound are not typically considered active pharmaceutical ingredients (APIs), their structural motifs and physicochemical properties are of interest in drug discovery and development.

The inclusion of methyl groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This "magic methyl" effect can influence binding affinity to a target protein, metabolic stability, and solubility.[14]

Furthermore, the lipophilic nature of branched alkanes makes them suitable components for topical and transdermal drug delivery systems, where they can act as penetration enhancers or as part of the vehicle in emulsions and creams. There is also research into the use of branched-chain lipids in liposomal drug delivery systems to enhance stability and control drug release.

Conclusion

This compound, and methyl-branched alkanes in general, are far from being simple, inert molecules. They are key players in the complex world of insect chemical communication, acting as vital components of pheromonal blends that govern social interactions and reproduction. Their ability to disrupt the insect cuticle provides a physical mechanism for insecticidal activity, offering a potential alternative to neurotoxic pesticides. While their antimicrobial and direct therapeutic applications are less established, their physicochemical properties present intriguing possibilities for future research in antimicrobial development and drug delivery.

This guide has provided a framework for understanding and investigating the biological activities of this compound. The detailed protocols and the causal reasoning behind them are intended to empower researchers to design and execute robust experiments, contributing to a deeper understanding of this fascinating class of molecules.

References

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Methodological & Application

Quantitative Analysis of 4-Methyldodecane in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Research Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of 4-Methyldodecane, a volatile branched-chain alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound may be of interest to researchers as a potential biomarker, a component in complex mixtures, or an environmental contaminant. The methodology herein is designed for researchers, scientists, and drug development professionals who require a reliable and precise analytical procedure. The protocol covers all critical stages, from sample preparation and internal standard selection to instrument configuration and method validation, ensuring data integrity and reproducibility in accordance with established analytical guidelines.[1][2]

Introduction and Scientific Principle

This compound (C₁₃H₂₈) is a saturated aliphatic hydrocarbon.[3][4][5] Its detection and quantification are pertinent in various scientific domains, including metabolomics, environmental monitoring, and the analysis of petroleum-derived products. Given its volatility and non-polar nature, Gas Chromatography (GC) is the ideal technique for its separation from complex sample matrices.[6][7] Coupling GC with Mass Spectrometry (MS) provides a highly selective and sensitive detection method, allowing for confident identification based on mass-to-charge ratio (m/z) and precise quantification.

The principle of this method relies on the chromatographic separation of this compound from other matrix components on a non-polar capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting characteristic fragment ions are then used for quantification, often in Selected Ion Monitoring (SIM) mode to maximize sensitivity and minimize matrix interference.[8] To correct for variations in sample preparation and injection volume, an internal standard (IS) is incorporated into the workflow.[9][10]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound Analytical Standard: (≥98.0% purity, GC grade)[11]

  • Internal Standard (IS): Tridecane (C₁₃H₂₈) or a deuterated analog (e.g., Dodecane-d₂₆). The IS should be structurally and chemically similar to the analyte but chromatographically resolved and not present in the endogenous sample.[9]

  • Solvents: Hexane or Iso-octane (GC or HPLC grade, ≥99% purity). These volatile organic solvents are recommended for sample dilution and extraction.[12]

  • Carrier Gas: Helium (99.999% purity or higher).

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa to prevent contamination and analyte loss.[13]

Instrumentation

A standard Gas Chromatography system equipped with a Mass Selective Detector is required. The system should include:

  • Gas Chromatograph (GC): With a split/splitless injector and electronic pressure control.

  • GC Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for resolving alkanes.[10]

  • Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.

  • Data System: Software capable of instrument control, data acquisition, and quantitative analysis.

Experimental Protocols

Preparation of Standard Solutions

The causality behind preparing a fresh set of standards for each analytical run is to ensure the accuracy of the calibration curve, as the volatility of alkanes can lead to concentration changes upon storage.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with hexane.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Tridecane) in hexane using the same procedure.

  • Working Calibration Standards: Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.[14][15]

  • Spiking of Internal Standard: Add the internal standard to each calibration standard and Quality Control (QC) sample to achieve a final, constant concentration (e.g., 5 µg/mL). This ensures that the ratio of analyte to IS is solely dependent on the analyte's concentration.[15]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from an aqueous matrix (e.g., plasma, urine, or water sample). The choice of an organic solvent like hexane is based on its immiscibility with water and high affinity for non-polar compounds like this compound.[12]

  • Aliquoting: Pipette 1 mL of the sample into a clean glass test tube.

  • Internal Standard Spiking: Add a precise volume of the IS stock solution to the sample.

  • Extraction: Add 2 mL of hexane to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.

  • Analysis: The sample is now ready for GC-MS injection.

GC-MS Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction GC_Inject Inject into GC-MS Extraction->GC_Inject Cal_Standards Prepare Calibration Standards Spike_IS_Cal Spike Standards with IS Cal_Standards->Spike_IS_Cal Spike_IS_Cal->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the quantification of this compound.

Instrument Parameters

The parameters below are a starting point and may require optimization based on the specific instrument and sample matrix.

GC Parameters Setting
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min)[10]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
MS Parameters Setting
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier & Qualifier Ions This compound: Quantifier: m/z 57, Qualifiers: m/z 43, 71[3] Tridecane (IS): Quantifier: m/z 57, Qualifiers: m/z 43, 85

Rationale for Ion Selection: The base peak for many alkanes is m/z 57, corresponding to the C₄H₉⁺ butyl cation, making it a sensitive choice for quantification. Qualifier ions are monitored to confirm identity and purity by maintaining expected abundance ratios.

Data Analysis and Method Validation

Quantification

Quantification is based on the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards.[15] The concentration of this compound in unknown samples is then calculated from this curve using the measured peak area ratio.

Method Validation

To ensure the trustworthiness of the results, the method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[2] Key validation parameters are summarized below.

Parameter Acceptance Criteria Rationale
Linearity Correlation coefficient (R²) ≥ 0.998[16]Demonstrates a proportional relationship between signal response and concentration over the intended range.
Accuracy Mean recovery of 80-120% at three different concentrations.[16][17]Measures the closeness of the experimental value to the true value, indicating systematic error.
Precision Relative Standard Deviation (RSD) ≤ 15% for both intra-day (repeatability) and inter-day (intermediate precision).[1][16]Assesses the degree of scatter in the results, indicating random error.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1.The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N of 10:1 with acceptable precision and accuracy.[17]The lowest concentration of analyte that can be quantitatively determined with acceptable reliability.
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix samples.[2][18]Ensures the signal measured is exclusively from the analyte of interest.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. The detailed steps for sample preparation, instrument setup, and data analysis, coupled with a robust method validation framework, establish a trustworthy system for generating accurate and precise results. This method is well-suited for implementation in research, clinical, and quality control laboratories engaged in the analysis of volatile organic compounds.

References

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A Comprehensive Guide to the Chiral Separation of 4-Methyldodecane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the realm of stereochemistry, the separation of enantiomers—molecules that are mirror images of each other—presents a significant analytical challenge. 4-Methyldodecane, a simple branched alkane, is a case in point. Its two enantiomers, (R)- and (S)-4-methyldodecane, while possessing identical physical properties in an achiral environment, can exhibit vastly different biological activities. This is particularly crucial in fields such as entomology, where the precise enantiomeric ratio of insect pheromones can determine their efficacy, and in geochemistry, for the study of petroleum maturation and biodegradation. This application note provides a detailed, scientifically grounded protocol for the chiral separation of this compound isomers using gas chromatography (GC), a powerful and widely accessible analytical technique. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to achieve robust and reproducible enantioselective analysis.

I. The Cornerstone of Separation: Understanding Chiral Stationary Phases

The heart of chiral GC is the chiral stationary phase (CSP), a specialized coating inside the GC column that interacts differently with each enantiomer.[1][2] For non-polar analytes like this compound, which lack functional groups for strong hydrogen bonding or dipole-dipole interactions, the most effective CSPs are based on derivatized cyclodextrins.[2][3][4]

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior.[5][6] This unique geometry allows the non-polar alkyl chain of this compound to be temporarily included within the cavity. To achieve chiral recognition, the hydroxyl groups on the rims of the cyclodextrin are derivatized, creating a chiral microenvironment. The differential interaction between the (R) and (S) enantiomers of this compound with this chiral environment leads to the formation of transient diastereomeric complexes of varying stability. This difference in stability results in distinct retention times, enabling their separation. Permethylated β-cyclodextrin has been shown to be particularly effective for resolving branched alkane enantiomers.[3]

II. A Validated Protocol for the Enantioseparation of this compound

This section details a step-by-step protocol for the chiral GC separation of this compound isomers. The provided conditions are a robust starting point and may be further optimized for specific instruments and applications.

A. Essential Materials and Reagents
  • Analytes: (R)-4-methyldodecane and (S)-4-methyldodecane standards (≥98% purity)

  • Solvent: n-Hexane or pentane (GC grade)

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

  • Chiral GC Column: A fused silica capillary column coated with a permethylated β-cyclodextrin stationary phase is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

B. Instrumentation
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Data Acquisition and Processing Software: Standard chromatography software.

C. Preparation of Standards
  • Stock Solutions (1000 µg/mL): Accurately prepare stock solutions of each enantiomer in n-hexane.

  • Working Standard (Racemic, 10 µg/mL): Prepare a 1:1 mixture of the (R) and (S) enantiomers at a concentration of 10 µg/mL in n-hexane.

  • Individual Enantiomer Standards (10 µg/mL): Prepare separate working standards of each enantiomer to unequivocally determine their elution order.

D. Optimized GC Operating Conditions

The following table outlines the recommended GC parameters for the chiral separation of this compound.

Parameter Recommended Setting Justification
Injector Temperature 250 °CEnsures complete and rapid vaporization of the analytes.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks. The split ratio can be adjusted based on sample concentration.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency and allows for faster analysis times.[7]
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow rate is crucial for achieving good resolution.
Oven Temperature Program Initial: 50 °C, hold for 1 minRamp: 2 °C/min to 140 °CHold: 5 minA slow temperature ramp is critical for enhancing the differential interactions between the enantiomers and the CSP, thereby improving separation.
Detector Flame Ionization Detector (FID)Provides high sensitivity for hydrocarbons.
Detector Temperature 280 °CMust be higher than the final oven temperature to prevent condensation.
Makeup Gas (N₂) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the FID.
Air Flow 300 mL/minOxidant for the FID.
E. Analytical Workflow Diagram

The logical flow of the analytical process is depicted in the following diagram:

Chiral_GC_Workflow Figure 1: Workflow for Chiral GC Analysis of this compound cluster_setup Preparation and Setup cluster_analysis Analysis cluster_data_processing Data Interpretation prep_standards Prepare Racemic and Individual Enantiomer Standards instrument_setup Configure GC Parameters (Oven, Injector, Detector) prep_standards->instrument_setup inject_standards Inject Individual Enantiomers to Determine Elution Order instrument_setup->inject_standards inject_racemate Inject Racemic Standard for Resolution Check inject_standards->inject_racemate inject_sample Inject Unknown Sample inject_racemate->inject_sample peak_integration Integrate Peaks inject_sample->peak_integration calculate_resolution Calculate Resolution (Rs) peak_integration->calculate_resolution calculate_ee Determine Enantiomeric Excess (% ee) peak_integration->calculate_ee

Caption: Figure 1: A schematic representation of the experimental workflow from sample preparation to data analysis.

F. Data Analysis and System Suitability
  • Elution Order: The elution order of the enantiomers is not readily predictable and must be confirmed by injecting the individual standards.[8]

  • Resolution (Rs): The degree of separation between the two enantiomeric peaks is a critical measure of the method's performance. A resolution of ≥ 1.5 signifies baseline separation.[3] It is calculated as: Rs = 2(tR₂ - tR₁) / (W₁ + W₂) where tR is the retention time and W is the peak width at the base.

  • Enantiomeric Excess (% ee): This is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

III. Troubleshooting and Method Refinement

Issue Potential Cause Recommended Action
Poor or No Resolution - Oven temperature ramp is too fast.- Inappropriate stationary phase.- Carrier gas velocity is not optimal.- Decrease the temperature ramp rate (e.g., to 1 °C/min).- Confirm the use of a suitable cyclodextrin-based CSP.- Optimize the carrier gas flow rate.
Peak Tailing - Active sites in the injector or column.- Column contamination.- Use a deactivated injector liner.- Condition the column according to the manufacturer's guidelines.- Trim a small portion from the front of the column.
Broad Peaks - Sample overload.- Injection technique issues.- Dilute the sample.- Ensure a fast and clean injection.

IV. Concluding Remarks

The successful chiral separation of this compound by gas chromatography is a testament to the power of modern stationary phase chemistry. By leveraging the unique properties of derivatized cyclodextrins, it is possible to resolve these seemingly identical isomers into distinct chromatographic peaks. The protocol outlined in this application note provides a comprehensive and validated methodology for achieving this separation. Adherence to the principles of method optimization, coupled with a thorough understanding of the underlying chiral recognition mechanisms, will enable researchers to confidently and accurately determine the enantiomeric composition of this compound in a variety of matrices.

V. References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Meierhenrich, U. J., et al. (2021). Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography: Theorized Application for Isoprenoid Alkanes and the Search of Molecular Biosignatures on Mars. Symmetry, 13(11), 2191. [Link]

  • ResearchGate. (n.d.). GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes, (e) alcohols and (f) bromoalkanes on C4A-C10 column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

  • MDPI. (n.d.). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Al-Imam, A. M., et al. (2016). A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. Analytical Methods, 8(29), 5848-5857. [Link]

  • Nature. (2024, September 11). Main-group compounds selectively activate natural gas alkanes under room temperature and atmospheric pressure. Retrieved from [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Carlson, D. A., et al. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1865. [Link]

  • RSC Publishing. (n.d.). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Multidimensional Gas Chromatography for Chiral Analysis. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomer separation of pharmaceuticals by capillary gas chromatography with novel chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations using gas chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

Sources

The Strategic Use of 4-Methyldodecane as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed framework for the application of 4-methyldodecane as an internal standard in chromatographic methods, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision, accuracy, and reliability of their quantitative analyses.

The Imperative for an Internal Standard

In quantitative chromatography, the goal is to establish a precise relationship between the instrumental response and the concentration of an analyte. However, variability in sample preparation, injection volume, and instrument response can introduce significant error, compromising the integrity of the results.[1][2] The internal standard (IS) method is a powerful technique to mitigate these sources of error.[1] By adding a known amount of a non-native compound—the internal standard—to every sample, standard, and blank, quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains stable even if absolute signal intensities fluctuate, thereby correcting for experimental variations.[1]

Rationale for Selecting this compound

The selection of an appropriate internal standard is a critical decision in method development. An ideal internal standard should be chemically similar to the analyte(s) of interest, but sufficiently different to be chromatographically resolved. It must also be absent in the original sample matrix and commercially available in high purity.[1]

This compound, a branched-chain alkane, presents several advantageous properties that make it a suitable internal standard for the analysis of a wide range of volatile and semi-volatile organic compounds:

  • Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with analytes or sample matrix components during sample preparation and analysis.

  • Elution Characteristics: Its moderate volatility and boiling point (approximately 228 °C) allow it to elute within a typical GC temperature program for many common analytes, ensuring it does not excessively prolong run times.[3] Its branched structure provides a distinct retention time compared to linear alkanes, aiding in its resolution from other sample components.

  • Mass Spectrum: The mass spectrum of this compound exhibits characteristic fragmentation patterns that can be easily distinguished from many analytes, particularly in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Commercial Availability: this compound is readily available from various chemical suppliers in high purity (typically >98%), which is essential for its use as a standard.[3]

  • Safety Profile: While standard laboratory precautions should always be observed, this compound has a manageable safety profile. It is classified as a combustible liquid and may be fatal if swallowed and enters airways.[3] Users should consult the Safety Data Sheet (SDS) before handling.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H28[5]
Molecular Weight184.37 g/mol [6]
Boiling Point~228 °C at 760 mmHg[3]
Flash Point~70.6 °C[3][6]
Density~0.76 g/cm³[6]
SolubilitySoluble in organic solvents[3]

Application Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the GC-MS analysis of a hypothetical analyte in a solvent matrix. This should be adapted and validated for specific applications.

Materials and Reagents
  • This compound (≥98% purity)

  • Target analyte(s) of interest

  • High-purity solvent (e.g., hexane, dichloromethane, methanol), compatible with both the analyte and internal standard

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to achieve a final concentration of, for example, 1000 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh a known amount of the target analyte and dissolve it in a volumetric flask with the chosen solvent to achieve a final concentration of, for example, 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the Analyte Stock. To each calibration standard, add a constant volume of the IS Stock to ensure the final concentration of this compound is the same in all standards (e.g., 10 µg/mL).

Sample Preparation
  • Accurately measure a known volume or weight of the sample.

  • Add a precise volume of the IS Stock to the sample to achieve the same final concentration of this compound as in the calibration standards (e.g., 10 µg/mL).

  • Perform any necessary sample extraction, cleanup, or derivatization steps.

GC-MS Instrumental Parameters

The following are example GC-MS parameters and should be optimized for the specific analyte and instrument.

Table 2: Example GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
Data Analysis and Calibration
  • Peak Identification: Identify the peaks corresponding to the analyte and this compound based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas of the analyte and this compound.

  • Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following equation:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve and its equation (y = mx + c).

  • Quantification of Analyte in Samples: Using the peak areas of the analyte and internal standard from the sample chromatogram, calculate the concentration of the analyte in the sample using the calibration curve.

Method Validation

A crucial aspect of employing an internal standard is the validation of the analytical method to ensure its reliability and suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[7][8]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including the internal standard. This involves demonstrating that there is no interference from matrix components or other compounds at the retention times of the analyte and internal standard.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established between the analyte/internal standard peak area ratio and the analyte concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Visualizing the Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a chromatographic analysis.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_stock Prepare this compound Internal Standard (IS) Stock Cal_standards Prepare Calibration Standards (Analyte + IS) IS_stock->Cal_standards Sample_prep Prepare Samples (Sample + IS) IS_stock->Sample_prep Analyte_stock Prepare Analyte Stock Solution Analyte_stock->Cal_standards GCMS GC-MS Analysis Cal_standards->GCMS Sample_prep->GCMS Integration Peak Identification and Integration GCMS->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Workflow for internal standard-based quantification.

Conclusion

This compound serves as a robust and reliable internal standard for a variety of chromatographic applications, particularly in the GC-MS analysis of volatile and semi-volatile organic compounds. Its chemical inertness, suitable elution characteristics, and distinct mass spectrum contribute to its efficacy in improving the accuracy and precision of quantitative analysis. The successful implementation of this compound as an internal standard hinges on a systematic approach to method development and a thorough validation of the analytical procedure in accordance with established guidelines.

References

  • The Good Scents Company. (n.d.). 4-methyl dodecane. Retrieved from [Link]

  • PubChem. (n.d.). Dodecane, 4-methyl-. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]

  • Agilent. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chromatography Online. (2026, January 24). When Should an Internal Standard be Used? Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]

  • Welch Materials, Inc. (2025, January 7). Are You Using The Internal Standard Method In A Right Way? Retrieved from [Link]

  • LCGC. (n.d.). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-Methyldodecane in Pheromone Blends by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyldodecane (C₁₃H₂₈) is a branched-chain alkane that plays a crucial role as a component of the chemical communication systems in various insect species.[1] As a semiochemical, it can act as a sex pheromone, an aggregation pheromone, or a cuticular hydrocarbon involved in nestmate recognition.[2] The precise quantification of this compound within complex pheromone blends is essential for understanding insect behavior, chemical ecology, and for the development of effective pest management strategies that utilize synthetic pheromone lures.

This application note provides a comprehensive guide for the quantitative analysis of this compound in pheromone blends using Gas Chromatography-Mass Spectrometry (GC-MS). We will detail protocols for sample preparation, instrument configuration, method validation, and data analysis, underpinned by the scientific rationale for each procedural step. This guide is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and analytical chemistry.

The Scientific Rationale: Why GC-MS for this compound Quantification?

Gas Chromatography-Mass Spectrometry is the analytical technique of choice for the identification and quantification of volatile and semi-volatile organic compounds like this compound. The selection of this method is based on several key principles:

  • High Chromatographic Resolution: The gas chromatograph provides excellent separation of individual components within a complex pheromone blend based on their volatility and interaction with the stationary phase of the GC column. This is critical for distinguishing this compound from structurally similar isomers and other hydrocarbons present in the sample.

  • High Sensitivity and Selectivity of Mass Spectrometry: The mass spectrometer detector offers exceptional sensitivity, allowing for the detection of trace amounts of this compound. Furthermore, its ability to provide mass spectral data for each separated component ensures highly selective and confident identification based on the unique fragmentation pattern of the molecule.

  • Quantitative Accuracy: When coupled with appropriate calibration standards, GC-MS provides a robust and accurate method for quantifying the absolute amount of this compound in a sample.

Experimental Workflow Overview

The overall workflow for the quantification of this compound in a pheromone blend can be visualized as a sequential process, from sample acquisition to final data interpretation.

Quantification of this compound Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Transfer to solvent Concentration Concentration Extraction->Concentration Evaporation GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Injection Peak Integration Peak Integration GC-MS Analysis->Peak Integration Chromatogram Quantification Quantification Peak Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting Final Concentration

Caption: Experimental workflow for this compound quantification.

Part 1: Sample Preparation - The Foundation of Accurate Quantification

The goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing the co-extraction of interfering substances. The choice of method depends on the nature of the sample (e.g., whole insect, pheromone gland, or airborne volatiles).

Solvent Extraction of Cuticular Hydrocarbons

This is a common and robust method for extracting pheromone components present on the insect's cuticle.

Rationale: Non-polar solvents like hexane or pentane are used to dissolve the waxy layer of the insect cuticle, which contains the hydrocarbons, without disrupting internal tissues and releasing a large amount of lipids that could interfere with the analysis.[3][4] The choice of a highly volatile solvent also facilitates easy removal and concentration of the sample prior to GC-MS analysis.[3]

Protocol: Solvent Extraction

  • Sample Collection: Collect individual insects of the desired species, sex, and age. It is crucial to handle the insects carefully to avoid contamination.

  • Solvent Selection: Use high-purity n-hexane or n-pentane.

  • Extraction:

    • Place a single insect into a 2 mL glass vial.

    • Add 200 µL of n-hexane to the vial, ensuring the insect is fully submerged.

    • Gently agitate the vial for 5-10 minutes. The optimal extraction time should be determined empirically, as longer times may lead to the extraction of internal lipids.[2]

  • Sample Transfer: Carefully remove the insect from the vial. Transfer the hexane extract to a clean 200 µL glass insert within a new autosampler vial.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 20-50 µL. Avoid complete dryness to prevent the loss of volatile components.

    • Alternatively, for less volatile compounds, allow the solvent to evaporate in a fume hood.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-tridecane or a deuterated analog) to the concentrated extract just before GC-MS analysis. This will help to correct for variations in injection volume and instrument response.

Solid-Phase Microextraction (SPME) for Volatile Collection

SPME is a solvent-free technique that is particularly useful for sampling volatile or semi-volatile pheromone components from the headspace around a calling insect or directly from the cuticle.

Rationale: SPME is a non-destructive and highly sensitive technique that concentrates analytes on a coated fiber, which can then be directly desorbed into the GC injector.[5][6] This minimizes sample handling and the risk of contamination. However, the amount of analyte extracted is dependent on the equilibrium between the sample matrix and the fiber coating, which can make absolute quantification more challenging than with solvent extraction.[7]

Protocol: Headspace SPME

  • SPME Fiber Selection: A non-polar fiber, such as one coated with polydimethylsiloxane (PDMS), is suitable for trapping hydrocarbons.

  • Sample Confinement: Place a calling insect (an individual actively releasing pheromones) in a small, enclosed glass chamber.

  • Extraction:

    • Expose the SPME fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes).

    • The optimal extraction time and temperature should be determined experimentally.

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC injector for thermal desorption of the trapped analytes onto the analytical column.

Part 2: GC-MS Analysis - Separation and Detection

The following parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and the complexity of the pheromone blend.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Autosampler: For precise and reproducible injections.

GC-MS Method Parameters
ParameterSettingRationale
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.A non-polar column provides good separation of hydrocarbons based on their boiling points.
Injector Splitless mode at 250 °C.Splitless injection is used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity. A high injector temperature ensures rapid volatilization of the analytes.
Oven Program Initial temperature: 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 10 min).This temperature program allows for the separation of a wide range of hydrocarbons with varying volatilities. The initial hold helps to focus the analytes at the head of the column, while the ramp separates them based on their boiling points. The final hold ensures that all components are eluted.[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.Helium is an inert carrier gas that is compatible with mass spectrometry. A constant flow rate ensures reproducible retention times.
MS Source Electron Ionization (EI) at 70 eV.EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are essential for compound identification.
MS Quadrupole 150 °C.Maintaining a consistent quadrupole temperature ensures stable mass analysis.
MS Transfer Line 280 °C.A high transfer line temperature prevents the condensation of less volatile components as they pass from the GC to the MS.
Scan Range m/z 40-400.This mass range is sufficient to capture the molecular ion and characteristic fragment ions of this compound and other common cuticular hydrocarbons.
Data Acquisition Full Scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification.Full scan mode is used to obtain the complete mass spectrum for compound identification. SIM mode significantly increases sensitivity and selectivity for quantification by monitoring only the characteristic ions of this compound.
Identification of this compound

The identification of this compound is based on two key pieces of information:

  • Retention Time: The time it takes for this compound to elute from the GC column should be consistent and match that of a pure analytical standard run under the same conditions.

  • Mass Spectrum: The mass spectrum of the peak corresponding to this compound should exhibit a characteristic fragmentation pattern. For branched alkanes, the molecular ion (M⁺) peak may be weak or absent.[9] The fragmentation pattern is dominated by the formation of stable carbocations resulting from cleavage at the branching point. The mass spectrum of this compound will show characteristic fragment ions that can be compared to a reference library (e.g., NIST).[1]

Part 3: Quantification - From Peak Area to Concentration

Accurate quantification requires the creation of a calibration curve using a certified reference standard of this compound.

Preparation of Calibration Standards
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in high-purity n-hexane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

  • Internal Standard: Add a constant amount of the internal standard to each working standard and to the unknown samples.

Calibration Curve and Quantification
  • Analysis of Standards: Inject each calibration standard into the GC-MS and acquire the data in SIM mode, monitoring characteristic ions for both this compound and the internal standard.

  • Peak Integration: Integrate the peak areas of this compound and the internal standard for each standard.

  • Calibration Curve Construction: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of this compound for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification of Unknowns: Analyze the unknown samples under the same GC-MS conditions. Calculate the peak area ratio of this compound to the internal standard in the unknown sample. Use the equation from the calibration curve to determine the concentration of this compound in the sample.

Quantitative Data Summary

Calibration Standard (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
0.1[Example Value][Example Value][Example Value]
0.5[Example Value][Example Value][Example Value]
1.0[Example Value][Example Value][Example Value]
5.0[Example Value][Example Value][Example Value]
10.0[Example Value][Example Value][Example Value]
25.0[Example Value][Example Value][Example Value]

Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² value).

  • Accuracy: Determined by analyzing a sample with a known amount of this compound (spike recovery).

  • Precision: Assessed by repeatedly analyzing a single sample (repeatability) and by analyzing the same sample on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <15%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in insect pheromone blends using GC-MS. By following the outlined procedures for sample preparation, instrument analysis, and data processing, researchers can obtain accurate and reliable quantitative data. This information is invaluable for advancing our understanding of chemical communication in insects and for the development of innovative and environmentally sound pest management strategies.

References

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  • Dekker, T., Revadi, S., Mansourian, S., Ramasamy, S., Lebreton, S., Becher, P. G., & Kurtovic, A. (2015). Loss of Drosophila pheromone reverses its role in sexual communication in Drosophila suzukii. Proceedings of the Royal Society B: Biological Sciences, 282(1804), 20143018. [Link]

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  • Hamasaki, K., & Miyatake, T. (2023). Evidence of a pheromone involved in the behaviour of Drosophila suzukii Matsumura (Diptera: Drosophilidae). ResearchGate. [Link]

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  • Harel, M., Ada, Z., Soroker, V., Nakache, Y., & Dunkelblum, E. (2002). Quantitative GC analysis of secondary alcohol pheromones: determination of release rate of red palm weevil, Rhynchophorus ferrugineus, pheromone from lures. PubMed. [Link]

  • Lensch, J. P., & Kather, R. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Insects, 13(1), 83. [Link]

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  • Revadi, S., Lebreton, S., Witzgall, P., Anfora, G., Dekker, T., & Becher, P. G. (2021). Sex Pheromone Mediates Resource Partitioning Between Drosophila melanogaster and D. suzukii. SLU Library. [Link]

  • Semon, E., Peeters, C., & Bordereau, C. (2001). Solid-phase microextraction for the detection of termite cuticular hydrocarbons. Journal of Chromatography A, 932(1-2), 119-127. [Link]

  • Vacacela, M., Carof, M., & Hossaert-McKey, M. (2020). Behavior-modifying compounds for management of the red palm weevil (Rhynchophorus ferrugineus Oliver). ResearchGate. [Link]

  • Zhang, A., & Oliver, J. E. (2021). Establishment of a GC-MS-based 13C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism. PubMed. [Link]

  • Ho, H. Y., Chen, Y. T., & Chen, Y. C. (2017). Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum. PubMed. [Link]

  • Chromatography Today. (2014). GC-MS used to investigate cuticular hydrocarbons. Chromatography Today. [Link]

  • Riba, M., Avilla, J., & El-Sayed, A. M. (2009). Identification of Pheromone Synergists for Rhynchophorus ferrugineus Trapping Systems from Phoenix canariensis Palm Volatiles. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 4-methyl dodecane, 6117-97-1. The Good Scents Company. [Link]

  • Lensch, J. P., & Kather, R. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Refubium. [Link]

  • Heise, R., & Arrivault, S. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. [Link]

  • Moore, H. E., Adamson, Z. A., & Drijfhout, F. P. (2021). Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications. MDPI. [Link]

  • Belenioti, M., Roditakis, E., Sofiadis, E., & Chaniotakis, N. (2022). Effect of time on the distribution of D. suzukii in a test-tube arena... ResearchGate. [Link]

  • Dekker, T., Revadi, S., Mansourian, S., Ramasamy, S., Lebreton, S., Becher, P. G., & Kurtovic, A. (2015). Loss of Drosophila pheromone reverses its role in sexual communication in Drosophila suzukii. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 57191620, 4-Methyl-decane. PubChem. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8182, Dodecane. PubChem. Retrieved January 26, 2026, from [Link].

  • SpectraBase. (n.d.). Dodecane, 4-methyl- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Gominho, J., & Pereira, H. (2018). The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves. MDPI. [Link]

Sources

Application Note & Protocol: Laboratory Synthesis of 4-Methyldodecane via Corey-House Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

4-Methyldodecane is a saturated branched-chain hydrocarbon with the molecular formula C₁₃H₂₈.[1] As a structurally defined alkane, it serves as a valuable reference compound in petrochemical analysis, a component in complex lubricant formulations, and a non-polar solvent standard. This document provides a robust and detailed protocol for the synthesis of this compound in a laboratory setting.

The selected synthetic strategy is the Corey-House synthesis , which facilitates the formation of a carbon-carbon single bond by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent). This method was chosen for its high efficiency, functional group tolerance (though not relevant for this specific alkane synthesis), and its superior ability to couple alkyl groups compared to alternatives like Grignard reagents, which are less effective for direct Sₙ2 reactions with alkyl halides.[2][3] Our approach will involve the reaction of lithium dioctylcuprate with 2-bromobutane to precisely construct the target molecule. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a reproducible and safe execution.

Synthetic Pathway and Mechanism

The overall synthesis is a two-stage process performed in a single pot. First, the Gilman reagent, lithium dioctylcuprate, is prepared in situ. This is followed by the introduction of the alkyl halide to initiate the coupling reaction.

Overall Reaction Scheme:

  • Octyllithium Formation: CH₃(CH₂)₇Br + 2Li → CH₃(CH₂)₇Li + LiBr (in anhydrous diethyl ether)

  • Gilman Reagent Formation: 2CH₃(CH₂)₇Li + CuI → [CH₃(CH₂)₇]₂CuLi + LiI (in anhydrous diethyl ether)

  • Corey-House Coupling: [CH₃(CH₂)₇]₂CuLi + CH₃CHBrCH₂CH₃ → CH₃(CH₂)₇CH(CH₃)CH₂CH₂CH₃ + CH₃(CH₂)₇Cu + LiBr

The mechanism of the final coupling step is complex but is understood to proceed via oxidative addition of the alkyl halide to the copper center, followed by reductive elimination to form the new carbon-carbon bond.

Visualizing the Synthetic Logic

The diagram below illustrates the conceptual flow of the Corey-House synthesis for preparing this compound.

Corey_House_Synthesis cluster_reagents Starting Materials cluster_intermediates Intermediate Formation cluster_final Final Product R1 1-Bromooctane I1 Octyllithium (RLi) R1->I1 + 2Li R2 Lithium Metal R2->I1 R3 Copper(I) Iodide I2 Lithium Dioctylcuprate (R₂CuLi) (Gilman Reagent) R3->I2 R4 2-Bromobutane P This compound R4->P I1->I2 + 0.5 CuI I2->P + 2-Bromobutane (Coupling)

Caption: Reaction pathway for this compound synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Density (g/mL)Boiling Pt. (°C)Notes
1-Bromooctane111-83-1193.131.111201Starting material for Gilman reagent.
Lithium7439-93-26.940.5341342Use wire or granules with fresh surfaces.
Copper(I) Iodide7681-65-4190.455.621290Must be pure and dry.
2-Bromobutane78-76-2137.021.25591Electrophile for coupling.
Diethyl Ether60-29-774.120.71334.6Anhydrous, inhibitor-free. Required solvent.
Ammonium Chloride12125-02-953.491.527-For aqueous work-up (saturated solution).
Magnesium Sulfate7487-88-9120.372.66-Anhydrous, for drying organic phase.
Required Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon gas inlet system

  • Glass stoppers and rubber septa

  • Syringes and needles for inert atmosphere transfers

  • Low-temperature thermometer (-100 °C to 20 °C)

  • Dry ice/acetone or liquid nitrogen bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Fractional distillation apparatus or column chromatography setup

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be oven-dried (≥120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. The entire reaction must be conducted under a positive pressure of an inert atmosphere to exclude moisture and oxygen, as organometallic reagents are highly reactive.[4]

Part A: Preparation of Lithium Dioctylcuprate (Gilman Reagent)
  • Initiation of Octyllithium:

    • To a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add lithium metal (0.85 g, 122 mmol), cut into small, clean pieces.

    • Add 80 mL of anhydrous diethyl ether via syringe.

    • In a separate, dry flask, prepare a solution of 1-bromooctane (10.6 g, 55 mmol) in 20 mL of anhydrous diethyl ether.

    • Add ~10% of the 1-bromooctane solution to the lithium suspension while stirring. The reaction may require gentle warming with a heat gun to initiate, evidenced by cloudiness or bubble formation.

    • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 40-60 minutes.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the lithium. The solution should appear grayish and slightly cloudy.

  • Formation of the Cuprate:

    • Cool the freshly prepared octyllithium solution to 0 °C using an ice-water bath.

    • In a separate flask under inert atmosphere, weigh copper(I) iodide (5.24 g, 27.5 mmol) and suspend it in 30 mL of anhydrous diethyl ether.

    • Slowly add the octyllithium solution to the copper(I) iodide suspension via cannula or a wide-bore syringe while maintaining the temperature at 0 °C.

    • Upon addition, the solution will change color, typically to a dark, nearly black solution, indicating the formation of the lithium dioctylcuprate Gilman reagent.[5][6] Stir the mixture at 0 °C for 30 minutes before proceeding.

Part B: Coupling Reaction to form this compound
  • Addition of Electrophile:

    • While maintaining the Gilman reagent solution at 0 °C, slowly add 2-bromobutane (3.43 g, 25 mmol) dropwise via syringe over 20-30 minutes.

    • Causality: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of side products from elimination or radical processes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up and Purification
  • Quenching:

    • Cool the reaction flask back down to 0 °C in an ice bath.

    • Slowly and cautiously quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining organometallic species.

    • Stir the biphasic mixture for 15-20 minutes until the solids dissolve and two clear layers form.

  • Extraction and Washing:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the layers and retain the top organic (ether) layer.

    • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

    • Combine all organic extracts and wash them sequentially with 50 mL of saturated NH₄Cl solution, 50 mL of water, and finally 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Final Purification:

    • The crude product will be a colorless oil containing this compound, octane (from coupling of the Gilman reagent with itself), and other minor impurities.

    • Method 1 (Recommended): Fractional Distillation. Given the boiling point of this compound is approximately 228 °C, fractional distillation under reduced pressure is the most effective method for obtaining a high-purity product.[7]

    • Method 2: Column Chromatography. If distillation is not feasible, the non-polar product can be purified on a silica gel column, eluting with a non-polar solvent like hexanes. The alkane will elute very quickly.

Experimental Workflow Diagram

Workflow A 1. Assemble Dry Glassware under N₂/Ar Atmosphere B 2. Prepare Octyllithium (1-Bromooctane + Li in Ether) A->B C 3. Cool to 0 °C B->C D 4. Form Gilman Reagent (Add Octyllithium to CuI) C->D E 5. Add 2-Bromobutane at 0 °C D->E F 6. Warm to RT, Stir E->F G 7. Quench with sat. NH₄Cl (aq) F->G H 8. Liquid-Liquid Extraction (Ether/Water) G->H I 9. Dry Organic Phase (MgSO₄) H->I J 10. Concentrate (Rotovap) I->J K 11. Purify Crude Product (Distillation or Chromatography) J->K L 12. Characterize Final Product (GC-MS, NMR) K->L

Caption: Step-by-step laboratory workflow for synthesis.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for confirming purity and identity. The product should exhibit a single major peak at the expected retention time. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 184.37 and a characteristic fragmentation pattern for branched alkanes.[1]

  • ¹H NMR (Proton NMR): The spectrum will show complex overlapping signals in the aliphatic region (~0.8-1.5 ppm) characteristic of a long alkyl chain. Key features will include triplet signals for the terminal methyl groups and a doublet for the methyl group at the C4 position.

  • ¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the specific branched structure.

Safety and Hazard Management

This protocol involves several hazardous materials and requires strict adherence to safety procedures.

  • Organolithium Reagents (Octyllithium): Highly reactive and pyrophoric. They will ignite on contact with air or moisture. Must be handled exclusively under an inert atmosphere.

  • Diethyl Ether: Extremely flammable and volatile. All operations must be performed in a certified fume hood, away from ignition sources.

  • Alkyl Halides (1-Bromooctane, 2-Bromobutane): Irritants and harmful if inhaled or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: The quenching process is highly exothermic and can generate flammable gases. It must be performed slowly and with adequate cooling.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

References

  • The Good Scents Company. (n.d.). 4-methyl dodecane. Retrieved from [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521958, this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. Retrieved from [Link]

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Application Notes and Protocols for the Study of 4-Methyldodecane in Insect Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Chemical Ecology

In the intricate world of insect communication, chemical cues reign supreme. Among the vast vocabulary of semiochemicals, cuticular hydrocarbons (CHCs) have emerged as critical mediators of social and reproductive behaviors. While extensive research has illuminated the roles of various n-alkanes and alkenes, the specific functions of many methyl-branched alkanes remain an open frontier. This guide focuses on 4-methyldodecane, a compound representative of a class of molecules with significant potential to influence insect behavior, yet which remains largely un characterized in this context.

The following application notes and protocols are designed for researchers, scientists, and drug development professionals poised to investigate the behavioral effects of this compound. In the absence of established, specific literature for this compound, we will leverage field-proven insights from the study of structurally similar methyl-branched alkanes. This document provides a robust framework for pioneering research, guiding the user from foundational electrophysiological screening to conclusive behavioral assays and field trials. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed protocol is a self-validating system designed to yield clear, interpretable, and reproducible results.

The Scientific Rationale: this compound as a Putative Semiochemical

Cuticular hydrocarbons are integral to the insect exoskeleton, primarily serving to prevent desiccation.[1] However, their structural diversity, particularly the presence and position of methyl branches, has been shown to encode a wealth of information.[2][3] Methyl-branched alkanes are known to be involved in:

  • Species and Nestmate Recognition: Subtle variations in the CHC profile, including the presence of specific methyl-branched alkanes, can allow social insects to distinguish nestmates from intruders.[4]

  • Contact Sex Pheromones: In many species, methyl-branched CHCs act as close-range or contact pheromones, crucial for mate recognition and the initiation of courtship behaviors.[4][5] For instance, 3-methylheptacosane is a key component of the contact sex pheromone in the parasitoid wasp Lariophagus distinguendus.[5]

  • Host Recognition: Parasitoids and predators can use the specific CHC profiles of their prey, which may include methyl-branched alkanes, as kairomones to locate and identify suitable hosts.[6][7]

Given this precedent, this compound (C₁₃H₂₈) warrants investigation as a potential semiochemical. Its relatively low molecular weight compared to many non-volatile CHCs suggests it may have sufficient volatility to act as a short-range attractant or signaling molecule.

Logical Workflow for Investigating this compound

The investigation into the behavioral role of this compound should follow a logical progression from broad screening to specific behavioral validation.

G cluster_0 Phase 1: Electrophysiological Screening cluster_1 Phase 2: Laboratory Behavioral Assays cluster_2 Phase 3: Field Validation A Electroantennography (EAG) B Gas Chromatography-Electroantennographic Detection (GC-EAD) A->B Identifies active compounds in a blend C Y-Tube Olfactometer B->C Tests attraction/repellency E Contact Chemoreception Assay B->E Tests contact-based responses D Four-Arm Olfactometer C->D Increases choice complexity F Field Trapping Studies D->F Confirms activity in a natural setting

Caption: A logical workflow for investigating the semiochemical properties of this compound.

Foundational Protocols: Electrophysiological Screening

Before investing in time-consuming behavioral assays, it is crucial to determine if the insect species of interest can even detect this compound. Electroantennography (EAG) is a powerful technique for this initial screening.[8][9]

Protocol: Electroantennogram (EAG) Assay

This protocol measures the overall electrical response of an insect's antenna to an odorant puff.

Objective: To determine if the antennae of the target insect species are responsive to this compound.

Materials:

  • Intact insect (or excised antenna)

  • Ag/AgCl electrodes

  • Micromanipulators

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air source

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • This compound

  • Solvent (e.g., hexane, paraffin oil)

  • Saline solution

Procedure:

  • Insect Preparation:

    • Immobilize the insect (e.g., by chilling).

    • For a whole-insect preparation, carefully expose the head and antennae. For an excised antenna preparation, carefully remove an antenna at the base.[8]

    • Mount the insect or antenna on a holder using dental wax or a similar adhesive.

  • Electrode Placement:

    • Using micromanipulators, insert the reference electrode into the head or the base of the excised antenna.

    • Insert the recording electrode into the distal tip of the antenna. Ensure a good electrical contact.[10]

  • Odor Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µl, 10 µg/µl, 100 µg/µl).

    • Apply a known volume (e.g., 10 µl) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a solvent-only control pipette.

  • Stimulus Delivery and Recording:

    • Direct a continuous stream of clean, humidified air over the antenna.

    • Insert the tip of the stimulus pipette into the airstream and deliver a puff of odorized air.

    • Record the resulting voltage change (the EAG response).

    • Allow sufficient time between stimuli for the antenna to recover.

    • Present the solvent control and different concentrations of this compound in a randomized order.

Data Analysis:

  • Measure the peak amplitude of the depolarization for each stimulus.

  • Subtract the average response to the solvent control from the responses to this compound.

  • Analyze the dose-response relationship. A statistically significant response compared to the control indicates that the insect's antennae can detect this compound.

Behavioral Assays in the Laboratory

A positive EAG response is a strong indication of olfactory reception, but it does not reveal the behavioral consequence of that detection. Olfactometer assays are essential for determining if a chemical is an attractant, a repellent, or elicits no behavioral response.

Protocol: Y-Tube Olfactometer Assay

This is a standard binary choice assay to assess attraction or repellency.[11][12]

Objective: To determine if insects are attracted to, repelled by, or indifferent to the odor of this compound.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal and water flasks for air purification and humidification

  • Odor source chambers

  • This compound

  • Solvent (e.g., hexane)

  • Target insects (starved for a defined period, e.g., 4-6 hours, to increase motivation)

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to the purified, humidified air source.

    • Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm.

    • Place the olfactometer in a controlled environment with uniform lighting and minimal visual distractions.

  • Odor Preparation:

    • Apply a solution of this compound in a suitable solvent to a filter paper and place it in one of the odor source chambers.

    • Apply the solvent alone to another filter paper as the control and place it in the other chamber.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance (e.g., 2 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice".

    • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

Data Analysis:

  • Use a Chi-square test to determine if the number of insects choosing the this compound-treated arm is significantly different from those choosing the control arm.

G cluster_0 Y-Tube Olfactometer Setup cluster_1 Arm 1 cluster_2 Arm 2 Air Purified Air Source Odor1 Odor Source: This compound Air->Odor1 Odor2 Control Source: Solvent Only Air->Odor2 YTube Y-Tube Junction Odor1->YTube Odor2->YTube Release Insect Release Point YTube->Release

Caption: Diagram of a Y-tube olfactometer experimental setup.

Field Validation: Trapping Studies

Laboratory assays provide crucial data under controlled conditions, but field trials are the ultimate test of a semiochemical's practical utility for monitoring or control.[13][14]

Protocol: Field Trapping with this compound

Objective: To evaluate the attractiveness of this compound to target insect populations in a natural environment.

Materials:

  • Insect traps appropriate for the target species (e.g., funnel traps, sticky traps)

  • Lure dispensers (e.g., rubber septa, polyethylene vials)

  • This compound

  • Solvent (if needed for dilution)

  • Control lures (solvent only)

  • GPS device and flagging tape for marking trap locations

Procedure:

  • Site Selection:

    • Choose a study site where the target insect is known to be present.

    • Establish multiple replicate blocks within the site.

  • Lure Preparation:

    • Load dispensers with a precise amount of this compound.

    • Prepare control dispensers with solvent only.

    • Handle lures with clean forceps to avoid contamination.

  • Trap Deployment:

    • Within each block, randomly assign the treatments (this compound lure and control lure) to the traps.

    • Deploy traps at a standardized height and spacing (e.g., at least 20 meters apart to minimize interference).[15][16]

    • Mark each trap's location with flagging tape and record its GPS coordinates.

  • Data Collection:

    • Collect trap catches at regular intervals (e.g., weekly).

    • Identify and count the number of target insects and any significant non-target species.

    • Re-randomize trap positions within each block after each collection to account for any micro-site variability.

Data Analysis:

  • Use a t-test or ANOVA to compare the mean number of target insects captured in traps baited with this compound versus control traps.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the described protocols.

Assay TypeParameterThis compoundControlStatistical Significance (p-value)
EAG Mean Response (mV)1.2 ± 0.20.1 ± 0.05< 0.01
Y-Tube Olfactometer % Insects Choosing Arm75%25%< 0.05
Field Trapping Mean Catch/Trap/Week15.6 ± 3.11.2 ± 0.5< 0.01

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, framework for investigating the role of this compound in insect behavior. The protocols outlined herein are based on established, robust methodologies in the field of chemical ecology. While we have hypothesized that this compound may function as an attractant, researchers should remain open to the possibility of other behavioral effects, such as repellency, aggregation, or arrestment.

Successful identification of a behavioral response to this compound would open several avenues for further research, including:

  • Identification in Natural Sources: Analyzing the cuticular extracts of the target insect to determine if this compound is naturally produced.

  • Synergism and Inhibition: Testing this compound in combination with other known semiochemicals to identify potential synergistic or inhibitory effects.

  • Enantiomer-Specific Activity: If the target species shows a response, synthesizing and testing the individual enantiomers of this compound to determine if the activity is stereospecific, as is common for many insect pheromones.[2]

The study of methyl-branched alkanes like this compound is a promising area of research with the potential to uncover novel semiochemicals for the development of environmentally benign pest management strategies.

References

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  • Leskey, T. C., Wright, S. E., & Prokopy, R. J. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 827-834. [Link]

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  • Hodgson, E., & Van der Zanden, C. (2022). Optimizing the Use of Semiochemical-Based Traps for Efficient Monitoring of Popillia japonica (Coleoptera: Scarabaeidae): Validation of a Volumetric Approach. Journal of Economic Entomology, 115(3), 808-814. [Link]

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  • Beck, J. J., Light, D. M., & Gee, W. S. (2011). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. JoVE (Journal of Visualized Experiments), (52), e2871. [Link]

  • Alawode, T. T. (2024). Identification of Potential Aedes aegypti Juvenile Hormone Inhibitors from Methanol Extract of Leaves of Solanum erianthum: An In Silico Approach. Communication in Physical Sciences, 11(4), 669-679. [Link]

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Application Notes and Protocols: Isotopic Labeling of 4-Methyldodecane for Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of Branched-Chain Alkanes

4-Methyldodecane, a branched-chain alkane, is a component of various industrial products and is of interest in environmental and toxicological research. Understanding its metabolic fate is crucial for assessing its biological impact and potential for bioaccumulation. Isotopic labeling, coupled with mass spectrometry, offers a powerful tool to trace the absorption, distribution, metabolism, and excretion (ADME) of such compounds with high specificity and sensitivity.[][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the isotopic labeling of this compound and its application in metabolic studies. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and metabolic analysis, and offer insights into data interpretation, thereby providing a self-validating framework for robust scientific inquiry.

Part 1: Synthesis of Isotopically Labeled this compound

The introduction of a stable isotope label, such as deuterium (²H) or carbon-13 (¹³C), into the this compound molecule is the first critical step. The choice of isotope and labeling position depends on the specific research question and the desired analytical method. Deuterium labeling is often more cost-effective and can be achieved through various synthetic routes.

Deuterium Labeling Strategy: Synthesis of this compound-d₃

A common and effective strategy for introducing a stable isotope label is through the use of a deuterated starting material in a well-established synthetic route. Here, we outline a plausible synthesis of this compound labeled with three deuterium atoms at the methyl group (this compound-d₃) utilizing a Grignard reaction. This method offers high isotopic enrichment at a specific position.

Protocol 1: Synthesis of this compound-d₃ via Grignard Reaction

Objective: To synthesize this compound with a deuterated methyl group at the 4-position.

Materials:

  • 1-Bromooctane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Butanone

  • Deuterated methyl iodide (CD₃I)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromooctane in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (octylmagnesium bromide).

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 2-butanone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the tertiary alcohol intermediate.

  • Dehydration to Alkene:

    • Treat the alcohol with a dehydrating agent such as sulfuric acid or by passing it over heated alumina to yield a mixture of alkenes.

  • Hydrogenation to Alkane:

    • The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to yield this compound.

  • Deuterium Labeling via Grignard Reaction with Deuterated Methyl Iodide:

    • To introduce the deuterium label, an alternative approach is to react a suitable ketone precursor with a deuterated Grignard reagent. For this compound-d₃, one could start with 2-dodecanone and react it with deuterated methylmagnesium iodide (CD₃MgI), which can be prepared from deuterated methyl iodide (CD₃I) and magnesium.[3] The resulting tertiary alcohol is then dehydrated and hydrogenated as described above.

Diagram 1: Synthetic Route for this compound-d₃

Synthesis cluster_grignard Grignard Reagent Formation cluster_coupling Coupling and Elaboration cluster_deuteration Deuteration Strategy 1-Bromooctane 1-Bromooctane Mg Mg 1-Bromooctane->Mg Anhydrous Ether Grignard Octylmagnesium bromide Mg->Grignard 2-Butanone 2-Butanone Grignard->2-Butanone 1. Coupling 2. H₃O⁺ workup Alcohol Tertiary Alcohol Intermediate 2-Butanone->Alcohol Alkene Alkene Mixture Alcohol->Alkene Dehydration (e.g., H₂SO₄) This compound This compound Alkene->this compound Hydrogenation (H₂, Pd/C) 2-Dodecanone 2-Dodecanone CD3MgI CD₃MgI 2-Dodecanone->CD3MgI 1. Grignard Reaction Deuterated_Alcohol Deuterated Tertiary Alcohol CD3MgI->Deuterated_Alcohol 2. H₃O⁺ workup Deuterated_Alkene Deuterated Alkene Deuterated_Alcohol->Deuterated_Alkene Dehydration Labeled_Product This compound-d₃ Deuterated_Alkene->Labeled_Product Hydrogenation

Caption: Synthetic pathway for unlabeled and deuterium-labeled this compound.

Part 2: In Vitro Metabolic Studies

In vitro metabolic studies using liver subcellular fractions (microsomes) or hepatocytes are essential for identifying potential metabolites and determining the metabolic stability of a compound.[4][5][6][7] For hydrophobic compounds like this compound, careful consideration of solubilization is necessary to ensure accurate results.[8][9]

Protocol 2: In Vitro Metabolism of this compound-d₃ in Rat Liver Microsomes

Objective: To determine the metabolic stability and identify the primary metabolites of this compound-d₃ in rat liver microsomes.

Materials:

  • Pooled male Sprague-Dawley rat liver microsomes (RLM)

  • This compound-d₃ (synthesized as per Protocol 1)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar deuterated alkane not expected to be a metabolite)

  • Solubilizing agent (e.g., a low concentration of a non-ionic surfactant or co-solvent like DMSO)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound-d₃ in a suitable organic solvent (e.g., acetonitrile).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the internal standard solution in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the rat liver microsomes and phosphate buffer to 37 °C.

    • Add the this compound-d₃ stock solution to the microsome suspension. A low percentage of an organic co-solvent may be necessary to ensure solubility, but should be kept to a minimum to avoid inhibiting enzyme activity.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37 °C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the quenched samples to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

Table 1: In Vitro Metabolism Experimental Parameters

ParameterValueRationale
Substrate Concentration1-10 µMTo be within the linear range of enzyme kinetics.
Microsomal Protein0.5-1.0 mg/mLSufficient enzyme concentration for detectable metabolism.
Incubation Temperature37 °COptimal temperature for mammalian enzyme activity.
Incubation Time0-60 minutesTo determine the rate of metabolism.
Quenching SolventAcetonitrileEfficiently stops the reaction and precipitates proteins.
Internal StandardDeuterated analogTo correct for variations in sample processing and instrument response.[10][11][12][13][14]

Part 3: In Vivo Metabolic Studies

In vivo studies in animal models, such as rats, are crucial for understanding the complete ADME profile of a compound in a whole organism.[15][16][17][18]

Protocol 3: In Vivo Metabolism of this compound-d₃ in Rats

Objective: To investigate the pharmacokinetic profile and identify the major metabolites of this compound-d₃ in rats following oral administration.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound-d₃

  • Vehicle for oral administration (e.g., corn oil)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., heparinized tubes)

  • Surgical instruments for tissue collection

  • Homogenizer for tissue processing

Procedure:

  • Dosing and Sample Collection:

    • Acclimatize rats to metabolic cages for at least 24 hours before dosing.

    • Administer a single oral dose of this compound-d₃ in the vehicle to the rats.

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • At the end of the study, euthanize the rats and collect tissues of interest (e.g., liver, adipose tissue, kidney).[19]

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Urine: Record the volume and store frozen until analysis.

    • Feces: Homogenize fecal samples with an appropriate solvent.

    • Tissues: Homogenize tissue samples in a suitable buffer or solvent.[20][21]

    • Perform extraction of the parent compound and its metabolites from all biological matrices using a suitable method such as liquid-liquid extraction or solid-phase extraction.

Diagram 2: In Vivo Metabolic Study Workflow

InVivoWorkflow Dosing Oral Administration of This compound-d₃ to Rats Sample_Collection Sample Collection Dosing->Sample_Collection Blood Blood Sample_Collection->Blood Urine Urine Sample_Collection->Urine Feces Feces Sample_Collection->Feces Tissues Tissues (Liver, Adipose, etc.) Sample_Collection->Tissues Plasma_Separation Plasma Separation Blood->Plasma_Separation Extraction_Urine Extraction Urine->Extraction_Urine Extraction_Feces Extraction Feces->Extraction_Feces Extraction_Tissues Homogenization & Extraction Tissues->Extraction_Tissues Processing Sample Processing Analysis GC-MS/MS Analysis Processing->Analysis Plasma_Separation->Processing Extraction_Urine->Processing Extraction_Feces->Processing Extraction_Tissues->Processing Data_Interpretation Data Interpretation (Pharmacokinetics, Metabolite ID) Analysis->Data_Interpretation

Caption: Workflow for the in vivo metabolic study of this compound-d₃.

Part 4: Analytical Methodology - GC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound and its metabolites.[22][23][24][25][26][27][28][29] The use of a tandem mass spectrometer (MS/MS) provides enhanced selectivity and sensitivity for quantitative analysis.

Protocol 4: GC-MS/MS Analysis of this compound-d₃ and its Metabolites

Objective: To quantify this compound-d₃ and identify its metabolites in biological samples.

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Capillary GC column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)

GC-MS/MS Parameters:

Table 2: Suggested GC-MS/MS Parameters

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessFor trace level analysis.
Inlet Temperature280 °CTo ensure complete volatilization of the analytes.
Oven Program
Initial Temperature60 °C (hold 2 min)To focus the analytes at the head of the column.
Ramp Rate10 °C/min to 300 °CTo achieve good separation of the parent compound and its metabolites.
Final Temperature300 °C (hold 5 min)To elute any less volatile compounds.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Acquisition ModeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.
Collision EnergyOptimized for each transitionTo achieve optimal fragmentation for MRM transitions.

Data Analysis:

  • Quantification: The concentration of this compound-d₃ and its metabolites will be determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Metabolite Identification: Putative metabolites will be identified by their mass spectra and retention times. The presence of the deuterium label in the fragments will aid in confirming the relationship between the metabolites and the parent compound. Common metabolic pathways for alkanes include hydroxylation at various positions along the carbon chain.

Diagram 3: Proposed Metabolic Pathway of this compound

Metabolism cluster_metabolism Phase I Metabolism (CYP450) cluster_phaseII Phase II Metabolism 4-MD This compound omega-OH ω-Hydroxylation (Primary Alcohol) 4-MD->omega-OH Hydroxylation omega-1-OH ω-1 Hydroxylation (Secondary Alcohol) 4-MD->omega-1-OH Hydroxylation subterminal-OH Subterminal Hydroxylation (Other Secondary Alcohols) 4-MD->subterminal-OH Hydroxylation Glucuronide Glucuronide Conjugate omega-OH->Glucuronide UGT Sulfate Sulfate Conjugate omega-OH->Sulfate SULT omega-1-OH->Glucuronide subterminal-OH->Glucuronide

Caption: Proposed metabolic pathway for this compound.

Conclusion

This application note provides a comprehensive framework for the isotopic labeling of this compound and its subsequent use in metabolic studies. By following the detailed protocols for synthesis, in vitro and in vivo metabolism, and GC-MS/MS analysis, researchers can gain valuable insights into the metabolic fate of this branched-chain alkane. The principles and methodologies described herein are adaptable to other similar compounds and will aid in the robust assessment of their toxicological and environmental impact.

References

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Application Notes and Protocols for Headspace Analysis of Volatile 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Volatile Hydrocarbons

In the realms of pharmaceutical development, environmental monitoring, and materials science, the accurate quantification of volatile organic compounds (VOCs) is of paramount importance. 4-Methyldodecane, a branched-chain alkane, represents a class of compounds that can arise as residual solvents, manufacturing byproducts, or environmental contaminants. Its volatility and non-polar nature necessitate sensitive and robust analytical techniques for its detection and quantification. Headspace analysis, coupled with gas chromatography-mass spectrometry (GC-MS), offers a powerful and clean approach for such determinations by analyzing the vapor phase in equilibrium with a sample matrix, thereby avoiding the injection of non-volatile residues that can contaminate the analytical system.[1][2]

This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound using three prevalent headspace techniques: Static Headspace (SHS), Dynamic Headspace (Purge and Trap), and Solid-Phase Microextraction (SPME). The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines to ensure data integrity and trustworthiness.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular FormulaC₁₃H₂₈[3]
Molecular Weight184.36 g/mol [3]
Boiling Point227.8 °C (estimated)The Good Scents Company[4]
Vapor Pressure0.1 mmHg @ 25 °C (estimated)The Good Scents Company[4]
Water Solubility0.03173 mg/L @ 25 °C (estimated)The Good Scents Company[4]
logP (o/w)7.48 (estimated)The Good Scents Company[4]

The relatively high boiling point and low vapor pressure of this compound compared to more volatile compounds necessitate careful optimization of headspace parameters, particularly incubation temperature and time, to ensure efficient partitioning into the headspace.

I. Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

Static headspace analysis is a robust and straightforward technique where a sample is sealed in a vial, heated to a specific temperature to allow volatile compounds to partition into the headspace, and then an aliquot of the headspace is injected into the GC-MS system.[5]

Causality of Experimental Choices

The selection of parameters for SHS is a balance between achieving sufficient sensitivity and preventing thermal degradation of the sample. For a semi-volatile compound like this compound, a higher incubation temperature is necessary to increase its vapor pressure and drive it into the headspace. The incubation time must be sufficient to allow for equilibrium to be reached between the sample matrix and the headspace.

Experimental Workflow: SHS-GC-MS

SHS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS Analysis Sample Sample Matrix Vial Headspace Vial Sample->Vial Place sample in vial and seal Incubate Incubate at Optimized Temp & Time Vial->Incubate Pressurize Pressurize Vial Incubate->Pressurize SampleLoop Fill Sample Loop Pressurize->SampleLoop Inject Inject into GC SampleLoop->Inject GC Gas Chromatograph Inject->GC MS Mass Spectrometer GC->MS Data Data Acquisition & Processing MS->Data DHS_Workflow cluster_prep Sample Preparation cluster_pt Purge & Trap System cluster_gcms GC-MS Analysis Sample Sample Matrix Sparger Purge & Trap Sparger Sample->Sparger Place sample in sparger Purge Purge with Inert Gas Sparger->Purge Trap Concentrate on Adsorbent Trap Purge->Trap Desorb Thermally Desorb Trap Trap->Desorb Bake Bake Trap Desorb->Bake GC Gas Chromatograph Desorb->GC MS Mass Spectrometer GC->MS Data Data Acquisition & Processing MS->Data

Caption: Dynamic Headspace (Purge and Trap) GC-MS Workflow for this compound.

Detailed Protocol: Dynamic Headspace GC-MS
  • Sample Preparation:

    • Place a known amount of sample (e.g., 5 mL of water or 1 g of solid mixed with reagent water) into a 25 mL sparging vessel.

    • Add an internal standard as required.

  • Purge and Trap Parameters:

    • Purge Gas: Helium at 40 mL/min.

    • Purge Time: 11 minutes.

    • Purge Temperature: 40-60 °C to enhance the purging of semi-volatile compounds.

    • Adsorbent Trap: A multi-bed trap such as Tenax/silica gel/carbon molecular sieve is recommended to trap a wide range of volatiles including this compound.

    • Desorption Temperature: 250 °C.

    • Desorption Time: 2 minutes.

    • Trap Bake Temperature: 280 °C.

    • Trap Bake Time: 8 minutes.

  • GC-MS Parameters:

    • GC-MS parameters are similar to those described for the SHS-GC-MS method. The oven temperature program may be adjusted based on the trapping and desorption efficiency.

III. Solid-Phase Microextraction (SPME)-GC-MS

SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to extract and concentrate analytes from a sample. [6][7]The fiber is exposed to the headspace above the sample, and after an appropriate extraction time, it is retracted and inserted into the hot GC inlet for thermal desorption of the analytes.

Causality of Experimental Choices

The choice of SPME fiber coating is crucial for the selective and efficient extraction of this compound. Given its non-polar nature, a non-polar polydimethylsiloxane (PDMS) fiber is a suitable choice. The extraction temperature and time are optimized to maximize the amount of analyte adsorbed by the fiber.

Experimental Workflow: SPME-GC-MS

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_gcms GC-MS Analysis Sample Sample Matrix Vial Headspace Vial Sample->Vial Place sample in vial and seal Incubate Incubate at Optimized Temp Vial->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Desorb in GC Inlet Retract->Desorb GC Gas Chromatograph Desorb->GC MS Mass Spectrometer GC->MS Data Data Acquisition & Processing MS->Data

Caption: Solid-Phase Microextraction (SPME) GC-MS Workflow.

Detailed Protocol: SPME-GC-MS
  • Sample Preparation:

    • Place a known amount of sample into a 20 mL headspace vial and seal.

    • For solid samples, addition of a small amount of water can sometimes enhance the release of volatiles.

    • Addition of salt (e.g., NaCl) can increase the ionic strength of aqueous samples and "salt out" non-polar compounds, increasing their concentration in the headspace.

  • SPME Parameters:

    • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) fiber.

    • Incubation/Extraction Temperature: 60-90 °C.

    • Extraction Time: 30-45 minutes.

    • Agitation: Use a magnetic stirrer or orbital shaker during extraction.

  • GC-MS Parameters:

    • Inlet: Use a liner designed for SPME and operate in splitless mode to ensure complete transfer of the analyte to the column.

    • Desorption Time: 2-5 minutes in the hot inlet.

    • Other GC-MS parameters are similar to those described for the SHS-GC-MS method.

IV. Method Validation: Ensuring Trustworthiness

A self-validating system is one where the methodology has been rigorously tested to ensure it is fit for its intended purpose. Method validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), particularly Q2(R1), and within a quality management system compliant with ISO/IEC 17025. [4]

Validation Parameters
ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank and spiked matrices to show no interfering peaks at the retention time of this compound.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is typically assessed by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. * Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 15%. * Intermediate Precision: The precision within-laboratory variations (different days, different analysts, different equipment). The RSD should be ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on the signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on an S/N of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include incubation temperature (± 5°C), incubation time (± 5 min), and GC flow rate (± 0.1 mL/min).

Conclusion

The choice of headspace analysis technique for this compound depends on the required sensitivity and the nature of the sample matrix. Static headspace is a robust method for routine analysis, while dynamic headspace and SPME offer enhanced sensitivity for trace-level detection. The protocols provided herein, when coupled with a thorough method validation, will ensure the generation of accurate, reliable, and defensible data for researchers, scientists, and drug development professionals.

References

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Application Notes and Protocols for the Use of 4-Methyldodecane in Identifying Insect Species

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 26, 2026

Abstract

The precise identification of insect species is a cornerstone of entomological research, with profound implications for pest management, biodiversity studies, and the development of novel insecticides. Traditional morphological identification methods, while foundational, can be challenging for cryptic species and often require specialized taxonomic expertise. Chemical analysis of insect cuticular hydrocarbons (CHCs) offers a powerful complementary or alternative approach. These waxy compounds, present on the insect's exoskeleton, form a species-specific chemical signature. This guide focuses on the role and analysis of 4-Methyldodecane, a representative methyl-branched alkane, in the chemotaxonomic differentiation of insect species. We will delve into the underlying principles of CHC-based species recognition, provide detailed protocols for the extraction and analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS), and explore the biosynthetic origins of these crucial semiochemicals.

The Chemical Language of Insects: Cuticular Hydrocarbons as Identity Markers

Insects communicate through a complex chemical language, and cuticular hydrocarbons (CHCs) are a fundamental part of this vocabulary.[1][2] Primarily serving to prevent desiccation, this waxy layer on the insect's cuticle is a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes.[1][2] The specific composition and relative abundance of these hydrocarbons create a unique chemical profile that functions as a "passport," allowing insects to recognize members of their own species, distinguish between sexes, and even identify nestmates in social insects.

Methyl-branched alkanes, such as this compound, play a particularly important role in adding complexity and specificity to these chemical signatures.[3][4][5] The position and number of methyl groups, as well as the stereochemistry of these chiral centers, contribute significantly to the information encoded in the CHC profile.[4][5] Insects can differentiate between methylalkanes with different methyl branch positions, making these compounds critical for fine-tuned species and mate recognition.[6]

The species-specificity of CHC profiles makes them an invaluable tool for taxonomists. By analyzing the CHC composition, researchers can differentiate between closely related or morphologically identical species.[1][7] This is especially crucial in fields like forensic entomology, where accurate species identification of necrophagous insects is vital for estimating post-mortem intervals.[2]

Experimental Workflow for CHC-Based Species Identification

The following workflow outlines the key steps for utilizing CHC profiles, with a focus on identifying compounds like this compound, for insect species identification.

CHC_Workflow cluster_collection Sample Collection & Preparation cluster_extraction CHC Extraction cluster_analysis Chemical Analysis cluster_identification Species Identification Collection Insect Specimen Collection Anesthesia Anesthesia Collection->Anesthesia Extraction Solvent Extraction (Hexane) Anesthesia->Extraction SPME Solid-Phase Microextraction (SPME) Anesthesia->SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GCMS SPME->GCMS Data_Analysis Data Interpretation & Profiling GCMS->Data_Analysis Comparison Profile Comparison Data_Analysis->Comparison Identification Species Determination Comparison->Identification

Figure 1: Experimental workflow for CHC-based insect species identification.

Detailed Protocols

Protocol for Cuticular Hydrocarbon Extraction

This protocol describes a standard method for extracting CHCs from insect specimens using a non-polar solvent.

Materials:

  • Insect specimens (fresh or properly stored)

  • Hexane (HPLC grade)

  • Docosane (C22) or other suitable internal standard

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • -20°C freezer

Procedure:

  • Sample Preparation: Anesthetize the insect by placing it at 4°C for 2 minutes, followed by -20°C for 3 minutes.[8] This minimizes stress and prevents the release of defensive compounds that could contaminate the CHC profile.

  • Extraction: Place a single anesthetized insect into a glass vial containing a known volume (e.g., 200 µL) of hexane.[8] For quantitative analysis, the hexane should be spiked with an internal standard (e.g., docosane at 10 ng/µL).[8]

  • Immersion: Ensure the entire insect is submerged in the solvent. Allow the extraction to proceed for 5-10 minutes at room temperature.[8] Gentle agitation on a vortex mixer for the first minute can enhance extraction efficiency.

  • Sample Recovery: Carefully remove the insect from the vial. The resulting hexane solution now contains the extracted CHCs.

  • Concentration (Optional): If the CHC concentration is expected to be low, the solvent can be evaporated under a gentle stream of nitrogen gas. Reconstitute the residue in a smaller, known volume of hexane.

  • Storage: Store the CHC extract at -20°C in a sealed vial until GC-MS analysis.

Protocol for GC-MS Analysis of Cuticular Hydrocarbons

This protocol provides a general framework for the analysis of CHC extracts using GC-MS. Specific parameters may need to be optimized based on the instrument and the target insect species.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[9]

GC-MS Parameters:

ParameterRecommended Setting
Injector Splitless mode at 300°C[8][9]
Carrier Gas Helium at a constant flow rate of 0.9-2.25 mL/min[8][9]
Oven Program Initial temperature of 40-60°C for 3-5 minutes, ramp at 15-30°C/min to 260°C, then ramp at 3-15°C/min to a final temperature of 325°C, hold for 5-18 minutes.[8][9]
MS Transfer Line 300°C[9]
Ion Source Electron Impact (EI) at 70 eV, temperature of 230°C[9]
Mass Range m/z 40-600[9]

Procedure:

  • Sample Injection: Inject 1-2 µL of the CHC extract into the GC-MS system.[8]

  • Data Acquisition: Acquire the data in full scan mode.

  • Data Analysis:

    • Peak Identification: Identify the individual hydrocarbon peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library (e.g., NIST) for initial identification. The retention indices of the peaks should also be calculated and compared to known standards.[9]

    • Identification of this compound: Look for a peak with a retention time corresponding to a C13 branched alkane. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 184 and characteristic fragmentation patterns for a methyl-branched alkane.

    • Quantitative Analysis: Integrate the peak areas of all identified hydrocarbons. Calculate the relative abundance of each compound as a percentage of the total CHC profile.[1] For absolute quantification, compare the peak area of each compound to the peak area of the internal standard.

Interpreting the Chemical Signature: Data Analysis and Species Differentiation

The output from the GC-MS is a chromatogram showing a series of peaks, each representing a different hydrocarbon in the mixture. The key to species identification lies in the qualitative and quantitative analysis of this profile.

  • Presence/Absence of Key Compounds: The presence of specific compounds, such as certain methyl-branched alkanes, can be diagnostic for a particular species.[10]

  • Relative Abundance: The relative proportions of shared hydrocarbons are often species-specific.[1] Two species may share many of the same CHCs, but the ratios in which they are present will differ significantly.

  • Statistical Analysis: For robust differentiation between closely related species, statistical methods such as Principal Component Analysis (PCA) or discriminant analysis can be applied to the quantitative CHC data.[11] These methods can reveal subtle but consistent differences in the overall CHC profiles.

Table 1: Hypothetical CHC Profile Comparison of Two Cryptic Insect Species

CompoundSpecies A (Relative Abundance %)Species B (Relative Abundance %)
n-Tricosane (C23)15.225.8
n-Pentacosane (C25)28.118.5
This compound 5.3 0.2
3-Methylpentacosane12.515.1
n-Heptacosane (C27)30.835.4
Others8.15.0

This hypothetical data illustrates how the relative abundance of this compound, along with other CHCs, can differ significantly between two closely related species, aiding in their differentiation.

The "Why": Biosynthesis of Methyl-Branched Alkanes

Understanding the biochemical origin of this compound and other methyl-branched alkanes provides a deeper insight into their role as stable taxonomic markers. These compounds are biosynthesized in specialized cells called oenocytes.[5] The process is analogous to fatty acid synthesis and involves the following key steps:

Biosynthesis_Pathway cluster_synthesis Hydrocarbon Chain Elongation cluster_modification Conversion to Hydrocarbon Acetyl_CoA Acetyl-CoA Elongation Fatty Acid Synthase (FAS) Complex Acetyl_CoA->Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Elongation Methyl Branch Insertion Fatty_Acyl_CoA Very-Long-Chain Fatty Acyl-CoA Elongation->Fatty_Acyl_CoA Reduction Fatty Acyl-CoA Reductase Fatty_Acyl_CoA->Reduction Fatty_Aldehyde Fatty Aldehyde Reduction->Fatty_Aldehyde Decarbonylation Decarbonylase Fatty_Aldehyde->Decarbonylation Hydrocarbon Cuticular Hydrocarbon (e.g., this compound) Decarbonylation->Hydrocarbon

Figure 2: Simplified biosynthetic pathway of methyl-branched cuticular hydrocarbons.

The key step for the formation of methyl-branched alkanes is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit by the fatty acid synthase (FAS) complex.[3] This introduces a methyl group onto the growing hydrocarbon chain. Subsequent elongation and a final reductive decarbonylation step yield the final methyl-branched alkane. The enzymes involved in this pathway are genetically determined, which is why the resulting CHC profile is a stable and heritable trait, making it a reliable marker for species identification.

Conclusion and Future Perspectives

The analysis of cuticular hydrocarbons, including this compound, provides a robust and reliable method for insect species identification. This chemotaxonomic approach is particularly valuable for differentiating cryptic species and for forensic applications. The protocols outlined in this guide provide a solid foundation for researchers to implement this powerful technique.

Future advancements in analytical instrumentation, such as high-resolution mass spectrometry and multidimensional GC, will likely reveal even greater complexity in insect CHC profiles, further enhancing our ability to use these chemical signatures for taxonomic and ecological studies. The integration of CHC analysis with genomic and transcriptomic data will provide a more complete understanding of the evolution and function of chemical communication in insects.

References

  • Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. (2022). MDPI. [Link]

  • A simple method for analysis of insect cuticular hydrocarbons. (n.d.). ResearchGate. [Link]

  • Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. (2013). Acta Tropica. [Link]

  • Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications. (2023). MDPI. [Link]

  • Discrimination of Diptera order insects based on their saturated cuticular hydrocarbon content using a new microextraction procedure and chromatographic analysis. (2024). RSC Publishing. [Link]

  • Cuticular hydrocarbon analysis in forensic entomology: A Review. (n.d.). CERES Research Repository. [Link]

  • Hydrocarbons for Identification and Phenetic Comparisons: Cockroaches, Honey Bees, and Tsetse Flies. (n.d.). ResearchGate. [Link]

  • Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis. (2015). Journal of Chemical Ecology. [Link]

  • Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. (2023). Bio-protocol. [Link]

  • Cuticular hydrocarbons (CHCs) play two critical roles in insects. (n.d.). ResearchGate. [Link]

  • Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick. (2002). Journal of Chromatography A. [Link]

  • Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. (2015). Proceedings of the National Academy of Sciences. [Link]

  • Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus. (2018). MDPI. [Link]

  • Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies. (2022). ResearchGate. [Link]

  • Solid-Phase Microextraction (SPME): A Discussion. (2009). LCGC International. [Link]

  • Discrimination of Methyl-Branched Hydrocarbons by Tetramorium tsushimae Ants: a Focus on Branch Position and Chain Length. (2020). Journal of Chemical Ecology. [Link]

  • GC-MS used to investigate cuticular hydrocarbons. (2014). Chromatography Today. [Link]

  • Cuticular hydrocarbons for identifying Sarcophagidae (Diptera). (2021). CERES Research Repository. [Link]

  • Chemistry in biotic interactions: The many facets of cuticular hydrocarbons. (2021). Wiley Online Library. [Link]

  • Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. (2021). YouTube. [Link]

  • Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies. (2022). International Journal of Legal Medicine. [Link]

  • application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). (n.d.). Polish Journal of Food and Nutrition Sciences. [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2023). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reaction Yield for 4-Methyldodecane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 4-methyldodecane via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of their target molecule. Here, we will delve into the intricacies of the Grignard reaction, providing practical, field-proven insights and troubleshooting strategies to overcome common challenges.

Introduction: The Challenge of Synthesizing Long-Chain Alkanes

The synthesis of long-chain alkanes like this compound through a Grignard reaction, while a cornerstone of organic chemistry, presents a unique set of challenges. The highly reactive nature of the Grignard reagent makes it susceptible to various side reactions, and the non-polar nature of the final product can complicate purification. This guide will provide a comprehensive, question-and-answer-based approach to navigate these complexities and achieve optimal results.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments.

1. Why is my Grignard reaction not initiating?

The initiation of a Grignard reaction is a critical step that is often subject to an induction period.[1] This delay is primarily due to the passivating oxide layer on the surface of the magnesium metal.[1] To overcome this, several activation methods can be employed:

  • Mechanical Activation: Crushing the magnesium turnings in a mortar and pestle before the reaction can expose a fresh, unoxidized surface, which can significantly reduce the induction time.[2]

  • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface. Iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.

  • Ensuring Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1][3][4] Any trace of water in the glassware, solvent, or alkyl halide will react with the Grignard reagent as it forms, quenching the reaction.[3][4] Therefore, it is imperative to use oven-dried glassware and anhydrous solvents.

2. My reaction started, but the yield of this compound is very low. What are the potential causes?

Low yields in Grignard reactions for alkane synthesis can stem from several factors:

  • Side Reactions:

    • Wurtz Coupling: A significant side reaction is the coupling of the alkyl halide with the Grignard reagent to form a symmetrical alkane. In the synthesis of this compound, this would lead to the formation of octane and 2,7-dimethyloctane as byproducts.

    • Reaction with Atmospheric Carbon Dioxide: Grignard reagents are strong nucleophiles and can react with carbon dioxide from the air to form carboxylates.[5][6] While the ether vapor from the solvent can provide some protection, it is best to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensuring an adequate reaction time and maintaining an appropriate temperature are crucial. For the formation of long-chain alkanes, gentle refluxing is often necessary to drive the reaction forward.[3]

  • Impure Reagents: The purity of the alkyl halides and magnesium is critical. Contaminants can interfere with the reaction and lead to the formation of undesired byproducts.[8]

  • Loss During Workup and Purification: Due to the non-polar and often volatile nature of alkanes, significant product loss can occur during the aqueous workup and subsequent purification steps. Careful extraction and distillation techniques are essential to minimize these losses.

3. How do I choose the appropriate starting materials for the synthesis of this compound?

The synthesis of this compound via a Grignard reaction involves the reaction of a Grignard reagent with an appropriate electrophile. There are two primary retrosynthetic disconnections to consider:

Retrosynthetic ApproachGrignard ReagentElectrophile
Route A 2-bromooctaneIsobutylmagnesium bromide
Route B Isobutyl bromide2-octylmagnesium bromide

The choice between these routes may depend on the availability and cost of the starting materials. The reactivity of the alkyl halides follows the trend I > Br > Cl.[8] Alkyl bromides are often a good compromise between reactivity and cost.

4. What is the best solvent for this reaction?

Ethereal solvents are essential for the formation and stability of Grignard reagents.[8][9] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents.[4][9] The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, stabilizing the Grignard reagent.[9] For the synthesis of this compound, THF is often preferred due to its higher boiling point, which allows for a higher reaction temperature if needed.

5. How can I effectively purify the final product?

The purification of this compound from the reaction mixture requires the removal of unreacted starting materials, the magnesium salts, and any byproducts.

  • Aqueous Workup: The reaction is typically quenched by the slow addition of a dilute acid, such as hydrochloric acid or sulfuric acid. This step protonates the alkoxide intermediate and dissolves the magnesium salts.[10]

  • Extraction: The crude product is then extracted from the aqueous layer using a non-polar organic solvent like diethyl ether or hexane.

  • Distillation: Fractional distillation is the most effective method for separating this compound from any remaining starting materials and byproducts, based on their different boiling points.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound via the reaction of 2-bromooctane with isobutylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or THF

  • Isobutyl bromide

  • 2-Bromooctane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium.

    • In a dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether or THF.

    • Add a small amount of the isobutyl bromide solution to the flask. The reaction should initiate, as evidenced by the disappearance of the iodine color and the formation of bubbles.

    • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromooctane:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2-bromooctane in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the 2-bromooctane solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently reflux the mixture for 1-2 hours to drive the reaction to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizing the Grignard Reaction Workflow

The following diagram illustrates the key stages of the Grignard synthesis of this compound.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagent_prep 1. Activation of Mg - Mechanical Grinding - Chemical (Iodine) reagent_formation 2. Addition of Alkyl Halide (Isobutyl Bromide) reagent_prep->reagent_formation Initiation coupling 3. Addition of Electrophile (2-Bromooctane) reagent_formation->coupling Stable Grignard Reagent reflux 4. Reflux to Completion coupling->reflux quench 5. Quench with Acid reflux->quench Crude Product Mixture extract 6. Extraction quench->extract purify 7. Fractional Distillation extract->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting Guide at a Glance

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate - Passivated magnesium surface- Wet reagents or glassware- Crush magnesium turnings before use- Add a crystal of iodine or 1,2-dibromoethane- Ensure all glassware is oven-dried and solvents are anhydrous
Low yield of this compound - Wurtz coupling side reaction- Reaction with atmospheric CO2- Incomplete reaction- Loss during workup- Use a 1:1 stoichiometry of Grignard reagent to electrophile- Conduct the reaction under an inert atmosphere- Increase reaction time or temperature (reflux)- Perform careful extractions and use fractional distillation
Formation of significant byproducts - Impure starting materials- Side reactions (e.g., elimination)- Use high-purity reagents- Control the reaction temperature carefully, especially during the addition of the electrophile

References

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • YouTube. (2021, August 13). Preparation of alkanes from grignard reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, February 18). Grignard successes and failures. Retrieved from [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

Sources

Purification techniques for 4-Methyldodecane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-methyldodecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from complex reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a this compound synthesis?

The impurities in your reaction mixture will largely depend on the synthetic route employed. Common methods for synthesizing branched alkanes like this compound include Grignard reactions, Corey-House synthesis, or Friedel-Crafts alkylation followed by reduction. Potential impurities can be broadly categorized as:

  • Unreacted Starting Materials: The specific precursors used in your synthesis.

  • Isomeric Byproducts: Other C13 alkane isomers can form, especially in reactions involving carbocation intermediates.

  • Solvent Residues: High-boiling point solvents used in the reaction.

  • Reagent-Derived Impurities: Byproducts from the coupling partners or catalysts.

It is crucial to characterize your crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities present before selecting a purification strategy.[1]

Q2: I have a mixture of C13 alkane isomers. Which purification technique is most suitable?

The choice of purification technique depends on the boiling point differences between the isomers and the required purity and scale of your separation.

  • Fractional Distillation: This is the preferred method for large-scale purifications if there is a sufficient boiling point difference between this compound and its isomeric impurities.[2][3][4]

  • Preparative Gas Chromatography (Prep GC): For high-purity, small-scale separations of closely boiling isomers, Prep GC is the most powerful technique.[5][6][7]

  • Column Chromatography: While less common for alkane isomer separation, it can be effective for removing more polar impurities.[8] Separation of alkanes on traditional silica or alumina is challenging due to their non-polar nature. However, specialized adsorbents like zeolites can offer shape-selective separation.[9]

The following workflow can guide your decision:

Purification_Decision_Tree Start Crude this compound Mixture Analysis Analyze by GC-MS to Identify Impurities Start->Analysis Decision1 Are there significant boiling point differences (>5-10 °C)? Analysis->Decision1 FracDist Fractional Distillation Decision1->FracDist Yes Decision2 High Purity & Small Scale Required? Decision1->Decision2 No End Pure this compound FracDist->End PrepGC Preparative Gas Chromatography Decision2->PrepGC Yes Decision3 Are impurities significantly more polar? Decision2->Decision3 No PrepGC->End ColumnChrom Column Chromatography Decision3->ColumnChrom Yes Decision3->End Consider alternative synthesis ColumnChrom->End

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[2][10] For alkanes, boiling points are influenced by molecular weight and branching. Straight-chain alkanes have higher boiling points than their branched isomers due to larger surface area and stronger van der Waals forces.[4]

Physical Properties of this compound and Related Isomers:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C13H28184.37~228-230
n-TridecaneC13H28184.37234
2-MethyldodecaneC13H28184.37~229
6-MethyldodecaneC13H28184.37~227
2,2-DimethylundecaneC13H28184.37~222

Note: Boiling points for branched alkanes are estimates based on established trends and may vary slightly.

Troubleshooting Poor Separation in Fractional Distillation

Problem: The collected fractions are still a mixture of isomers, as confirmed by GC analysis.

Potential Causes & Solutions:

  • Insufficient Column Efficiency:

    • Explanation: The fractionating column does not have enough theoretical plates to separate components with close boiling points. The number of theoretical plates is a measure of the column's separation power.

    • Solution:

      • Increase Column Length: A longer column provides more surface area for repeated vaporization-condensation cycles, increasing the number of theoretical plates.

      • Use a More Efficient Packing Material: Materials like structured packing or high-efficiency random packing (e.g., Pro-Pak®) offer a larger surface area than simpler packing like Raschig rings or glass beads.[11][12][13][14]

      • Optimize the Reflux Ratio: Increase the reflux ratio (the ratio of the condensate returned to the column to the condensate collected as product). A higher reflux ratio enhances separation but increases the distillation time.

  • Distillation Rate is Too High:

    • Explanation: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases on each theoretical plate.

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate. A good rule of thumb is to collect 1-2 drops per second.

  • Fluctuating Heat Input:

    • Explanation: Inconsistent heating can disrupt the vapor-liquid equilibrium within the column.

    • Solution: Use a heating mantle with a temperature controller to provide stable and uniform heating. Insulate the distillation flask and column to minimize heat loss.

  • Formation of an Azeotrope:

    • Explanation: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[15] While less common for mixtures of alkanes, it can occur with certain impurities.

    • Solution:

      • Change the Distillation Pressure: The composition of an azeotrope is pressure-dependent. Performing the distillation under vacuum or increased pressure can sometimes break the azeotrope.[16]

      • Azeotropic Distillation: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components of the original mixture, allowing for its removal.[17][18]

Experimental Protocol: Fractional Distillation of this compound

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture boils, allow the vapor to rise slowly through the column. You should observe a ring of condensing vapor moving up the column.

  • Distillation: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the most volatile component. Collect this fraction in the receiving flask.

  • Fraction Collection: Monitor the temperature closely. A sharp increase in temperature indicates that the next component is beginning to distill. Change the receiving flask to collect this new fraction.

  • Analysis: Analyze each fraction by GC to determine its composition.

Preparative Gas Chromatography (Prep GC)

Prep GC is a high-resolution technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[5][6] It is particularly useful for isolating high-purity compounds from complex mixtures of isomers.

Troubleshooting Common Issues in Preparative GC

Problem: Poor resolution between the this compound peak and an isomeric impurity.

Potential Causes & Solutions:

  • Inappropriate Stationary Phase:

    • Explanation: The stationary phase does not provide sufficient selectivity for the isomers. For non-polar alkanes, separation is primarily based on boiling point differences.

    • Solution:

      • Select a Non-Polar Stationary Phase: A non-polar column (e.g., polydimethylsiloxane-based) will elute the alkanes in order of their boiling points.

      • Consider a More Selective Phase: For very similar boiling points, a slightly more polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) may offer different selectivity based on subtle differences in polarity and shape.

  • Temperature Program is Not Optimized:

    • Explanation: A rapid temperature ramp can cause co-elution of closely boiling compounds.

    • Solution:

      • Decrease the Temperature Ramp Rate: A slower temperature ramp will increase the time the analytes spend interacting with the stationary phase, improving separation.

      • Use an Isothermal Hold: Incorporate an isothermal hold at a temperature just below the elution temperature of the target compounds to enhance resolution.

  • Column Overloading:

    • Explanation: Injecting too much sample can lead to broad, asymmetric peaks that overlap.

    • Solution: Reduce the injection volume. Perform multiple smaller injections if necessary.

Problem: Low recovery of the purified this compound.

Potential Causes & Solutions:

  • Inefficient Trapping:

    • Explanation: The collection trap is not cold enough to efficiently condense the eluting compound.

    • Solution: Ensure the collection trap is sufficiently cooled, typically with liquid nitrogen or a dry ice/acetone bath.

  • Sample Decomposition:

    • Explanation: High injector or column temperatures can cause thermal degradation of the sample.

    • Solution: Lower the injector and oven temperatures to the minimum required for efficient volatilization and elution.

Workflow for Prep GC Method Development:

PrepGC_Workflow Start Crude Mixture AnalyticalGC Develop Analytical GC Method Start->AnalyticalGC Optimize Optimize Separation (Column, Temperature Program) AnalyticalGC->Optimize ScaleUp Scale Up to Preparative GC Optimize->ScaleUp Injection Optimize Injection Volume ScaleUp->Injection Collection Optimize Collection Parameters Injection->Collection PurityCheck Analyze Collected Fractions for Purity Collection->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct

Sources

Identifying and minimizing side products in 4-Methyldodecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-methyldodecane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this synthesis. Here, we emphasize not just the "how," but the "why," grounding our protocols in established chemical principles to ensure both success and safety in your laboratory.

Section 1: Understanding the Synthesis Landscape of this compound

The synthesis of this compound, a branched alkane, can be approached through several synthetic routes. The most common and practical methods involve the formation of a carbon-carbon bond via a Grignard reaction or the saturation of a carbon-carbon double bond through catalytic hydrogenation. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of undesired side products. This guide will focus on identifying and minimizing these impurities to achieve a high yield of the desired product.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Issue 1: Low Yield in Grignard Synthesis Route

Scenario: You are attempting to synthesize this compound by reacting a Grignard reagent (e.g., propylmagnesium bromide) with a long-chain alkyl halide (e.g., 1-bromononane), but the yield of the desired product is significantly lower than expected.

Probable Causes & Solutions:

  • Wurtz Coupling Side Reaction: The most common side reaction in Grignard syntheses is the coupling of the Grignard reagent with the alkyl halide, leading to the formation of a dimer (in this case, hexane) and the unreacted alkyl halide coupling with itself (octadecane). This is known as the Wurtz reaction.[1][2]

    • Solution 1: Controlled Addition of Alkyl Halide: Add the alkyl halide dropwise to the Grignard reagent solution at a low temperature (typically 0 °C). This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the coupling reaction.[1][3]

    • Solution 2: Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reactions as it can help to stabilize the Grignard reagent and may reduce the extent of Wurtz coupling.[4]

    • Solution 3: Temperature Control: Maintaining a low reaction temperature throughout the addition of the alkyl halide is crucial. Higher temperatures can increase the rate of the Wurtz coupling reaction.[1][5]

  • Reaction with Moisture or Oxygen: Grignard reagents are highly reactive and will readily react with water or oxygen.[2] This will quench the Grignard reagent, reducing the amount available to react with your alkyl halide.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Magnesium: The presence of an oxide layer on the magnesium turnings can hinder the formation of the Grignard reagent.

    • Solution: Use fresh, high-purity magnesium turnings. If the magnesium appears dull, it can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane before adding the alkyl halide.[4]

Experimental Protocol: Minimizing Wurtz Coupling in Grignard Synthesis

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask under vacuum and then cool under a stream of inert gas. Add anhydrous THF via syringe. Add a small crystal of iodine to initiate the reaction. Once the color of the iodine has faded, begin the dropwise addition of the appropriate alkyl halide (e.g., propyl bromide) in anhydrous THF from the dropping funnel. Maintain a gentle reflux until most of the magnesium has been consumed.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add the second alkyl halide (e.g., 1-bromononane), dissolved in anhydrous THF, to the dropping funnel and add it dropwise to the stirred Grignard solution over a period of 1-2 hours.

  • Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Illustrative Data: Effect of Temperature on Wurtz Side Product Formation

Reaction Temperature (°C)Yield of this compound (%)Yield of Hexane (Wurtz Product, %)
0755
25 (Room Temperature)6015
35 (Reflux in Ether)4525

Note: These are illustrative values based on general principles of Grignard reactions.

Issue 2: Formation of Isomeric Impurities in Catalytic Hydrogenation Route

Scenario: You are synthesizing this compound by the catalytic hydrogenation of a dodecene isomer (e.g., 4-methyl-1-dodecene or 4-methyl-2-dodecene), but your final product is contaminated with other C13H28 isomers.

Probable Causes & Solutions:

  • Isomerization of the Starting Alkene: Under certain conditions, the catalyst used for hydrogenation can also catalyze the isomerization of the double bond in the starting alkene before hydrogenation occurs. This leads to a mixture of alkane isomers in the final product.

    • Solution 1: Catalyst Selection: The choice of catalyst can significantly impact the degree of isomerization. For example, palladium on carbon (Pd/C) can sometimes promote double bond migration. Platinum-based catalysts, such as platinum oxide (Adam's catalyst), may be less prone to causing isomerization.[6]

    • Solution 2: Reaction Conditions: Milder reaction conditions (lower temperature and hydrogen pressure) can help to minimize alkene isomerization.

  • Impure Starting Alkene: The presence of isomeric impurities in the starting dodecene will directly translate to a mixture of alkane isomers after hydrogenation.

    • Solution: Purify the starting alkene before hydrogenation using techniques like fractional distillation or preparative gas chromatography.

Experimental Protocol: Selective Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation flask, place the chosen catalyst (e.g., 5% Pt/C, 1-2 mol%) under an inert atmosphere.

  • Reaction Setup: Add the solvent (e.g., ethanol or ethyl acetate) and the starting alkene (e.g., 4-methyl-1-dodecene).

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Illustrative Data: Influence of Catalyst on Isomer Formation

CatalystStarting AlkeneThis compound (%)Other C13 Isomers (%)
10% Pd/C4-methyl-1-dodecene8515
5% PtO24-methyl-1-dodecene955

Note: These are illustrative values based on general principles of catalytic hydrogenation.

Section 3: Identification of Side Products

Accurate identification of side products is crucial for optimizing your synthesis. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds like alkanes.

    • Identification: The fragmentation pattern in the mass spectrum can help identify the structure of the alkane isomers. Branched alkanes often show characteristic fragmentation patterns resulting from cleavage at the branching point.[7]

    • Quantification: The relative peak areas in the gas chromatogram can be used to estimate the relative amounts of the desired product and its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: This is particularly useful for distinguishing between alkane isomers. The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable structural information.[8][9] Due to the large chemical shift range, signals for different carbon atoms in isomers are often well-resolved.[8]

    • ¹H NMR: While the ¹H NMR spectra of alkanes can be complex due to overlapping signals, they can still provide some information about the types of protons present in the molecule.

Section 4: Purification of this compound

The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation: This technique is effective for separating this compound from isomers with different boiling points.[10][11] A fractionating column with a high number of theoretical plates is recommended for separating isomers with close boiling points.

  • Preparative Gas Chromatography (Prep GC): For achieving very high purity or for separating isomers with very similar boiling points, preparative GC is the method of choice.[12][13][14] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Grignard synthesis of this compound?

A1: The most common side product is the result of Wurtz coupling, where the Grignard reagent reacts with the alkyl halide to form a dimer.[1][2] For example, if you are using propylmagnesium bromide and 1-bromononane, the Wurtz side product would be hexane.

Q2: How can I be sure my Grignard reagent has formed?

A2: The formation of a Grignard reagent is an exothermic reaction. You should observe a gentle reflux of the solvent (if using diethyl ether) and the disappearance of the magnesium turnings. The solution will also typically turn cloudy and greyish.

Q3: My catalytic hydrogenation reaction is very slow. What can I do?

A3: Ensure your catalyst is active. If it's old, it may need to be replaced. Also, check that your hydrogen source is providing a sufficient and continuous supply of hydrogen. Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen.

Q4: How can I distinguish between this compound and its isomers using ¹³C NMR?

A4: The number of signals in the broadband proton-decoupled ¹³C NMR spectrum will differ for different isomers. For example, this compound will have a specific number of unique carbon signals. Other isomers, such as 2-methyldodecane or 3-methyldodecane, will have a different number of signals due to their different molecular symmetry.[9]

Q5: Is it possible to completely eliminate the formation of side products?

A5: While it is difficult to completely eliminate side product formation, by carefully controlling the reaction conditions as outlined in this guide, you can significantly minimize their formation and achieve a high yield of the desired this compound.

Section 6: Visualizing the Process

Diagram 1: Grignard Synthesis Troubleshooting Flowchart

grignard_troubleshooting start Low Yield of this compound cause1 Wurtz Coupling? start->cause1 cause2 Reaction with H2O/O2? start->cause2 cause3 Inactive Magnesium? start->cause3 solution1 Control Addition Rate Lower Temperature Choose Appropriate Solvent cause1->solution1 Yes solution2 Use Anhydrous Conditions Inert Atmosphere cause2->solution2 Yes solution3 Use Fresh Mg Activate Mg cause3->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting low yield in Grignard synthesis.

Diagram 2: Catalytic Hydrogenation Side Product Formation

hydrogenation_side_products cluster_0 Reaction Pathway Starting Alkene Starting Alkene Isomerized Alkene Isomerized Alkene Starting Alkene->Isomerized Alkene Isomerization (Side Reaction) This compound Desired Product: This compound Starting Alkene->this compound Direct Hydrogenation Isomeric Alkanes Side Products: Isomeric Alkanes Isomerized Alkene->Isomeric Alkanes Hydrogenation

Caption: Pathways to desired and side products in catalytic hydrogenation.

References

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020). Catalysis Science & Technology. Retrieved January 26, 2026, from [Link]

  • Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC. (2016). Atmospheric Measurement Techniques. Retrieved January 26, 2026, from [Link]

  • Preparative gas chromatography and its applications. (2013). Journal of Chromatographic Science. Retrieved January 26, 2026, from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved January 26, 2026, from [Link]

  • Effect of temperature on Grignard reaction. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones. (2025). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. (2019). Organic Letters. Retrieved January 26, 2026, from [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? (2019). Reddit. Retrieved January 26, 2026, from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Isolation of natural products by preparative gas chromatography. (2012). PubMed. Retrieved January 26, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Establishment of a GC-MS-based 13C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Carbon-13 NMR Spectroscopy. (2019). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Retrieved January 26, 2026, from [Link]

  • Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (2013). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Redux: Preparative GC. (2015). The Analytical Scientist. Retrieved January 26, 2026, from [Link]

  • Development of catalytic methods for the selective hydrogenation of alkynes to E-alkenes with EtOH. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Soft ionization GC-HRMS of n-Alkanes C8 - C20. (n.d.). Norlab. Retrieved January 26, 2026, from [Link]

  • Why is this grignard synthesis incorrect? (2020). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Dodecane Isomer Separation: Innovative Methodologies. (2025). Patsnap Eureka. Retrieved January 26, 2026, from [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2016). Journal of Chemical Education. Retrieved January 26, 2026, from [Link]

  • Separation of ketone isomers by extractive distillation. (1992). Google Patents.
  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Guide to GC Sample Preparation. (2025). Integrated Liner Technologies. Retrieved January 26, 2026, from [Link]

  • Catalytic Hydrogenation of Alkenes. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • Preparation Reactions of Alkanes. (2020). MSU Denver Sites. Retrieved January 26, 2026, from [Link]

  • Everything you need to know about C-13 NMR spectroscopy. (2022). Crunch Chemistry. Retrieved January 26, 2026, from [Link]

  • Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. (2018). Atmospheric Measurement Techniques. Retrieved January 26, 2026, from [Link]

  • Selective Hydrogenation Catalysts. (n.d.). Axens. Retrieved January 26, 2026, from [Link]

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Sources

Technical Support Center: Optimizing 4-Methyldodecane Peak Resolution in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced GC-MS troubleshooting. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the chromatographic resolution of 4-Methyldodecane. The separation of branched alkanes, particularly from their structural isomers, is a common yet significant challenge in gas chromatography. This document provides in-depth, experience-based guidance to diagnose and resolve these complex separation issues, ensuring the integrity and accuracy of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: Why is achieving good peak resolution for this compound so challenging?

A1: The primary challenge lies in its structural similarity to other C13 alkane isomers. This compound is one of several branched-chain isomers of tridecane (C13H28). These isomers often have very similar boiling points and polarities, causing them to co-elute on standard non-polar GC columns.[1][2] The separation relies on subtle differences in their interaction with the GC column's stationary phase, which requires highly optimized chromatographic conditions.

Q2: What is the single most critical parameter for improving the resolution of this compound from its isomers?

A2: While several factors are important, the oven temperature program , specifically a slow ramp rate, is often the most critical parameter for improving the resolution of closely eluting isomers like this compound. A slower temperature ramp increases the time analytes spend interacting with the stationary phase, amplifying the subtle differences in their partitioning behavior and leading to better separation.[3][4]

Q3: Is it possible to completely resolve this compound from all other methyldodecane isomers (e.g., 2-Methyldodecane, 3-Methyldodecane) using a standard GC-MS system?

A3: Baseline resolution can be very difficult but is often achievable with careful method optimization. Success depends on a combination of an appropriate GC column (often a long, narrow-bore column), a slow oven temperature ramp, and an optimized carrier gas flow rate.[5][6] In some cases, especially in complex matrices, complete baseline separation may not be possible, and selective ion monitoring (SIM) on the MS may be required to differentiate and quantify the isomers based on subtle differences in their mass spectra.[7]

Q4: My this compound peak is tailing. What is the most likely cause?

A4: Peak tailing for a non-polar analyte like this compound often points to an issue in the sample pathway rather than the column chemistry itself. The most common causes are:

  • Active sites in the injector liner: Over time, the glass wool or surfaces within the liner can become active, causing unwanted interactions.

  • Column contamination: Buildup of non-volatile residues at the head of the column can create active sites.

  • Injector temperature too low: Incomplete or slow vaporization in the injector can lead to broad, tailing peaks.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific chromatographic problems encountered during the analysis of this compound.

Symptom: Co-elution of this compound with Isomers or Matrix Components

This is the most frequent and critical issue. The key to resolving co-eluting peaks is to manipulate the three pillars of chromatographic resolution: efficiency, selectivity, and retention.

The choice of GC column is fundamental to achieving separation. For alkane isomers, the primary separation mechanism is based on boiling points and molecular shape.

  • Expertise & Causality: Non-polar stationary phases are the standard choice for separating hydrocarbons, as they elute compounds primarily in order of their boiling points.[1][8] To enhance the resolution of isomers with very close boiling points, we need to maximize the column's efficiency. This is achieved by using longer columns with a smaller internal diameter (I.D.). A longer column provides more theoretical plates (more opportunities for separation to occur), while a smaller I.D. reduces peak broadening.[1][9]

Data-Driven Column Selection:

Column ParameterStandard Column (e.g., 30m x 0.25mm, 0.25µm)High-Resolution Column (e.g., 60m x 0.18mm, 0.20µm)Rationale for this compound
Length Good for general screening.Increases theoretical plates , providing more resolving power for difficult separations. Doubling length increases resolution by ~40%.[10]
Internal Diameter (I.D.) Standard efficiency.Increases efficiency and allows for higher optimal carrier gas velocities, potentially reducing run times without sacrificing resolution.[5]
Film Thickness Standard retention.Thinner films can reduce analysis time but may decrease retention for volatile compounds. A slightly thicker film can increase retention and potentially improve resolution for early eluting isomers.[5]
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)5% Phenyl Polysiloxane or specialized alkane-specific phases.A non-polar "5-type" phase is the industry standard and provides excellent performance. The key is optimizing the physical dimensions.

Recommendation: If co-elution is a persistent issue, switching from a standard 30m x 0.25mm column to a longer, narrower column (e.g., 60m x 0.18mm) is the most effective hardware change to improve resolution.

The temperature program directly controls analyte retention and selectivity. For closely eluting, non-polar isomers, this is your most powerful tool.

  • Expertise & Causality: A fast temperature ramp forces compounds through the column quickly, giving them less time to interact with the stationary phase. This results in sharper peaks but poorer resolution of closely related compounds.[3] By slowing the ramp rate, you increase the enthalpy of interaction, allowing the subtle differences between isomers like this compound and its neighbors to manifest as a separation.[6]

Experimental Protocol: Optimizing the Oven Temperature Ramp Rate

  • Establish a Baseline: Begin with a standard "scouting" gradient, such as 40°C start, ramp at 15°C/min to 280°C.

  • Identify Elution Temperature: Note the temperature at which this compound elutes.

  • Implement a Slower Ramp: Modify the program. Start at the same initial temperature, but decrease the ramp rate by half (e.g., to 7.5°C/min).

  • Analyze and Compare: Run the analysis again. The retention time will increase, but observe the resolution between your target peak and the interfering peaks.

  • Iterate for Finer Control: Continue to decrease the ramp rate in small increments (e.g., 5°C/min, 3°C/min) until baseline resolution is achieved or until the peak broadening from the long run time negates the benefit. A rate between 2-5°C/min is often optimal for difficult isomer separations.

  • Self-Validation: The optimal ramp rate is the one that provides the highest resolution value (Rs > 1.5 for baseline) without excessive peak broadening or prohibitively long analysis times.

G cluster_fast Fast Ramp (e.g., 20°C/min) cluster_slow Slow Ramp (e.g., 3°C/min) fast_start Analyte enters column fast_mid Brief interaction with stationary phase fast_start->fast_mid fast_end Co-elution fast_mid->fast_end slow_start Analyte enters column slow_mid1 Increased interaction time slow_start->slow_mid1 slow_mid2 Differential partitioning occurs slow_mid1->slow_mid2 slow_end Resolution achieved slow_mid2->slow_end title Effect of Oven Ramp Rate on Resolution

Caption: Slower oven ramps increase interaction time, enhancing separation.

The carrier gas flow rate (or linear velocity) affects chromatographic efficiency.

  • Expertise & Causality: According to the van Deemter equation, every column and carrier gas combination has an optimal flow rate at which efficiency is maximized (and peak broadening is minimized).[11] Deviating significantly from this optimum, especially by going too slow, can degrade resolution.[12] However, for temperature-programmed methods, operating slightly above the optimal flow rate can often sharpen peaks and improve resolution, especially for later-eluting compounds.[6][13]

Recommendation:

  • Set your GC to operate in "Constant Flow" mode. This ensures the linear velocity remains stable as the oven temperature increases and gas viscosity changes.

  • For a 0.25mm I.D. column using Helium, the optimal flow is typically around 1.0-1.2 mL/min. For a 0.18mm I.D. column, it's closer to 0.7-0.9 mL/min.

  • Try increasing the flow rate by 10-20% from the typical optimum (e.g., from 1.0 to 1.2 mL/min). This can reduce analysis time with minimal loss of resolution and sometimes even an improvement.[3]

Symptom: Low Signal Intensity or Poor Sensitivity

If you can resolve the peak but the signal is too low, the issue likely lies with the injection technique or MS parameters.

  • Expertise & Causality: The choice between split and splitless injection depends entirely on the concentration of this compound in your sample.

    • Split Injection: Used for high-concentration samples. It vents a large portion of the sample, preventing column and detector overload. The split ratio determines how much sample reaches the column.[14]

    • Splitless Injection: Used for trace analysis. The split vent is closed during injection, transferring nearly the entire sample onto the column, maximizing sensitivity.[15][16] This technique is more prone to peak broadening if not performed correctly.[14]

Troubleshooting Steps:

  • If using Split: Your split ratio may be too high. If your peak is well-shaped but small, try reducing the split ratio (e.g., from 100:1 to 50:1 or 20:1) to allow more analyte onto the column.

  • If using Splitless: Your signal should be strong. If it's weak, check for other issues:

    • Incorrect Splitless Hold Time: The purge valve may be opening too soon, before the entire sample has transferred from the liner to the column.[15] Ensure the hold time is long enough (typically 0.5-1.0 min).

    • Leaks: A leak in the injector will cause sample loss and poor signal.

G cluster_workflow Troubleshooting Workflow for Poor Resolution start Symptom: Co-elution of This compound param_check Step 1: Optimize GC Parameters start->param_check oven Decrease Oven Ramp Rate (e.g., 2-5°C/min) param_check->oven flow Verify/Adjust Carrier Gas Flow Rate (Constant Flow Mode) param_check->flow hardware_check Step 2: Evaluate Hardware oven->hardware_check flow->hardware_check column Use High-Resolution Column (e.g., 60m x 0.18mm) hardware_check->column liner Check/Replace Injector Liner hardware_check->liner result Resolution Improved? column->result liner->result result->param_check No end Analysis Complete result->end Yes no Re-evaluate Method/Consult Support

Caption: A logical workflow for troubleshooting poor peak resolution.

  • Expertise & Causality: While the MS does not separate the isomers, its settings are critical for detection. The fragmentation of branched alkanes can be very similar, but not identical.[17][18]

    • Source Temperature: An MS source temperature that is too low can cause peak tailing for higher-boiling compounds. A typical source temperature of 230-250°C is a good starting point. For analytes like this compound, increasing this to 280°C can sometimes improve peak shape.[19]

    • Selected Ion Monitoring (SIM): If chromatographic co-elution cannot be fully resolved, use SIM mode. Analyze the full scan mass spectrum of a this compound standard to identify characteristic fragment ions that may be more abundant for it compared to its isomers. Monitoring these specific ions can provide the selectivity needed for accurate quantification. The stability of carbocations formed during fragmentation dictates the major peaks; for branched alkanes, fragmentation at the branch point is common.[17]

References

  • Mass spectra of (A) methyl dodecanoate (83), (B) methyl... . ResearchGate. [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC . LCGC International. [Link]

  • How can I improve the resolution of the peaks in gas chromatography? . ResearchGate. [Link]

  • Effects of carrier gas flow rate on peak parameters from the CR sensors... . ResearchGate. [Link]

  • Split vs. Splitless Injection . Restek Corporation (YouTube). [Link]

  • GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes,... . ResearchGate. [Link]

  • Fragmentation Patterns in Mass Spectrometry . Chemistry LibreTexts. [Link]

  • Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches . LCGC International. [Link]

  • The Secrets of Successful Temperature Programming . LCGC International. [Link]

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Technical Support Center: Overcoming Matrix Effects in 4-Methyldodecane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving accurate and reliable quantification of 4-Methyldodecane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome the challenges posed by matrix effects in your analytical workflows.

Introduction to Matrix Effects in Chromatographic Analysis

In the realm of quantitative analysis, particularly when employing sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the sample matrix—everything in the sample except the analyte of interest—can significantly influence the accuracy of the results. This phenomenon is known as the "matrix effect."[1]

Matrix effects can manifest as either signal enhancement or suppression, leading to an over- or underestimation of the analyte concentration.[2] In GC-MS, matrix components can coat the injector liner and the front of the analytical column, creating "active sites" that can either protect thermally labile analytes (enhancement) or cause their degradation or adsorption (suppression).[3] In LC-MS, co-eluting matrix components can compete with the analyte for ionization in the MS source, typically leading to ion suppression.[4]

This compound (C₁₃H₂₈), a branched-chain alkane, is analyzed in a variety of complex matrices, including environmental samples (soil, water), biological tissues (biota), and potentially in food and fragrance applications.[5][6] The inherent complexity of these matrices makes robust analytical methods that account for matrix effects essential for generating trustworthy data.

Troubleshooting Guide: Common Issues in this compound Quantification

This section addresses common problems encountered during the quantification of this compound, providing explanations for their causes and actionable solutions.

Question 1: I'm observing poor reproducibility and inconsistent recoveries for this compound in my samples. What could be the cause?

Answer:

Poor reproducibility and variable recovery are classic indicators of uncompensated matrix effects. The complexity of your sample matrix is likely influencing the analytical response of this compound differently from sample to sample.

Causality:

  • Variable Matrix Composition: Inconsistent levels of co-extracted substances (e.g., lipids in biota samples, humic acids in soil) can lead to fluctuating levels of signal suppression or enhancement.[6]

  • Active Sites in the GC System: If you are using GC-MS, the cleanliness and inertness of your injector liner and the head of your column are critical. Active sites can lead to analyte loss, which may vary depending on the "passivating" effect of the matrix in each sample.[7]

  • Inadequate Sample Cleanup: Your current sample preparation protocol may not be effectively removing interfering compounds.

Troubleshooting Steps:

  • Assess the Matrix Effect: A simple diagnostic experiment is to compare the signal response of a this compound standard in a pure solvent versus one spiked into a blank matrix extract (a sample known to not contain this compound). A significant difference in response confirms a matrix effect.

  • Optimize Sample Preparation: Consider implementing or refining a sample cleanup technique such as Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. These methods are designed to remove a significant portion of matrix interferences.

  • Implement an Internal Standard: The most effective way to correct for variability is to use an internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte. While a commercially available deuterated this compound is not readily found, custom synthesis is an option.[8][9] Alternatively, a structurally similar deuterated alkane can be used as a surrogate standard.[10]

  • Consider Matrix-Matched Calibration: If an appropriate internal standard is not available, creating your calibration curve in a blank matrix extract that closely matches your samples can compensate for consistent matrix effects.

Logical Workflow for Diagnosing Poor Reproducibility

Caption: Troubleshooting workflow for poor reproducibility.

Question 2: My this compound peak is tailing in my GC-MS analysis of environmental samples. What should I do?

Answer:

Peak tailing for a non-polar compound like this compound often points to issues within the GC flow path rather than the matrix itself, although matrix components can exacerbate the problem.

Causality:

  • Active Sites: Exposed silanol groups in the injector liner, on the column inlet, or on particulate matter from the matrix can cause undesirable interactions with your analyte, leading to tailing.

  • Poor Column Installation: An improper column cut or incorrect installation depth in the injector or detector can create "dead volume," resulting in peak broadening and tailing.[11]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can degrade chromatographic performance.

Troubleshooting Steps:

  • Inject a Light Hydrocarbon: As a simple diagnostic, inject a standard of a light, non-polar hydrocarbon like methane or hexane. If this peak also tails, it strongly suggests a problem with the flow path (e.g., dead volume).[7]

  • Inspect and Maintain the Inlet:

    • Replace the septum and injector liner. Use a deactivated, inert liner.

    • While the inlet is disassembled, check for any visible contamination.

  • Column Maintenance:

    • Trim 10-15 cm from the front of the column to remove any accumulated non-volatile residue.

    • Reinstall the column carefully, ensuring a clean, square cut and the correct insertion depth as per your instrument's manual.

  • Use Analyte Protectants: In some cases, adding "analyte protectants" to your sample extracts can help mask active sites in the GC system, improving peak shape for a wide range of compounds.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound quantification?

  • Custom Synthesis: Companies specialize in the custom synthesis of deuterated compounds.[8][9][13] This provides the ideal internal standard but can be costly and time-consuming.

  • Surrogate Standard: Use a commercially available deuterated branched alkane that is structurally similar and has a close retention time to this compound, but is not naturally present in your samples.

Q2: Can I use a standard calibration curve prepared in solvent instead of matrix-matched standards?

A2: It is strongly discouraged for complex matrices. Using a solvent-based calibration curve will not account for matrix effects and is likely to lead to inaccurate quantification.[14] If a suitable internal standard is not available, matrix-matched calibration is the next best approach.

Q3: What are some common interfering compounds when analyzing for this compound?

A3: Potential interferents depend on the sample matrix.

  • Environmental Samples: Other hydrocarbons from petroleum contamination, phthalates (from plastics), and in soil, complex organic matter like humic and fulvic acids.

  • Biological Samples: Lipids are a major source of interference in biota and can cause significant matrix effects.[6]

  • Flavor and Fragrance: Other volatile and semi-volatile organic compounds present in the product formulation can co-elute and cause interference.[14]

Q4: How can I minimize matrix effects without extensive sample cleanup?

A4: While thorough cleanup is recommended, you can sometimes mitigate minor matrix effects by:

  • Diluting the Sample Extract: This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the concentration of this compound in your samples is high enough to remain detectable after dilution.

  • Optimizing GC Inlet Parameters: For GC-MS, using a pulsed splitless or programmed temperature vaporization (PTV) inlet can help minimize the interaction of the analyte with matrix components in the hot injector.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is designed to extract and clean up this compound from aqueous matrices. Since this compound is a non-polar compound, a reversed-phase SPE sorbent is appropriate.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Dichloromethane (DCM, pesticide grade)

  • Sample collection bottles

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Pass 5 mL of DCM through the C18 cartridge to wet the sorbent, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 20-30 minutes to remove residual water.

  • Elution: Elute the trapped this compound and other non-polar compounds with 2 x 3 mL of DCM into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

SPE Workflow Diagram

SPE_Workflow Condition 1. Condition Cartridge (DCM, Methanol, Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash with Water (Remove Polar Interferences) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute with DCM (Collect Analyte) Dry->Elute Concentrate 6. Concentrate Eluate (Nitrogen Stream) Elute->Concentrate Analyze 7. GC-MS Analysis Concentrate->Analyze

Caption: General workflow for Solid-Phase Extraction.

Protocol 2: QuEChERS for this compound from Soil/Biota Samples

The QuEChERS method is a rapid and effective technique for extracting a wide range of compounds from complex matrices. This is a general guideline and may require optimization for your specific sample type.[2][14][15]

Materials:

  • Homogenized soil or biota sample

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) tubes containing C18 sorbent and magnesium sulfate

  • Centrifuge

Procedure:

  • Sample Hydration & Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If the sample is dry (like soil), add 8 mL of water and vortex to hydrate.

    • Add 10 mL of ACN.

    • Add the appropriate internal standard.

    • Add salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes. The top layer will be the ACN extract.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the ACN supernatant to a dSPE tube containing C18 and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: Carefully transfer the cleaned-up extract into an autosampler vial for GC-MS analysis.

Data Presentation

The following table provides a hypothetical comparison of results for this compound quantification in a spiked soil sample using different calibration methods, illustrating the importance of correcting for matrix effects.

Calibration MethodTrue Concentration (ng/g)Measured Concentration (ng/g)Accuracy (%)
Solvent-Based Calibration5078156% (Enhancement)
Matrix-Matched Calibration5052104%
Isotope Dilution (with surrogate IS)504998%

Table 1: Comparison of calibration methods for this compound quantification in a complex matrix.

References

  • Custom Deuteration Strategies: Selective vs Global Labelling; Synth Approaches. (2025, November 6). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). ESSLAB. Retrieved from [Link]

  • Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone‐Based Passive Sampling. (2021, July 13). ResearchGate. Retrieved from [Link]

  • Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. (2023, April 12). MDPI. Retrieved from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitioring. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of new deuterated Products. (n.d.). ARMAR Isotopes. Retrieved from [Link]

  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (n.d.). MDPI. Retrieved from [Link]

  • Ion suppression: A major concern in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. (2021, February 1). ResearchGate. Retrieved from [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). ScienceDirect. Retrieved from [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Infiniscient. Retrieved from [Link]

  • Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • How to Troubleshoot and Improve your GC/MS. (2023, December 8). Separation Science. Retrieved from [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. Retrieved from [Link]

  • Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. (2025, August 15). PubMed. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]

  • Mass Spectrometry: An Essential Tool for the Flavor and Fragrance Industry. (n.d.). CHIMIA. Retrieved from [Link]

  • GC MS analysis of the dodecane phase from cultures of the RiCCD1... (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. Retrieved from [Link]

  • Custom Organic Synthesis Services. (n.d.). Moravek, Inc. Retrieved from [Link]

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4-Methyldodecane Technical Support Center: A Guide to Stability and Degradation in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Methyldodecane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a branched-chain alkane, this compound offers unique physical and chemical properties. However, like all organic compounds, its stability during storage is a critical factor for ensuring experimental reproducibility and accuracy. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues you may encounter.

Part 1: Understanding the Stability of this compound

Branched alkanes, such as this compound, are generally more thermodynamically stable than their straight-chain isomers.[1][2] This increased stability is attributed to factors like stabilizing electronic interactions within the molecule.[3][4] However, this inherent stability does not render it immune to degradation, particularly over long-term storage. The primary degradation pathway for alkanes under typical storage conditions is autoxidation.

Autoxidation: The Primary Degradation Pathway

Autoxidation is a slow, spontaneous oxidation that occurs in the presence of atmospheric oxygen.[5] This process is a free-radical chain reaction that can be initiated or accelerated by heat, light (especially UV), and the presence of metal catalysts.

The process can be summarized in three stages:

  • Initiation: Formation of free radicals from the alkane molecule.

  • Propagation: The radicals react with oxygen to form hydroperoxy radicals, which then abstract hydrogen from other alkane molecules to form hydroperoxides and new alkyl radicals.

  • Termination: Radicals combine to form non-radical products.

The primary products of this process are hydroperoxides, which are unstable and can decompose to form a variety of oxygenated compounds, including:

  • Alcohols

  • Ketones

  • Aldehydes

  • Carboxylic acids

For this compound, oxidation is most likely to occur at the tertiary carbon (the carbon at position 4), as the resulting tertiary radical is more stable.

Part 2: Troubleshooting Guide for this compound Degradation

This section is formatted in a question-and-answer style to directly address potential issues.

Issue 1: I observe unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of stored this compound.

  • Potential Cause: This is a strong indicator of degradation. The new peaks likely correspond to the oxidation products mentioned above (alcohols, ketones, etc.).

  • Troubleshooting Steps:

    • Confirm the Identity of New Peaks: Analyze the mass spectra of the new peaks. Look for characteristic fragments that would indicate the presence of hydroxyl (-OH) or carbonyl (C=O) groups.[6]

    • Verify Storage Conditions: Ensure that the this compound has been stored according to the recommended guidelines (see FAQ section). Specifically, check for exposure to light, elevated temperatures, or a non-inert atmosphere in the container's headspace.

    • Perform a Peroxide Test: Use commercially available peroxide test strips to check for the presence of hydroperoxides, the initial products of autoxidation.

  • Corrective Actions:

    • If degradation is confirmed, it is recommended to use a fresh, unopened bottle of this compound for critical experiments.

    • If the material must be used, consider purification by column chromatography using a non-polar solvent like hexane to separate the non-polar alkane from the more polar degradation products.[7]

Issue 2: My experimental results are inconsistent when using older batches of this compound.

  • Potential Cause: Inconsistent results are often a symptom of reagent degradation. Even low levels of impurities can interfere with sensitive reactions or analytical methods.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated GC-MS or GC-FID method to determine the purity of the older batch compared to a new, unopened batch.[8]

    • FTIR Spectroscopy: Obtain an FTIR spectrum of the suspect this compound. The presence of a broad peak in the 3200-3600 cm⁻¹ region (O-H stretch) or a sharp peak around 1700-1750 cm⁻¹ (C=O stretch) is indicative of oxidation.[9][10]

  • Corrective Actions:

    • Establish a clear "use-by" date for your laboratory's stock of this compound.

    • Always use a fresh batch for establishing new protocols or for final product analysis to ensure consistency.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[11] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[11]

ParameterRecommendationRationale
Temperature Cool (as per supplier recommendations)Reduces the rate of autoxidation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents contact with oxygen, a key reactant in autoxidation.
Light Amber glass or opaque containerProtects from UV light, which can initiate radical formation.
Container Tightly sealed, appropriate materialPrevents evaporation and contamination.

Q2: How can I assess the purity of my this compound?

A2: The purity of this compound can be effectively assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile impurities.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for detecting the presence of functional groups associated with oxidation products.[10]

Q3: What are the common impurities I might find in this compound?

A3: Besides degradation products, impurities may arise from the synthesis process. These could include other branched or linear alkane isomers. High-purity this compound from a reputable supplier should have minimal synthesis-related impurities.[13][14]

Q4: Is it necessary to repurify this compound before use?

A4: For most applications, high-purity this compound from a reliable vendor can be used as received. However, for highly sensitive applications, or if the product has been stored for an extended period or under suboptimal conditions, repurification may be necessary. Distillation or column chromatography are common purification methods.[15]

Q5: What is the expected shelf life of this compound?

A5: The shelf life is highly dependent on the storage conditions. When stored properly, it can remain stable for several years. However, once opened, the exposure to air and potential contaminants can accelerate degradation. It is good practice to date the bottle upon opening and to monitor for signs of degradation periodically, especially for older stock.

Part 4: Experimental Protocols and Visualizations

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general guideline for assessing the purity of this compound.

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as hexane.

  • GC-MS Parameters (Example):

    • Column: A non-polar column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

    • Identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST).[16]

Protocol 2: Detection of Oxidation by FTIR
  • Sample Preparation:

    • Place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • FTIR Analysis:

    • Acquire a spectrum in the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Examine the spectrum for the appearance of a broad absorbance band in the 3200-3600 cm⁻¹ region, which indicates the presence of O-H bonds from alcohols or hydroperoxides.

    • Look for a sharp absorbance band around 1700-1750 cm⁻¹, which is characteristic of the C=O bond in ketones, aldehydes, or carboxylic acids.[10]

Visualizations

Diagram 1: Autoxidation Pathway of this compound

Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Products Alkane This compound (R-H) Radical Alkyl Radical (R•) Alkane->Radical Heat/Light Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O₂ Radical->Peroxy_Radical Oxygen O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H New_Radical New Alkyl Radical (R•) Hydroperoxide_2 Hydroperoxide (ROOH) Hydroperoxide->Hydroperoxide_2 Alkane_2 Another this compound (R-H) Products Alcohols, Ketones, Aldehydes, etc. Hydroperoxide_2->Products Further Reactions

Caption: A simplified workflow of the autoxidation of this compound.

References

  • The Good Scents Company. (n.d.). 4-methyl dodecane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ESSLAB. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Dodecane, 4-methyl-. Retrieved from [Link]

  • Gronert, S. (2010). Origin of stability in branched alkanes. The Journal of organic chemistry, 75(15), 5219–5227.
  • ResearchGate. (n.d.). The FTIR analyses show the presence of different various alkane and alcohol group of compounds in biosynthesized ZnO NPs. Retrieved from [Link]

  • Di Donato, A., et al. (2021). Alkanes increase the stability of early life membrane models under extreme pressure and temperature conditions.
  • ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-2-METHYL-2-DODECENOIC ACID. Retrieved from [Link]

  • ChemistryViews. (2013). Stability on the Branch Line. Retrieved from [Link]

  • Frontiers in Earth Science. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 7). How Can FTIR Be Used To Detect Oxidation? [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021). Some coordination compound synthesis purification step with hexane as mobile phase. Retrieved from [Link]

  • PubMed. (2010). Origin of stability in branched alkanes. Retrieved from [Link]

  • Ametek Spectro Scientific. (2021, September 24). How does oxidation by FTIR work? [Video]. YouTube. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2020). Stability of halocarbons in air samples stored in stainless-steel canisters. Retrieved from [Link]

  • UNL Digital Commons. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]

  • Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). n-Alkanes Phase Change Materials and Their Microencapsulation for Thermal Energy Storage: A Critical Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 3). 7.7: Stability of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Autoxidation of Branched Alkanes in the Liquid Phase. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Relative Stability of Acyclic Alkanes. Retrieved from [Link]

  • PMC. (n.d.). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. Retrieved from [Link]

  • PMC. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). The synthesis, purification, and certain physical constants of the normal hydrocarbons from pentane to dodecane, of n-amyl bromide, and of n-nonyl bromide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H28). Retrieved from [Link]

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Technical Support Center: Enhancing the Efficiency of Chiral Separation for 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chiral separation of 4-methyldodecane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving non-polar, branched-chain alkane enantiomers. The separation of molecules like this compound presents a unique set of challenges due to their lack of functional groups, which necessitates a nuanced approach to method development and troubleshooting.

This document provides field-proven insights and systematic solutions to common experimental hurdles. We will delve into the causality behind chromatographic behaviors and equip you with the knowledge to build robust, self-validating separation protocols.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chiral gas chromatography (GC) of this compound.

Q1: I am seeing poor or no resolution (Rₛ < 1.5) between the this compound enantiomers. What are the primary causes and how can I improve it?

A1: Achieving baseline resolution for a non-polar alkane is a significant challenge, primarily because separation relies on subtle differences in molecular shape and weak van der Waals interactions rather than strong polar or hydrogen-bonding interactions.[1] Poor resolution is typically traced back to three core parameters: the chiral stationary phase (CSP), the temperature program, or the carrier gas velocity.

Causality & Solution Pathway:

  • Incorrect Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[2] For a non-polar alkane, the most effective mechanism is inclusion complexing.

    • Expertise & Experience: Cyclodextrin-based CSPs are the industry standard for this type of separation. Their toroidal structure creates a hydrophobic cavity that the alkane chain can enter, while the chiral glucose units at the rim of the cavity provide the stereoselective interactions necessary for separation.[3] Phases like permethylated or diacetylated β-cyclodextrin are excellent starting points. An incorrect phase (e.g., a Pirkle-type or polysaccharide phase designed for polar compounds) will yield no separation.

    • Protocol: If you are not using a cyclodextrin-based CSP, switch to one. If you are, consider a different derivative. For example, a β-cyclodextrin phase (7 glucose units) may offer a better size match for this compound than a γ-cyclodextrin phase (8 glucose units).

  • Sub-Optimal Temperature Program: Enantioselective interactions are often enthalpically driven and are stronger at lower temperatures. For volatile compounds like this compound, high temperatures will reduce interaction time with the CSP, causing the enantiomers to co-elute.

    • Expertise & Experience: The goal is to find the lowest possible temperature that still allows for reasonable elution times and good peak shape. Start with a low initial oven temperature (e.g., 40-50°C) and use a slow ramp rate (e.g., 1-2°C/min). This maximizes the time the enantiomers spend interacting with the CSP, enhancing the chances of separation.

    • Protocol:

      • Set the initial oven temperature to 40°C and hold for 2-5 minutes.

      • Ramp the temperature at 1°C/minute to a final temperature of ~150°C.

      • Analyze the resulting chromatogram for any signs of separation.

      • If peaks are too broad, slightly increase the ramp rate (e.g., to 2°C/min). If separation is still poor, try an even lower starting temperature if your instrument allows.

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) directly impacts chromatographic efficiency, as described by the van Deemter equation. An optimal flow rate minimizes peak broadening and maximizes resolution.

    • Expertise & Experience: Each column diameter has an optimal flow rate for a given carrier gas (e.g., Helium, Hydrogen). Operating too far above or below this optimum will decrease efficiency and, consequently, resolution. For a typical 0.25 mm ID column, the optimal flow rate for Helium is around 1.0-1.2 mL/min.

    • Protocol:

      • Set your column flow rate to the manufacturer's recommended optimum (e.g., 1.2 mL/min for a 0.25 mm ID column with Helium).

      • Perform an injection and note the resolution.

      • Adjust the flow rate down to 1.0 mL/min and repeat.

      • Adjust the flow rate up to 1.4 mL/min and repeat.

      • Compare the three chromatograms to find the flow rate that provides the best resolution.

Data Presentation: Parameter Optimization Summary

ParameterStarting PointOptimization StrategyRationale
Chiral Stationary Phase Permethylated β-cyclodextrinTest other cyclodextrin derivatives (e.g., γ-CD, other functionalizations)Optimize the "fit" and interaction strength of the inclusion complex.[1]
Oven Temperature 50°C initial, ramp 2°C/minLower the initial temperature; decrease the ramp rate (to 1°C/min)Increases interaction time with the CSP, enhancing enantioselectivity.
Carrier Gas Flow Rate 1.2 mL/min (for 0.25mm ID)Adjust flow rate in ±0.2 mL/min incrementsOptimize efficiency (plate count) to minimize peak broadening.
Q2: My peaks are tailing significantly. What does this indicate and how do I fix it?

A2: Peak tailing in GC is generally caused by unwanted secondary interactions between the analyte and active sites within the system, or by non-ideal sample introduction.

Causality & Solution Pathway:

  • Column Overload: While less common for trace analysis, injecting too much sample can saturate the stationary phase, leading to peak fronting, but severe cases can manifest as tailing.

    • Protocol: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Active Sites: This is the most common cause. Active sites are locations in the sample path (injector liner, column inlet, or the column itself) that can interact with analytes. For a non-polar hydrocarbon, this is less about polar interactions and more about adsorption onto unswept surfaces or contaminated areas.

    • Expertise & Experience: Even though this compound is non-polar, it can still be adsorbed by non-volatile residues from previous injections or by active silanol groups in a poorly deactivated injector liner.

    • Protocol: System Deactivation and Cleaning

      • Replace the Injector Liner and Septum: The liner is a common source of contamination and activity. Use a high-quality, deactivated liner. A worn septum can shed particles into the liner.[4]

      • Trim the Column: Break off the first 10-15 cm of the column inlet. This area is most susceptible to contamination from non-volatile sample components.

      • Condition the Column: After reinstalling, condition the column according to the manufacturer's instructions (usually baking at a high temperature for 1-2 hours) to remove any contaminants.

Q3: The retention times for my enantiomers are drifting between injections. What's causing this instability?

A3: Retention time stability is a direct reflection of the stability of your entire GC system. Drifting retention times point to fluctuations in either the carrier gas flow or the oven temperature.[4][5]

Causality & Solution Pathway:

  • Carrier Gas Leaks or Pressure Fluctuations: A leak in the system (e.g., at the septum, column fittings, or gas lines) will cause the column head pressure and flow rate to be inconsistent.

    • Protocol: Leak Checking

      • Pressurize the system with the carrier gas.

      • Use an electronic leak detector to systematically check all fittings from the gas trap to the detector. Pay close attention to the injector's septum nut and the column fittings at the injector and detector.

      • If a leak is found, tighten the fitting (do not over-tighten graphite/vespel ferrules) or replace the ferrule/septum and re-test.

  • Oven Temperature Instability: If the GC oven is not maintaining a stable and reproducible temperature profile, retention times will vary.

    • Protocol: Verify Oven Performance

      • Ensure the oven door is sealing correctly and that the ambient temperature of the lab is stable.

      • If the problem persists, the issue may be with the oven's temperature controller or sensor, which would require a service call.

Visualization: Troubleshooting Logic for Poor Resolution

troubleshooting_flowchart start Poor Resolution (Rs < 1.5) check_csp Is CSP a Cyclodextrin Derivative? start->check_csp change_csp Action: Switch to appropriate Cyclodextrin CSP check_csp->change_csp No optimize_temp Is Temperature Program Optimized? (Low initial T, slow ramp) check_csp->optimize_temp Yes change_csp->optimize_temp lower_temp Action: Lower initial temp and/or reduce ramp rate optimize_temp->lower_temp No optimize_flow Is Flow Rate Optimized? optimize_temp->optimize_flow Yes lower_temp->optimize_flow adjust_flow Action: Adjust flow rate to column optimum (van Deemter) optimize_flow->adjust_flow No success Resolution Improved optimize_flow->success Yes adjust_flow->success

Caption: A flowchart for systematically troubleshooting poor enantiomeric resolution.

Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound so challenging?

A1: The difficulty stems from the molecule's structure. This compound is a simple branched alkane. It lacks any polar functional groups (like hydroxyls, amines, or carbonyls) or π-systems (like aromatic rings).[1] Chiral recognition in chromatography typically relies on at least three points of interaction between the analyte and the CSP. For most molecules, these interactions are a mix of hydrogen bonds, dipole-dipole interactions, and π-π stacking. With this compound, these are all absent. Separation must be achieved based on weaker van der Waals forces and the subtle difference in how the two enantiomers' three-dimensional shapes fit into the chiral environment of the stationary phase.[1] This requires a highly selective CSP and carefully optimized conditions to exploit these minimal differences.

Q2: What is the separation mechanism on a cyclodextrin-based chiral stationary phase?

A2: The mechanism is called inclusion complexation .[3] A cyclodextrin molecule is a truncated cone (or bucket) shape. The interior of this "bucket" is relatively non-polar (hydrophobic), while the rim is decorated with polar hydroxyl groups.

  • Inclusion: The non-polar dodecane chain of this compound is attracted to the hydrophobic interior of the cyclodextrin cavity, forming a temporary "host-guest" complex.

  • Chiral Recognition: The chiral center is at the 4-position. As the molecule enters the cavity, the methyl group and the rest of the alkyl chain at this chiral center interact differently with the chiral environment at the mouth of the cyclodextrin.

  • Differential Stability: One enantiomer will "fit" slightly better or form a more stable complex than the other. This more stable complex will be retained on the column for a longer time, resulting in a later elution. The less stable complex elutes earlier. It is this small difference in the stability of the transient diastereomeric complexes that allows for the separation.

Visualization: Host-Guest Inclusion Mechanism

inclusion_mechanism cluster_0 S-Enantiomer (Weaker Interaction) cluster_1 R-Enantiomer (Stronger Interaction) s_enantiomer S-4-Methyldodecane csp1 Cyclodextrin Cavity s_enantiomer->csp1 Poor Fit (Elutes Faster) r_enantiomer R-4-Methyldodecane csp2 Cyclodextrin Cavity r_enantiomer->csp2 Good Fit (Elutes Slower)

Caption: Simplified diagram of the differential "fit" of enantiomers in a CSP.

Q3: What are the critical sample preparation steps for this analysis?

A3: For a volatile, non-polar analyte like this compound, sample preparation is generally straightforward, but precision is key to avoid introducing errors. The primary goal is to get the sample into a suitable, clean, non-polar solvent at an appropriate concentration.

  • Core Protocol: "Dilute and Shoot"

    • Solvent Selection: Use a high-purity, non-polar solvent. Hexane or isooctane are excellent choices. Avoid solvents that may contain impurities that co-elute with your analyte.

    • Dilution: Accurately dilute your sample to a concentration that is within the linear dynamic range of your detector and does not overload the column (typically in the low µg/mL to ng/mL range for FID). Use calibrated volumetric flasks and gas-tight syringes for all dilutions to minimize evaporation of this volatile compound.

    • Filtration (If Necessary): If your sample contains any particulate matter, filter it through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to prevent clogging the injector or column.[6]

    • Vials: Use clean autosampler vials with PTFE-lined caps to prevent contamination or analyte loss.

Q4: What are the key parameters for method validation in a chiral purity assay?

A4: Validating a chiral method ensures it is reliable for its intended purpose, which is typically to determine the enantiomeric excess (e.e.) or quantify a minor enantiomer as a chiral impurity. According to regulatory guidelines, the key validation parameters include:[7]

  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of other components, including its opposite enantiomer and any achiral impurities. This is primarily demonstrated by achieving baseline resolution (Rₛ ≥ 1.5).

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of each enantiomer over a specified range. This should be performed for both the major and minor enantiomer.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking a sample of the pure major enantiomer with known amounts of the minor enantiomer and measuring the recovery.

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. This is tested by repeatedly injecting the same sample and assessing the variation in retention time and peak area for each enantiomer.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter for impurity testing.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±1°C in oven temperature, ±0.1 mL/min in flow rate). This demonstrates the method's reliability for routine use.

References
  • Shaikh, S., Muneer, S., & Khan, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Google Scholar.
  • Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich.
  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • BGB Analytik. CHIRAL Handbook. BGB Analytik.
  • Meierhenrich, U. J., et al. (2021).
  • Agilent Technologies. (n.d.).
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent.
  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex.
  • Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.

Sources

Preventing contamination in trace analysis of 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Contamination

Welcome to the technical support center for the trace analysis of 4-Methyldodecane. As a Senior Application Scientist, I understand that achieving accurate and reproducible results at trace levels requires meticulous attention to detail, particularly in preventing extraneous contamination. This compound (C₁₃H₂₈) is a saturated aliphatic hydrocarbon, and like many volatile organic compounds (VOCs), its analysis is highly susceptible to interference from ubiquitous environmental and laboratory contaminants.[1][2][3]

This guide is designed to provide you with practical, field-proven insights and systematic troubleshooting procedures to ensure the integrity of your analyses. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to build a self-validating system for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a typical lab environment?

A1: Contamination is a pervasive challenge in trace VOC analysis. The sources are often mundane but have significant analytical consequences. This compound and similar hydrocarbons can be introduced from a variety of materials and practices within the laboratory.

  • Solvents and Reagents: Using solvents of inadequate purity is a primary source. Lower-grade solvents may contain hydrocarbon impurities that co-elute with or mask the this compound peak.

  • Sample Handling and Consumables: Direct contact is a major vector. This includes plasticizers (e.g., phthalates) from plastic containers, oils and residues from skin if gloves are not used, and leachables from pipette tips, vials, and caps.[4] Even powder from gloves can be a source of contamination.

  • Laboratory Atmosphere: The air in the lab can contain volatile organic compounds from cleaning supplies, paints, lubricants used in equipment (e.g., vacuum pumps), and emissions from building materials.[5][6] These can adsorb onto the surfaces of glassware and samples.

  • Instrumentation (GC/MS): The analytical instrument itself can be a significant source. Common culprits include:

    • Septa Bleed: Degradation of the injector port septum at high temperatures can release siloxanes and other compounds.

    • Contaminated Liners: The glass liner in the injector can accumulate non-volatile residues from previous injections, which can then bleed into subsequent runs.[7]

    • Carrier Gas Lines: Impurities in the carrier gas or contamination within the gas lines can lead to a high baseline and ghost peaks.[8]

    • Syringes: Improperly cleaned autosampler or manual syringes can introduce carryover from one sample to the next.[9]

Q2: What are the analytical consequences of contamination?

A2: Contamination compromises data quality in several critical ways, leading to unreliable and unpublishable results.

  • False Positives: A contaminant peak can be misidentified as this compound, leading to an incorrect qualitative and quantitative result.

  • Inaccurate Quantification: Co-elution of contaminants with the target analyte can artificially inflate the peak area, resulting in an overestimation of the this compound concentration. Conversely, certain contaminants can cause ion suppression in mass spectrometry, leading to an underestimation.[10]

  • Poor Reproducibility: Random and variable contamination events make it impossible to achieve consistent results between replicate injections or different sample preparations.[9]

  • Increased Method Detection Limits (MDLs): A high background signal ("noisy baseline") caused by persistent, low-level contamination will obscure small analyte peaks, effectively raising the minimum concentration you can reliably detect.

  • Instrument Downtime: Severe contamination can necessitate extensive and time-consuming cleaning of the injector, column, and detector, reducing laboratory productivity.[10]

Q3: Why is meticulous glassware cleaning so critical?

A3: Glassware is a primary contact surface for samples, standards, and solvents. Because this compound is a non-polar hydrocarbon, it has a high affinity for greasy or organic residues that may be present on improperly cleaned glass surfaces. Adsorption of contaminants onto glassware can lead to their slow leaching into your sample or solvent, creating a persistent source of background interference. A robust cleaning protocol is the first line of defense in a trace analysis workflow.[11] Simply rinsing with solvent is often insufficient as it may not remove baked-on or non-soluble residues.[12]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and resolving common contamination issues encountered during the trace analysis of this compound.

Issue 1: Ghost Peaks or Unexpected Peaks in Blank Injections

Symptom: You inject a pure solvent blank and observe peaks in the chromatogram where none are expected.

Potential Cause Diagnostic Step & Explanation Validated Solution
Injector Carryover Inject a second blank immediately after the first. If the ghost peak is smaller or absent in the second run, the contamination is likely carryover from the syringe or injector.Protocol: 1. Replace the injector septum and liner.[7] 2. Thoroughly rinse the syringe with a high-purity solvent (e.g., hexane or isooctane) multiple times. 3. Run several solvent blanks to flush the system until the baseline is clean.
Contaminated Solvent Obtain a fresh bottle of the highest purity solvent available (e.g., LC-MS or GC-MS grade). If using the new solvent resolves the issue, the original solvent was contaminated.Best Practice: Always use solvents from a freshly opened bottle for trace analysis. Dedicate specific solvent bottles for your trace analysis work and never return unused solvent to the bottle.[13]
Septum Bleed The peaks may appear as a series of regularly spaced, broad peaks, often at higher temperatures. This is characteristic of siloxane bleed from a silicone-based septum.Action: 1. Switch to a high-quality, low-bleed septum designed for trace analysis. 2. Lower the injector temperature to the minimum required for efficient volatilization of this compound to reduce thermal stress on the septum.
Contaminated Gas Supply Cool the GC oven to ambient temperature and leave it idle for several hours to allow volatile contaminants in the gas lines to concentrate at the head of the column.[8] Run a blank; if a large "hump" or multiple peaks appear at the beginning of the chromatogram, your gas supply is likely contaminated.Remediation: 1. Check and replace gas traps (moisture, oxygen, hydrocarbon). 2. Ensure all gas line fittings are secure and leak-free. 3. If contamination persists, the gas source itself may need to be replaced.
Issue 2: High or Drifting Baseline

Symptom: The baseline signal is elevated, noisy, or continuously rises throughout the chromatographic run.

Potential Cause Diagnostic Step & Explanation Validated Solution
Column Bleed A rising baseline that worsens with increasing temperature is a classic sign of column stationary phase degradation. This can be due to age, oxygen exposure, or injection of aggressive samples.Action: 1. Condition the column according to the manufacturer's instructions. 2. If bleeding persists, trim 10-20 cm from the column inlet. 3. If the problem is still not resolved, the column may need to be replaced.
System-wide Contamination This is a persistent, low-level contamination from sources like dirty glassware, contaminated transfer lines, or a heavily contaminated injector port.Systematic Cleaning: A full system clean is required. This involves cleaning the injector, replacing all consumables (liner, septum, seals), and running high-purity solvent through the system. Refer to the Detailed Protocol: Rigorous Glassware Cleaning for Trace Hydrocarbon Analysis below.
Detector Contamination The detector (e.g., FID jet, MS source) can become contaminated over time, leading to a high background signal.Maintenance: Follow the instrument manufacturer's guide for cleaning the specific detector. For an FID, this may involve cleaning or replacing the jet. For an MS, it requires cleaning the ion source.[14]
Issue 3: Poor Reproducibility and Inconsistent Results

Symptom: Replicate injections of the same standard or sample yield significantly different peak areas or retention times.

Potential Cause Diagnostic Step & Explanation Validated Solution
Inconsistent Sample Handling Random contamination is introduced during sample preparation. This is often due to inconsistent use of gloves, reusing pipette tips, or exposing samples to the lab atmosphere for varying lengths of time.[4]Standard Operating Procedure (SOP): Develop and strictly adhere to an SOP for sample preparation. This must include: 1. Always wearing powder-free nitrile gloves.[13] 2. Using fresh, disposable pipette tips for each sample and standard. 3. Keeping vials capped whenever possible. 4. Preparing samples in a clean, designated area.[4]
Injector or System Leaks A leak in the carrier gas flow path will cause pressure fluctuations, leading to variable split ratios and unstable retention times.Leak Check: Perform a systematic leak check of the entire GC system, starting from the gas source to the detector. Pay close attention to the injector septum nut, column fittings, and gas line connections. Use an electronic leak detector for best results.[9]
Variable Matrix Effects This is more common in complex samples where co-eluting matrix components can inconsistently suppress or enhance the analyte signal.Mitigation: While less of a concern for pure standards, for real-world samples, consider matrix-matched calibration standards or the use of an appropriate internal standard to compensate for these effects.[15]

Experimental Protocols & Data Presentation

Detailed Protocol: Rigorous Glassware Cleaning for Trace Hydrocarbon Analysis

This protocol is designed to minimize organic residues on all laboratory glassware.

  • Initial Rinse: As soon as possible after use, rinse glassware three times with an appropriate organic solvent (e.g., acetone or hexane) to remove the bulk of any organic residues.[16] Dispose of the rinse solvent in a designated waste container.

  • Detergent Wash: Prepare a warm bath of laboratory-grade, phosphate-free detergent (e.g., Alconox).[17] Submerge the glassware and scrub all surfaces thoroughly with brushes designated only for this purpose. Do not use fatty-acid based soaps, as they can leave a residue.[17]

  • Tap Water Rinse: Rinse the glassware extensively with hot tap water (at least 5-7 times) to remove all traces of detergent.

  • Deionized Water Rinse: Rinse another 3-5 times with high-purity deionized water.

  • Solvent Rinse: Perform a final rinse with a high-purity, volatile solvent like HPLC-grade methanol or acetone to displace the water and any remaining water-soluble contaminants. This also aids in rapid drying.[18]

  • Drying/Baking: Place the glassware in an oven set to a high temperature (e.g., 250-300°C) for at least 4 hours.[11] This step is crucial for volatilizing any remaining organic contaminants. Do not place any plastic components in the oven.[18]

  • Storage: Once cooled, immediately cover the openings of the glassware with clean aluminum foil or store in a clean, enclosed cabinet to prevent atmospheric contamination.[18]

Data Summary: Recommended Solvent Purity
Application StageRecommended Solvent GradeRationale
Standard & Sample Dilution GC-MS, LC-MS, or Pesticide Residue GradeHighest purity to prevent introduction of interfering peaks. Tested for minimal background signal.
Final Glassware Rinse HPLC or Spectrophotometry GradeHigh purity and volatility ensure no residue is left behind after evaporation.
Initial Glassware Rinse Reagent or ACS GradeCost-effective for removing bulk, soluble materials before the main cleaning steps.

Visualized Workflows

Contamination Pathway Analysis

The following diagram illustrates the critical points where contaminants can be introduced into the analytical workflow.

ContaminationPathways cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Solvent Solvents Sample Final Sample in Vial Solvent->Sample Glassware Glassware Glassware->Sample Consumables Vials, Caps, Pipettes Consumables->Sample Handling Analyst Technique Handling->Sample Gas Carrier Gas Result Chromatographic Result Gas->Result Injector Injector (Liner, Septum) Column Column Injector->Column Injector->Result Column->Result Environment Lab Environment (Air, Surfaces) Environment->Solvent Atmospheric Deposition Environment->Glassware Atmospheric Deposition Environment->Consumables Atmospheric Deposition Environment->Handling Atmospheric Deposition Environment->Gas Atmospheric Deposition Sample->Injector

Caption: Figure 1. Potential contamination pathways in trace analysis.

Troubleshooting Decision Tree

Use this logical workflow to systematically diagnose the source of unexpected peaks in your chromatogram.

TroubleshootingWorkflow Start Problem: Unexpected Peak Observed Blank Inject High-Purity Solvent Blank Start->Blank CheckPeak Is Peak Still Present? Blank->CheckPeak SystemContam Source is Systemic: - Contaminated Solvent - Gas Supply - Septum Bleed - Dirty Injector/System CheckPeak->SystemContam  Yes Carryover Source is Carryover from Previous Injection CheckPeak->Carryover  No CheckSystem Action: - Use Fresh Solvent - Check Gas Traps - Replace Septum - Perform System Bakeout SystemContam->CheckSystem CleanInjector Action: - Clean Injector - Replace Consumables - Run More Blanks Carryover->CleanInjector

Caption: Figure 2. Decision tree for troubleshooting unexpected peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521958, this compound. Retrieved from [Link]

  • The Good Scents Company (2025). 4-methyl dodecane. Retrieved from [Link]

  • ESSLAB (n.d.). This compound. Retrieved from [Link]

  • Agilent Technologies (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]

  • Foley, P. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Dodecane, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Rochester, Department of Chemistry (n.d.). How To: Clean Glassware. Retrieved from [Link]

  • Beyermann, K. (2025). Sample treatment techniques for organic trace analysis. ResearchGate. Retrieved from [Link]

  • Crawford Scientific (n.d.). Common Mistakes in Preparing Samples for Chromatography. Retrieved from [Link]

  • Al-Dhabaan, F. A. (2023). Remediation Approaches to Reduce Hydrocarbon Contamination in Petroleum-Polluted Soil. PMC - NIH. Retrieved from [Link]

  • New York State Department of Environmental Conservation (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (n.d.). EXTRACTION, CLEAN-UP AND GROUP SEPARATION TECHNIQUES IN ORGANOCHLORINE TRACE ANALYSIS. Retrieved from [Link]

  • Agilent Technologies (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • United States Environmental Protection Agency (n.d.). What are volatile organic compounds (VOCs)?. Retrieved from [Link]

  • Biotage (2022). Tips to Pinpoint Contamination in Your Extraction Workflow for GC-MS. Retrieved from [Link]

  • United States Environmental Protection Agency (n.d.). Chapter Four: ORGANIC ANALYTES. Retrieved from [Link]

  • U.S. Geological Survey (2019). Volatile Organic Compounds (VOCs). Retrieved from [Link]

  • U.S. Geological Survey (n.d.). Procedures for Preparation of Clean Reagents and Labware. Retrieved from [Link]

  • Shimadzu (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum (2017). Hydrocarbon Contamination. Retrieved from [Link]

  • Maxi Scientific (2025). How to Prevent Sample Contamination in Chromatography Labs. Retrieved from [Link]

  • Wikipedia (n.d.). Volatile organic compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing GC Injection Parameters for 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic analysis of 4-Methyldodecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing injection parameters and troubleshooting common issues. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Challenge of Branched Alkanes

This compound, a branched-chain alkane, presents unique challenges in gas chromatography (GC) compared to its linear counterpart, n-tridecane. Its boiling point and polarity are similar to other C13 isomers, demanding a well-optimized method to achieve baseline separation and accurate quantification. The injection process is a critical control point that dictates peak shape, sensitivity, and reproducibility. This guide will provide a structured approach to mastering the injection of this compound.

Frequently Asked Questions (FAQs)

Q1: Should I use split or splitless injection for this compound analysis?

A1: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.

  • Split Injection: This is the preferred technique for high-concentration samples.[1] A significant portion of the sample is vented, preventing column overload and ensuring sharp, symmetrical peaks.[1][2] For percent-level concentrations of this compound, a split injection is ideal.

  • Splitless Injection: This technique is designed for trace analysis (ppm levels or lower).[1][2] The entire sample is transferred to the column, maximizing sensitivity.[1] However, it is more susceptible to peak broadening and requires careful optimization of parameters like the initial oven temperature and purge activation time.[2][3][4]

Injection Mode Typical Concentration Range Advantages Disadvantages
Split > 0.1% (1000 ppm)Prevents column overload, sharp peaks, good for concentrated samples.[1]Lower sensitivity, potential for discrimination of high-boiling point compounds.[1]
Splitless < 0.01% (100 ppm)High sensitivity for trace analysis.[1][2]Prone to peak broadening, requires careful method development.[1][2][3]
Q2: What is the optimal inlet temperature for this compound?

A2: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound and the sample solvent without causing thermal degradation.[5] this compound has an estimated boiling point of 227.8°C.[6]

A general starting point for the inlet temperature is 250°C to 280°C .[7] This range is sufficiently above the analyte's boiling point to facilitate efficient vaporization.

Causality:

  • Too low: Incomplete vaporization can lead to peak tailing and discrimination against higher boiling point compounds.

  • Too high: While this compound is a stable hydrocarbon, excessively high temperatures can potentially cause degradation of other sample components or the column's stationary phase.

Q3: Which carrier gas and flow rate should I use?

A3: The choice of carrier gas impacts both the speed and efficiency of the separation.

  • Helium: The most common and a good starting point, providing a balance of efficiency and speed.

  • Hydrogen: Offers faster analysis times and higher efficiency at higher linear velocities.[8] However, it is flammable and can be reactive with certain analytes (not a concern for alkanes).[8]

  • Nitrogen: Provides the highest theoretical efficiency but at much lower optimal flow rates, leading to longer run times.[8]

For general-purpose analysis of this compound, Helium is recommended.

Flow Rate: The optimal flow rate depends on the column dimensions. For a standard 30 m x 0.25 mm ID column, a starting flow rate of 1.0 to 1.5 mL/min (constant flow mode) is recommended. This typically corresponds to an average linear velocity that provides good efficiency. Modern GC systems can calculate the optimal flow rate based on column dimensions and the chosen carrier gas.[9]

Q4: What type of inlet liner is best for analyzing this compound?

A4: The inlet liner is a critical component for achieving reproducible results. Its design and deactivation are paramount.

  • Liner with Deactivated Glass Wool: For splitless injections, a liner with a small plug of deactivated glass wool is highly recommended.[10] The glass wool aids in the vaporization of higher boiling point compounds like this compound, improves mixing of the sample vapor with the carrier gas, and traps non-volatile residues, protecting the column.[10][11][12]

  • Tapered Liner: A liner with a taper at the bottom can help focus the sample onto the column, which is particularly beneficial in splitless mode.[12]

  • Deactivation: Always use a deactivated liner. Active sites (silanols) on the glass surface can cause adsorption of analytes, leading to peak tailing and loss of signal.[12][13]

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of this compound in a question-and-answer format, providing step-by-step solutions.

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is often indicative of active sites in the system or suboptimal flow paths.[14][15][16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol:

  • Check for Active Sites:

    • Action: Replace the septum and the inlet liner with a new, deactivated one.[14] Contaminated or old components are common sources of activity.

    • Rationale: The septum can shed particles and the liner can become active over time due to the accumulation of non-volatile sample matrix components.

  • Trim the GC Column:

    • Action: If tailing persists, trim 10-20 cm from the inlet side of the column.[14][17]

    • Rationale: The front end of the column is most susceptible to contamination and degradation, leading to active sites.

  • Ensure Proper Column Installation:

    • Action: Verify that the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[14]

    • Rationale: Incorrect installation can create dead volume, leading to poor peak shape.

  • Check for Leaks:

    • Action: Use an electronic leak detector to check for leaks at the inlet fitting, septum nut, and column connections.

    • Rationale: Leaks can disrupt the carrier gas flow path, causing peak distortion.

Problem 2: Peak Fronting

Q: I am observing peak fronting for this compound. What does this indicate?

A: Peak fronting is a classic sign of column overload.[14]

Troubleshooting Protocol:

  • Reduce Injection Volume:

    • Action: Decrease the amount of sample being introduced onto the column. If using a 1 µL injection, try 0.5 µL or 0.2 µL.

    • Rationale: Less sample will prevent exceeding the capacity of the stationary phase.[14]

  • Increase the Split Ratio:

    • Action: If using split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1).

    • Rationale: A higher split ratio will introduce less analyte onto the column.[14]

  • Dilute the Sample:

    • Action: If reducing the injection volume or increasing the split ratio is not feasible or effective, dilute your sample.

    • Rationale: Lowering the concentration of the analyte in the injected sample is a direct way to avoid overload.[14]

  • Check Solvent Compatibility:

    • Action: Ensure your sample solvent is compatible with the stationary phase. Injecting a non-polar analyte like this compound dissolved in a highly polar solvent onto a non-polar column can sometimes cause peak distortion.

    • Rationale: Mismatched polarities can affect the focusing of the analyte at the head of the column.

Problem 3: Carryover (Ghost Peaks)

Q: I am seeing a peak for this compound in my blank runs after analyzing a concentrated sample. How can I eliminate this carryover?

A: Carryover occurs when remnants of a previous injection are eluted in a subsequent run.[18][19]

Logical Relationship Diagram for Carryover Sources:

Carryover cluster_Inlet Inlet Components Carryover Carryover (Ghost Peaks) Syringe Syringe Contamination Carryover->Syringe Inlet Inlet Contamination Carryover->Inlet Column Column Contamination Carryover->Column Septum Septum Inlet->Septum Liner Liner Inlet->Liner

Caption: Potential sources of sample carryover in a GC system.

Mitigation Strategies:

  • Thorough Syringe Washing:

    • Action: Increase the number of pre- and post-injection solvent rinses for the autosampler syringe. Use a strong solvent that effectively dissolves this compound and your sample matrix.

    • Rationale: The syringe is a primary source of carryover if not cleaned adequately between injections.[20]

  • Inlet Maintenance:

    • Action: Regularly replace the septum and inlet liner.[21] A dirty liner can retain sample components that are then slowly released in subsequent runs.

    • Rationale: The inlet is a high-temperature zone where less volatile matrix components can accumulate.[21]

  • Optimize Oven Temperature Program:

    • Action: Ensure the final oven temperature is high enough and held for a sufficient time to elute all components from the column.

    • Rationale: If the oven program ends too soon, higher boiling point compounds may remain on the column and elute in the next run.[18]

  • Perform a Bake-Out:

    • Action: After a sequence of highly concentrated samples, run a "bake-out" method where the column is held at its maximum allowable temperature for 30-60 minutes.

    • Rationale: This helps to strip any residual contaminants from the column.

References

  • GL Sciences. (n.d.). Injection Techniques for GC. Retrieved from [Link]

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

  • Sicard, M., Boulicault, J. E. O., Coulon, K., & Ser, F. (2013). Oxidation stability of jet fuel model molecules evaluated by rapid small scale oxidation tests. ResearchGate. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet. Retrieved from [Link]

  • Snow, N. H. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Retrieved from [Link]

  • Snow, N. H. (2025, February 11). Optimizing Splitless Injections in Gas Chromatography, Part II: Band Broadening and Focusing Mechanisms. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2024, March 20). Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. Retrieved from [Link]

  • Taylor, T. (2018, November 12). The LCGC Blog: Solve Carryover Problems in Gas Chromatography. LCGC. Retrieved from [Link]

  • Phenomenex. (2025, April 1). GC Carrier Gases: Choosing the Right Option for Accurate Analysis. Retrieved from [Link]

  • Taylor, T. (2014, April 17). The LCGC Blog: Capillary GC Liner Selection Guide. LCGC. Retrieved from [Link]

  • Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. Retrieved from [Link]

  • Taylor, T. (n.d.). 5 ways to improve your Split / Splitless Injection. Element Lab Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecane, 4-methyl-. PubChem. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Carrier Gases in Capillary GC Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). GC Troubleshooting—Carryover and Ghost Peaks [Video]. YouTube. Retrieved from [Link]

  • Restek Corporation. (2020, April 20). Split vs Splitless Injection. Retrieved from [Link]

  • Shimadzu. (n.d.). Importance of Liner Selection in Aqueous Solution Analysis. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). Split or splitless injection for complex mixtures like oil. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the GC Inlet. Which one is more appropriate for your method?. Retrieved from [Link]

  • SGE Analytical Science. (n.d.). Making Sense of GC - Flow Calculations- Part 1. Obrnuta faza. Retrieved from [Link]

  • Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl dodecane. Retrieved from [Link]

  • Phenomenex. (2025, June 17). GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]

  • Restek Corporation. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]

  • Taylor, T. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC. Retrieved from [Link]

  • Dickie, A. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. Retrieved from [Link]

  • Agilent Technologies. (2018, October 4). GC Tips and Tricks for Method Optimization [Video]. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2012, September 25). Inlet Temperature. Retrieved from [Link]

  • Element Materials Technology. (n.d.). Gas Chromatography Liner Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2011, April 12). Troubleshooting tips to prevent carry over contaminants. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. Retrieved from [Link]

  • Gerstel. (n.d.). The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • DergiPark. (2024, July 12). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. Retrieved from [Link]

Sources

Technical Support Center: Column Selection for Optimal Separation of 4-Methyldodecane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the optimal gas chromatography (GC) column for the separation of 4-Methyldodecane and its isomers. Here, we move beyond generic advice to explain the "why" behind the "how," ensuring your method development is both efficient and scientifically sound.

The Challenge of Separating Alkane Isomers

This compound, a branched-chain alkane, and its isomers present a significant chromatographic challenge. These isomers, which include positional and structural variants, often have very similar boiling points and polarities.[1] This makes their separation by conventional GC methods difficult, as the separation mechanism relies heavily on these physicochemical properties.[2] The key to a successful separation lies in choosing a GC column with a stationary phase that can exploit subtle differences in molecular shape and size.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for separating this compound isomers?

A1: The primary separation mechanism for these non-polar isomers is based on differences in their volatility (boiling points) and their interaction with the stationary phase, which is governed by van der Waals forces. For closely related isomers, where boiling points are nearly identical, the separation relies on the stationary phase's ability to differentiate based on molecular shape and branching. More linear isomers tend to have greater interaction with the stationary phase and thus elute later than more branched, compact isomers.

Q2: Which type of GC column is generally recommended for separating alkane isomers?

A2: For the separation of non-polar compounds like this compound and its isomers, a non-polar stationary phase is the most appropriate starting point.[3] These phases separate analytes primarily by boiling point. A 100% dimethylpolysiloxane phase is a common choice. However, for isomers with very close boiling points, a phase with a slight increase in polarity, such as a 5% diphenyl / 95% dimethylpolysiloxane, can sometimes offer enhanced selectivity due to subtle electronic interactions.

Q3: My isomers are co-eluting on a standard non-polar column. What should I try next?

A3: When standard non-polar columns fail to provide adequate resolution, consider the following strategies:

  • Increase Column Length: Doubling the column length will increase the total number of theoretical plates, which can improve resolution. However, this will also lead to longer analysis times and potentially broader peaks.[3][4]

  • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and can significantly improve the separation of closely eluting peaks.[5][6]

  • Optimize Film Thickness: A thicker film will increase retention and can improve the resolution of volatile isomers. Conversely, a thinner film can be beneficial for less volatile compounds.[6]

  • Specialized Stationary Phases: For particularly challenging separations, consider stationary phases with unique selectivities, such as those based on liquid crystals, which can separate isomers based on their length-to-breadth ratio and planarity.[7]

Q4: Can chiral isomers of this compound be separated by GC?

A4: Yes, the enantiomers of chiral alkanes like this compound can be separated using a chiral stationary phase. Cyclodextrin-based stationary phases are commonly used for this purpose.[8] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Troubleshooting Guide

This section addresses common problems encountered during the separation of this compound isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)
  • Cause of Tailing: Active sites in the GC system (e.g., inlet liner, column contamination) can cause peak tailing.[9][10] For non-polar hydrocarbons, tailing is more likely due to issues with the flow path, such as dead volume or poor column installation.[9]

  • Solution for Tailing:

    • Check Column Installation: Ensure the column is properly installed in the inlet and detector with no dead volume.[10]

    • Inspect Inlet Liner: A contaminated or cracked liner can cause peak tailing. Replace the liner if necessary.[10]

    • Condition the Column: Properly conditioning the column can help remove any residual manufacturing materials.

  • Cause of Fronting: Column overload is a common cause of peak fronting.[9] This occurs when the amount of sample injected exceeds the capacity of the column.

  • Solution for Fronting:

    • Dilute the Sample: Reduce the concentration of the sample being injected.[11]

    • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[11]

Problem 2: Shifting Retention Times
  • Cause: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can lead to inconsistent retention times.[9] Column aging and contamination can also contribute to this issue.[9]

  • Solution:

    • Leak Check: Perform a thorough leak check of the entire GC system.[11]

    • Verify Flow and Temperature: Ensure that the carrier gas flow rate and oven temperature program are stable and reproducible.

    • Column Maintenance: Trim the front end of the column (10-30 cm) to remove any accumulated non-volatile residues.[10]

Problem 3: Loss of Resolution
  • Cause: A decline in column performance due to contamination, phase degradation (bleed), or changes in the chromatographic conditions can result in a loss of resolution.[9]

  • Solution:

    • Evaluate Column Performance: Inject a standard mixture to assess the column's efficiency and selectivity. Compare the results to the column's original test chromatogram.[10]

    • Optimize GC Parameters: Re-optimize the oven temperature program and carrier gas flow rate. A slower temperature ramp can often improve the separation of closely eluting compounds.[12]

    • Replace the Column: If the column performance has irreversibly degraded, it will need to be replaced.

Experimental Protocols

Protocol 1: General Screening of this compound Isomers

This protocol provides a starting point for the analysis of a mixture of this compound isomers.

Column Selection:

  • Stationary Phase: 5% Diphenyl / 95% Dimethylpolysiloxane

  • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Parameters:

  • Inlet: Split/Splitless, 250 °C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes

  • Detector: Flame Ionization Detector (FID), 280 °C

Protocol 2: High-Resolution Separation of Closely Eluting Isomers

This protocol is designed to enhance the separation of isomers that co-elute under standard conditions.

Column Selection:

  • Stationary Phase: 100% Dimethylpolysiloxane

  • Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness

GC Parameters:

  • Inlet: Split/Splitless, 250 °C

  • Split Ratio: 100:1

  • Injection Volume: 1 µL

  • Carrier Gas: Hydrogen, constant flow at 1.5 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 5 minutes

    • Ramp: 2 °C/min to 180 °C

    • Hold: 10 minutes

  • Detector: Flame Ionization Detector (FID), 280 °C

Data Presentation

Table 1: Comparison of Column Parameters for Isomer Separation

ParameterStandard ResolutionHigh ResolutionChiral Separation
Stationary Phase 5% Diphenyl / 95% Dimethylpolysiloxane100% DimethylpolysiloxaneCyclodextrin-based
Length 30 m60 m30 m
Internal Diameter 0.25 mm0.25 mm0.25 mm
Film Thickness 0.25 µm0.25 µm0.25 µm
Typical Application General screeningSeparation of close boiling isomersEnantiomer separation

Visualizations

Workflow for Column Selection and Method Optimization

cluster_0 Phase 1: Initial Column Selection cluster_1 Phase 2: Method Optimization A Define Analytes: This compound Isomers B Select Initial Column: Non-polar (e.g., 5% Phenyl) A->B C Run Initial Method: Protocol 1 B->C D Evaluate Resolution C->D E Co-elution? D->E F Optimize Parameters: - Slower Ramp - Higher Flow E->F Yes G Increase Column Length or Decrease ID E->G Persistent Co-elution H Consider Specialized Phase (e.g., Liquid Crystal) E->H Extreme Difficulty I Separation Achieved E->I No F->D G->D H->D

Caption: A logical workflow for selecting and optimizing a GC column for isomer separation.

Troubleshooting Logic for Common GC Issues

cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Problem Observed PeakShape Tailing or Fronting? Start->PeakShape RetentionShift Retention Time Shift? Start->RetentionShift LossOfRes Loss of Resolution? Start->LossOfRes Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting CheckFlowPath Check Flow Path & Column Installation Tailing->CheckFlowPath CheckLiner Inspect/Replace Liner Tailing->CheckLiner DiluteSample Dilute Sample or Increase Split Ratio Fronting->DiluteSample LeakCheck Perform Leak Check RetentionShift->LeakCheck VerifyConditions Verify Flow & Temp RetentionShift->VerifyConditions TrimColumn Trim Column Inlet RetentionShift->TrimColumn TestColumn Test Column Performance LossOfRes->TestColumn OptimizeMethod Re-optimize Method LossOfRes->OptimizeMethod ReplaceColumn Replace Column TestColumn->ReplaceColumn Degraded

Caption: A troubleshooting decision tree for common GC separation problems.

References

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2017). ResearchGate. [Link]

  • Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. [Link]

  • 4-Methyl-decane | C11H24 | CID 57191620. PubChem. [Link]

  • Chemical Properties of Dodecane, 4-methyl- (CAS 6117-97-1). Cheméo. [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2023). RSC Publishing. [Link]

  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. [Link]

  • GC separation of an-alkanes, b esters, c ketones, d alcohols, and e bromoalkanes on C4A-CL column. ResearchGate. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Dodecane. Wikipedia. [Link]

  • Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography: Theorized Application for Isoprenoid Alkanes and the Search of Molecular Biosignatures on Mars. (2020). MDPI. [Link]

  • Dodecane Isomer Separation: Innovative Methodologies. Patsnap Eureka. [Link]

  • GC Troubleshooting in Petrochemical Analysis. (2015). LCGC International. [Link]

  • Dodecane, 4-methyl- | C13H28 | CID 521958. PubChem. [Link]

  • Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using gas chromatography-vacuum ultraviolet-mass spectrometry. (2012). PubMed. [Link]

  • Considerations When Optimizing Your GC Method: Phase Ratio (β). Phenomenex. [Link]

  • Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC. Atmospheric Measurement Techniques. [Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics. [Link]

  • 75 C10H22 isomers of molecular formula C10H22 structural isomers. Doc Brown's Chemistry. [Link]

  • Proper Tuning of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) to Optimize the Separation of Complex Oil Fractions. ResearchGate. [Link]

  • GC Column Selection Guide. JCANO INGENIERIA. [Link]

  • Gas Chromatography Troubleshooting Guide. Shimadzu. [Link]

  • GC Column Types & Selection Guide. Shimadzu. [Link]

  • Structural Isomerism in Organic Molecules. (2023). Chemistry LibreTexts. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2022). MDPI. [Link]

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Technical Support Center: Optimizing 4-Methyldodecane Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Methyldodecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in gas chromatography (GC). As a Senior Application Scientist, I will provide field-proven insights and scientifically-grounded protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the chromatographic analysis of this compound.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. It is often caused by active sites within the GC system that interact with the analyte. For a relatively non-polar compound like this compound, this can indicate contamination or degradation of the system components.

  • Primary Causes & Solutions:

    • Contaminated or Active Inlet Liner: The glass inlet liner can accumulate non-volatile residues or have active silanol groups that interact with analytes.

      • Solution: Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to aid in sample vaporization and trap non-volatile contaminants.[1]

    • Column Contamination: The front end of the column can become contaminated with sample matrix components, leading to active sites.

      • Solution: Trim the first 10-20 cm of the column. This will remove the contaminated section and provide a fresh, inert surface for analysis.[2][3]

    • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

      • Solution: Ensure the column is cut squarely and installed at the correct depth according to the manufacturer's instructions.[2]

Q2: I am observing peak fronting for this compound. What does this indicate?

Peak fronting, where the first half of the peak is sloped, is typically a sign of column overload.[2]

  • Primary Causes & Solutions:

    • Sample Concentration Too High: Injecting too much analyte can saturate the stationary phase, causing molecules to move through the column more quickly than intended.

      • Solution: Dilute your sample or reduce the injection volume. If using a splitless injection, consider switching to a split injection with an appropriate split ratio (e.g., 50:1 or 100:1) to reduce the amount of sample reaching the column.[2][4]

    • Incompatible Sample Solvent: If the sample solvent is not compatible with the stationary phase, it can cause poor peak shape.

      • Solution: While less common for a non-polar analyte like this compound, ensure your solvent is appropriate for a non-polar column.

Q3: My this compound peak is broad. How can I improve its sharpness?

Broad peaks can be caused by a variety of factors, from suboptimal GC parameters to issues with the injection technique.

  • Primary Causes & Solutions:

    • Suboptimal Flow Rate: The carrier gas flow rate significantly impacts peak width.

      • Solution: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions. For most capillary columns, a helium flow rate of 1-2 mL/min is a good starting point.

    • Slow Sample Transfer from Inlet: A slow transfer of the sample from the inlet to the column will result in a broad initial band and, consequently, a broad peak.[5]

      • Solution: Increase the inlet temperature to ensure rapid vaporization of this compound. Ensure the injection is performed quickly.

    • Temperature Program Too Slow: A slow oven temperature ramp rate can cause excessive band broadening.

      • Solution: Increase the temperature ramp rate. A faster ramp will help to refocus the analyte band as it travels through the column.

Q4: I'm seeing split peaks for this compound. What could be the problem?

Split peaks can be one of the more complex issues to diagnose as they can have multiple causes.

  • Primary Causes & Solutions:

    • Improper Sample Introduction: Issues with the injection technique can lead to the sample being introduced onto the column in two distinct bands.

      • Solution: Ensure the syringe is functioning correctly and the injection speed is appropriate. If using a splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[2]

    • Contamination in the Inlet: Buildup of non-volatile residue in the inlet liner can cause the sample to vaporize unevenly.

      • Solution: Replace the inlet liner and septum.

    • Column Issues: A poorly cut column or a channel in the stationary phase at the head of the column can cause the sample to split as it enters the column.

      • Solution: Re-cut the front of the column, ensuring a clean, square cut.

Systematic Troubleshooting Guide

When faced with poor peak shape, a systematic approach is the most efficient way to identify and resolve the problem. This guide provides a logical workflow for troubleshooting.

Step 1: Initial Assessment and Information Gathering

Before making any changes, carefully observe the chromatogram and gather relevant information.

  • Characterize the Peak Shape: Is it tailing, fronting, broad, or split?

  • Review Recent Changes: Have any changes been made to the method or instrument recently (e.g., new column, different sample matrix, new gas cylinder)?[3]

  • Check System Suitability: Are other peaks in the chromatogram (if any) affected similarly?

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Poor Peak Shape for This compound Tailing Tailing? Problem->Tailing Fronting Fronting? Problem->Fronting Broad Broad? Problem->Broad Split Split? Problem->Split Sol_Tailing 1. Replace Inlet Liner 2. Trim Column 3. Check Column Installation Tailing->Sol_Tailing Yes Sol_Fronting 1. Dilute Sample 2. Reduce Injection Volume 3. Use Split Injection Fronting->Sol_Fronting Yes Sol_Broad 1. Optimize Flow Rate 2. Increase Inlet Temp 3. Increase Oven Ramp Rate Broad->Sol_Broad Yes Sol_Split 1. Check Syringe/Injection 2. Replace Liner & Septum 3. Re-cut Column Split->Sol_Split Yes

Caption: A logical workflow for diagnosing and resolving poor peak shape for this compound.

Step 2: Inlet System Maintenance

The inlet is a common source of peak shape problems.

  • Protocol: GC Inlet Maintenance and Liner Replacement

    • Cool Down: Cool the inlet and oven to a safe temperature.

    • Turn Off Gases: Turn off the carrier and split gases.

    • Remove Septum Nut: Unscrew the septum nut and remove the old septum.

    • Remove Liner: Carefully remove the inlet liner with forceps.

    • Clean Inlet: Swab the inside of the inlet with a cotton swab dipped in a suitable solvent (e.g., methanol or acetone) to remove any visible residue.

    • Install New Liner: Place a new, deactivated liner into the inlet.

    • Install New Septum: Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.

    • Restore Gases and Heat: Turn the gases back on, check for leaks, and heat the inlet to the setpoint.

Step 3: Column Maintenance

If inlet maintenance does not resolve the issue, the problem may lie with the column.

  • Protocol: Capillary Column Trimming

    • Cool Down and Turn Off Gases: Follow the same procedure as for inlet maintenance.

    • Disconnect Column: Carefully disconnect the column from the inlet.

    • Cut the Column: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end. Gently flex the column to create a clean, square break.

    • Inspect the Cut: Use a small magnifying glass to inspect the cut and ensure it is clean and at a 90-degree angle.

    • Reinstall Column: Reinstall the column in the inlet at the correct depth.

    • Restore System: Restore gas flow, check for leaks, and heat the system.

Optimizing GC Parameters for this compound

The following table provides a starting point for optimizing your GC method for this compound.

ParameterRecommended Starting PointRationale for Optimization
Column Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms)A non-polar stationary phase is ideal for the separation of alkanes.[6]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of efficiency and sample capacity.[7]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound.
Injection Mode Split (50:1) or SplitlessUse split for higher concentrations to avoid overload; use splitless for trace analysis.[4]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times, but helium is generally a safer choice.[6]
Flow Rate 1.2 mL/min (Helium)An optimal flow rate is crucial for good peak shape and resolution.
Oven Temperature Program Initial: 50°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 2 minA temperature program is necessary for eluting a semi-volatile compound like this compound in a reasonable time with good peak shape.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust and sensitive detector for hydrocarbons. MS provides definitive identification.[8]

Advanced Troubleshooting: When the Problem Persists

If you have worked through the systematic guide and are still experiencing issues, consider these less common causes:

  • Sample Preparation: Ensure your sample preparation method is not introducing contaminants. A simple "dilute and shoot" approach is often sufficient for relatively clean samples.[9] For complex matrices, a more involved sample cleanup like solid-phase extraction (SPE) may be necessary.

  • Gas Purity and Leaks: Impurities in the carrier gas or small leaks in the system can lead to a noisy baseline and poor peak shape. Use high-purity gases and check for leaks regularly.

  • Syringe Issues: A dirty or damaged syringe can cause poor reproducibility and peak shape problems.[10] Clean or replace the syringe as needed.

By following this comprehensive guide, you will be well-equipped to diagnose and resolve poor peak shape issues in your this compound chromatography, leading to more accurate and reliable results.

References

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Chromatography Online. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (2014, February 25). I want to detect the dodecane in my sample, which is the best way: HPLC / GC or GC MS? Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]

  • Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes | Technical Support. Retrieved from [Link]

  • YouTube. (2018, October 4). GC Tips and Tricks for Method Optimization. Retrieved from [Link]

  • LCGC International. (2016, June 1). How to Optimize Key Variables in GC Analysis: Sample Introduction. Retrieved from [Link]

  • DEA.gov. (2019, April 25). SFL4 Summary of Validated Methods. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of 4-Methyldodecane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical ecology, understanding the nuances of stereochemistry is paramount. The biological activity of a chiral molecule can be profoundly influenced by its three-dimensional structure. This guide provides an in-depth technical comparison of the potential biological activities of the (R)- and (S)-enantiomers of 4-methyldodecane, a representative chiral methyl-branched alkane. While direct comparative studies on this compound enantiomers are not yet prevalent in published literature, this guide will leverage established principles of insect chemical communication and detail the rigorous experimental protocols necessary to elucidate their distinct biological functions.

The Principle of Chirality in Insect Chemical Communication

In the intricate world of insect communication, semiochemicals, including pheromones, are the language that governs critical behaviors such as mating, aggregation, and trail-following[1][2]. Many of these molecular messengers are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. It is a well-established principle that the olfactory systems of insects can differentiate between enantiomers, often with remarkable specificity[3]. This discrimination is crucial for species recognition and reproductive isolation.

One enantiomer may be highly attractive, while the other is inactive or even inhibitory[3][4]. For example, the female-produced sex pheromone of the Japanese beetle (Popillia japonica) is (R)-japonilure. The presence of its mirror image, (S)-japonilure, significantly reduces the attraction of males[4]. In a different scenario, the olive fruit fly (Bactrocera oleae) utilizes both enantiomers of its pheromone; the (R)-isomer attracts males, while the (S)-isomer attracts females[5]. Methyl-branched alkanes, a class to which this compound belongs, are frequently employed by insects as components of their cuticular hydrocarbon profiles and as contact or volatile pheromones[6]. The position and stereochemistry of the methyl branch are critical determinants of their biological activity[6].

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound will elicit distinct biological responses in a given insect species that utilizes it as a semiochemical. The nature and magnitude of these differences can only be determined through rigorous biological and electrophysiological assays.

Hypothetical Comparative Biological Activity of this compound Enantiomers

Based on documented examples of other chiral methyl-branched alkane pheromones, we can hypothesize a range of potential differences in the biological activity of (R)- and (S)-4-methyldodecane. The following table outlines these hypothetical scenarios.

Biological Effect(R)-4-Methyldodecane(S)-4-MethyldodecaneRacemic (1:1) Mixture
Attraction Strong AttractantInactiveModerate Attractant
Inhibition No InhibitionStrong Inhibitor of (R)Reduced Attraction
Species-Specificity Attracts Species AAttracts Species BPotential for cross-attraction
Behavioral Response Elicits upwind flight and landingElicits arrestment (no movement)Confused or intermediate behavior

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of this compound enantiomers, a multi-tiered experimental approach is essential. This typically involves electrophysiological screening followed by behavioral bioassays.

Electroantennography (EAG): Assessing Olfactory Detection

EAG is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus[7][8]. It is an invaluable tool for rapidly screening compounds to determine if they can be detected by the insect's olfactory system[8].

EAG_Workflow cluster_prep Antennal Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition & Analysis prep_insect Immobilize Insect excise_antenna Excise Antenna prep_insect->excise_antenna mount_antenna Mount Antenna on Electrodes excise_antenna->mount_antenna deliver_puff Deliver Air Puff over Antenna load_stimulus Load Enantiomer Solution onto Filter Paper place_in_pipette Place Paper in Pasteur Pipette load_stimulus->place_in_pipette place_in_pipette->deliver_puff record_signal Record EAG Signal (mV deflection) deliver_puff->record_signal analyze_data Analyze Amplitude of Depolarization record_signal->analyze_data compare_responses Compare Responses to (R)-, (S)-, and Racemic Forms analyze_data->compare_responses

Caption: Workflow for Electroantennography (EAG) analysis.

  • Insect Preparation: An adult insect is immobilized, often by chilling. One antenna is carefully excised at its base using micro-scissors[7].

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode makes contact with the distal end of the antenna, while the reference electrode is inserted into the base[9]. A conductive gel or saline solution ensures a good electrical connection[7].

  • Stimulus Preparation: Solutions of (R)-4-methyldodecane, (S)-4-methyldodecane, and the racemic mixture are prepared in a volatile solvent (e.g., hexane) at various concentrations. A small aliquot of each solution is applied to a filter paper strip and the solvent is allowed to evaporate. A solvent-only filter paper serves as the control.

  • Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. The tip of the pipette is positioned in a purified, humidified air stream directed at the antennal preparation. A puff of air is then passed through the pipette, delivering the odor stimulus to the antenna[7].

  • Data Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection upon stimulation is measured. The responses to each enantiomer and the racemate are compared to the solvent control and to each other.

Behavioral Bioassays: Quantifying Behavioral Responses

While EAG confirms that a compound can be detected, it does not reveal the behavioral response it elicits (e.g., attraction, repulsion, or arrestment)[8]. Behavioral bioassays are therefore essential.

The Y-tube olfactometer is a simple and effective apparatus for assessing an insect's preference between two odor sources[10][11].

YTube_Workflow cluster_setup Olfactometer Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis setup_ytube Assemble Y-Tube add_odors Place Odor Sources (e.g., (R)- vs. (S)-enantiomer) at Arms setup_ytube->add_odors start_airflow Start Purified Airflow Through Each Arm add_odors->start_airflow introduce_insect Introduce Insect at Base of Y-Tube observe_choice Observe and Record First Choice of Arm introduce_insect->observe_choice record_time Record Time Spent in Each Arm observe_choice->record_time compile_data Compile Choice Data stat_analysis Statistical Analysis (e.g., Chi-squared test) compile_data->stat_analysis determine_preference Determine Preference stat_analysis->determine_preference WindTunnel_Workflow cluster_setup Wind Tunnel Setup cluster_assay Flight Assay cluster_analysis Data Analysis setup_tunnel Set Wind Speed and Lighting Conditions place_source Place Odor Source (Enantiomer on Dispenser) Upwind setup_tunnel->place_source release_insect Release Insect Downwind record_flight Record Flight Path and Behaviors (e.g., take-off, upwind flight, landing) release_insect->record_flight quantify_behavior Quantify Behavioral Parameters compare_treatments Compare Responses to Different Enantiomers quantify_behavior->compare_treatments

Caption: Workflow for a wind tunnel bioassay.

  • Tunnel Conditions: A wind tunnel is set to a specific wind speed and lighting condition appropriate for the test insect.[12]

  • Odor Source Placement: The odor source (e.g., a rubber septum impregnated with an enantiomer of this compound) is placed at the upwind end of the tunnel.[13]

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Observation and Recording: The flight behavior of the insects is observed and recorded. Key parameters include the percentage of insects taking flight, the percentage orienting and flying upwind within the odor plume, and the percentage making contact with the odor source.

  • Data Analysis: The behavioral parameters are quantified and compared for the different enantiomers and the racemic mixture to determine their relative attractiveness and ability to elicit a full behavioral sequence.

Conclusion

While the specific biological activities of the (R)- and (S)-enantiomers of this compound await empirical discovery, the principles of chemical ecology strongly suggest that they will not be identical. One enantiomer may be the key active component, the other may be inactive or even inhibitory, or they may have distinct functions. The experimental protocols detailed in this guide provide a robust framework for elucidating these differences. By combining electrophysiological and behavioral assays, researchers can build a comprehensive picture of how an insect perceives and responds to each enantiomer, contributing valuable knowledge to the fields of chemical ecology, pest management, and drug development.

References

  • El-Sayed, A. M. (2024). Pheromones and Chemical Communication in Insects. ResearchGate. [Link]

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  • Hooper, A. M., Gresty, E. A., & Dewhirst, S. Y. (2022). Enantiomeric Discrimination in Insects: The Role of OBPs and ORs. International Journal of Molecular Sciences, 23(21), 13391. [Link]

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A Comparative Guide to 4-Methyldodecane and n-Tridecane as Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of insect chemical communication, hydrocarbons play a pivotal role, acting as a language that dictates behaviors from mating and aggregation to defense and host location. Among the vast vocabulary of these semiochemicals, both branched and straight-chain alkanes serve as critical signals. This guide provides an in-depth technical comparison of two such compounds: 4-methyldodecane, a methyl-branched alkane, and n-tridecane, its straight-chain counterpart.

This analysis is designed for researchers in chemical ecology, entomology, and pest management, offering insights into the distinct and overlapping roles of these molecules, the experimental methodologies used to evaluate them, and the fundamental principles governing their activity.

Structural and Physicochemical Distinctions: The Foundation of Differential Signaling

At a fundamental level, the structural divergence between this compound and n-tridecane underpins their differential activities as semiochemicals.

CompoundMolecular FormulaMolar Mass ( g/mol )StructureKey Feature
n-Tridecane C₁₃H₂₈184.37CH₃-(CH₂)₁₁-CH₃Linear Alkane
This compound C₁₃H₂₈184.37CH₃-(CH₂)₇-CH(CH₃)-(CH₂)₂-CH₃Methyl-branched Alkane

The presence of a methyl group in this compound introduces a chiral center and alters the molecule's overall shape and volatility compared to the linear n-tridecane. These seemingly subtle differences can have profound effects on how the compounds are perceived by insect olfactory receptors and their subsequent behavioral outputs.

Roles in Insect Behavior: A Tale of Two Hydrocarbons

While both molecules are integral to insect communication, their specific functions can vary significantly across different insect orders and species.

n-Tridecane: A Versatile Signaling Molecule

n-Tridecane is a widely utilized semiochemical, often acting as a component of aggregation pheromones, alarm pheromones, and kairomones.

  • Aggregation and Alarm Pheromone: In some species of ants, n-tridecane has been identified as a key component of their alarm-recruitment system[1]. It can act as a powerful chemical signal that alerts nestmates to a threat and mobilizes a defensive response. For instance, in the harvesting ants Messor pergandei and Messor andrei, n-tridecane is a major biologically active compound in their pygidial gland secretions, functioning as an alarm-recruiting pheromone[1].

  • Kairomone for Parasitoids: n-Tridecane also plays a crucial role in interspecific communication, acting as a kairomone that natural enemies use to locate their hosts. For example, the brown marmorated stink bug (Halyomorpha halys) releases n-tridecane, which is used by its egg parasitoid, Trissolcus japonicus, to find its host's eggs[2][3]. This highlights the evolutionary arms race where a host's chemical cue is co-opted by its natural enemy.

  • Defensive Allomone: In some Hemiptera, n-tridecane is a component of defensive secretions that deter predators. Research has shown that while n-tridecane alone may have a modest deterrent effect, it can act synergistically with other compounds to significantly reduce predation[4].

This compound: A More Specific Signal

Information on this compound as a semiochemical is more specific, often implicating it as a component of sex or aggregation pheromones, particularly in beetles (Coleoptera). The branched nature of this molecule can contribute to the species-specificity of a pheromone blend.

While direct comparative studies are limited, the presence of methyl-branched alkanes like this compound in pheromone blends is thought to increase the complexity and specificity of the chemical signal, reducing the likelihood of cross-attraction between closely related species. Stored-product beetles, for instance, utilize a variety of complex branched alkanes and other compounds as aggregation pheromones to attract conspecifics to food sources[5][6]. The specific isomers and blend ratios are critical for eliciting a behavioral response.

Biosynthesis: Divergent Pathways to Similar Chain Lengths

The production of straight-chain and methyl-branched hydrocarbons in insects follows distinct biosynthetic pathways. This divergence is a key reason for their differential roles in chemical communication.

  • n-Alkanes: The biosynthesis of linear alkanes like n-tridecane is a multi-step process that begins with fatty acid synthesis. The resulting fatty acyl-CoA is then reduced to an aldehyde, followed by a decarbonylation step to yield the final hydrocarbon[7].

  • Methyl-branched Alkanes: The biosynthesis of methyl-branched alkanes such as this compound involves the incorporation of methylmalonyl-CoA during fatty acid synthesis, which introduces the methyl branch at a specific position on the carbon chain[7].

The independent evolution of these pathways suggests that linear alkanes may have initially evolved for their role in preventing desiccation, with their communicative functions arising later. Branched alkanes, on the other hand, may have a more primary role in chemical signaling due to the vast number of possible isomers, which allows for a high degree of signal complexity and specificity[2].

Biosynthesis cluster_n_alkane n-Tridecane Biosynthesis cluster_branched_alkane This compound Biosynthesis FattyAcid_n Fatty Acid Synthesis (Acetyl-CoA, Malonyl-CoA) FattyAcylCoA_n Fatty Acyl-CoA FattyAcid_n->FattyAcylCoA_n Elongation & Reduction Aldehyde_n Aldehyde FattyAcylCoA_n->Aldehyde_n Reduction nTridecane n-Tridecane Aldehyde_n->nTridecane Decarbonylation FattyAcid_b Fatty Acid Synthesis (Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA) FattyAcylCoA_b Methyl-branched Fatty Acyl-CoA FattyAcid_b->FattyAcylCoA_b Elongation & Reduction Aldehyde_b Methyl-branched Aldehyde FattyAcylCoA_b->Aldehyde_b Reduction Methyldodecane This compound Aldehyde_b->Methyldodecane Decarbonylation

Caption: Biosynthetic pathways for n-tridecane and this compound.

Experimental Evaluation: Unraveling the Signals

A multi-faceted approach combining analytical chemistry and behavioral assays is essential to elucidate the semiochemical roles of this compound and n-tridecane.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds from insect extracts or headspace collections.

Protocol: GC-MS Analysis of Insect Cuticular Hydrocarbons

  • Sample Preparation: Extract cuticular hydrocarbons by briefly immersing the insect(s) in a non-polar solvent like hexane for 5-10 minutes.

  • Concentration: Reduce the solvent volume under a gentle stream of nitrogen to concentrate the extract.

  • GC Separation: Inject the extract onto a GC column (e.g., a non-polar DB-5ms column). Use a temperature program that effectively separates hydrocarbons in the C12-C30 range.

  • MS Detection: As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a chemical fingerprint for identification.

  • Identification: Compare the retention times and mass spectra of the unknown compounds to those of authentic standards of this compound and n-tridecane.

Electrophysiological Analysis: Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant, providing a rapid assessment of which compounds are detected by the olfactory system.

Protocol: Electroantennography (EAG) Assay

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.

  • Stimulus Delivery: Deliver a puff of charcoal-filtered air containing a known concentration of the test compound (e.g., this compound or n-tridecane dissolved in a solvent and applied to filter paper) over the antenna.

  • Signal Recording: Record the change in electrical potential (the EAG response) from the antenna using an amplifier and data acquisition software.

  • Data Analysis: Compare the amplitude of the EAG responses to the test compounds against a solvent control. Larger amplitudes indicate a stronger antennal response.

Behavioral Assays: Olfactometers

Olfactometers are used to study an insect's behavioral response (attraction, repulsion, or no preference) to a chemical cue.

Protocol: Four-Arm Olfactometer Assay

  • Apparatus: A four-arm olfactometer allows for the simultaneous presentation of four different odor choices to an insect.

  • Odor Sources: Prepare odor sources by applying solutions of this compound, n-tridecane, a positive control (a known attractant), and a negative control (solvent only) to filter paper.

  • Airflow: Introduce a constant, purified airflow through each arm of the olfactometer.

  • Insect Introduction: Release an insect at the center of the olfactometer.

  • Observation: Record the amount of time the insect spends in each arm and the first choice it makes.

  • Statistical Analysis: Use appropriate statistical tests (e.g., chi-square analysis) to determine if there is a significant preference for any of the odor sources.

ExperimentalWorkflow cluster_identification Identification & Quantification cluster_evaluation Functional Evaluation InsectSample Insect Sample Extraction Solvent Extraction (e.g., Hexane) InsectSample->Extraction GCMS GC-MS Analysis Extraction->GCMS CompoundID Compound Identification (this compound, n-Tridecane) GCMS->CompoundID EAG Electroantennography (EAG) CompoundID->EAG Test Compounds Olfactometer Olfactometer Assay CompoundID->Olfactometer Test Compounds AntennalResponse Antennal Detection EAG->AntennalResponse BehavioralResponse Behavioral Response (Attraction/Repulsion) Olfactometer->BehavioralResponse

Caption: Experimental workflow for evaluating insect semiochemicals.

Comparative Performance and Future Directions

A direct, data-driven comparison of the efficacy of this compound versus n-tridecane as semiochemicals is challenging due to a lack of studies that have tested both compounds head-to-head in the same insect species. However, based on their structural differences and known biological roles, we can infer some key distinctions:

  • Specificity: The branched structure of this compound likely contributes to a higher degree of signal specificity compared to the more general signal of n-tridecane. This is particularly important for species recognition in mating and aggregation contexts.

  • Volatility: While having the same molecular weight, the more compact, branched structure of this compound may result in slightly different volatility compared to the linear n-tridecane, which could affect its active space and fade-out time in a pheromone plume.

  • Information Content: The potential for multiple isomers in branched alkanes allows for a greater information content in a chemical signal compared to their linear counterparts.

Future research should focus on:

  • Direct Comparative Studies: Conducting EAG and behavioral assays that directly compare the responses of key insect pests to this compound and n-tridecane.

  • Synergistic Effects: Investigating the synergistic or antagonistic effects of these two compounds when presented in blends.

  • Receptor Identification: Identifying the specific olfactory receptors that bind to these hydrocarbons to understand the molecular basis of their perception.

By systematically investigating these areas, we can gain a more nuanced understanding of the roles of branched and straight-chain alkanes in insect communication and leverage this knowledge for the development of novel and more effective pest management strategies.

References

  • Barak, A. V., et al. (1990). Integrated pest management of stored-product insects in food processing facilities. In: Food Processing and Pest Control. Intercept Ltd., Andover, UK, pp. 23–46.
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  • Díaz-Montilla, F. J., et al. (2013). Synergy Versus Potency in the Defensive Secretions from Nymphs of two Pentatomomorphan Families (Hemiptera: Coreidae and Pentatomidae). Journal of Chemical Ecology, 39(8), 1046-1054. [Link]

  • Duehl, A. J., et al. (2011). Phototactic behavioral response of Tribolium castaneum (Herbst) to light-emitting diodes of seven different wavelengths. Journal of Stored Products Research, 47(4), 349-354. [Link]

  • Harris, C. R., et al. (2015). Semiochemical Production and Laboratory Behavior Response of the Brown Marmorated Stink Bug, Halyomorpha Halys. PLoS ONE, 10(11), e0140876. [Link]

  • Hölldobler, B., et al. (2013). Pygidial gland chemistry and potential alarm-recruitment function in column foraging, but not solitary, Nearctic Messor harvesting ants (Hymenoptera: Formicidae: Myrmicinae). Journal of Insect Physiology, 59(9), 863-869. [Link]

  • Kalberer, N. M., et al. (2001). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. Physiological Entomology, 26(2), 164-171. [Link]

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  • Phillips, T. W., & Cogan, P. M. (2019). Pheromones for Monitoring and Control of Stored-Product Insects. In: Integrated Management of Stored-Product Pests. CRC Press, pp. 105-128.
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A Comparative Guide to the Efficacy of 4-Methyldodecane as a Putative Insect Attractant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Language of Insects and the Quest for Novel Attractants

In the intricate world of entomology, chemical communication reigns supreme. Insects utilize a sophisticated language of semiochemicals to navigate their environment, locate mates, find food, and avoid predators. These chemical cues are broadly categorized based on the nature of the interaction they mediate. Pheromones facilitate communication within the same species, for instance, sex pheromones that guide males to females, or aggregation pheromones that signal a valuable resource.[1][2] Kairomones, on the other hand, are intercepted signals that benefit the receiver from a different species, such as a predator homing in on the scent of its prey.[3]

The manipulation of these chemical conversations forms a cornerstone of modern Integrated Pest Management (IPM) strategies.[3][4] By deploying synthetic versions of these attractants, we can monitor pest populations, lure them into traps (mass trapping), or disrupt their mating behaviors.[2][3][5] This targeted approach offers a more sustainable and environmentally benign alternative to broad-spectrum insecticides.[3]

While many effective insect attractants have been identified and commercialized, the search for novel, more specific, and potent compounds is a continuous endeavor. This guide focuses on 4-methyldodecane, a branched-chain alkane, as a candidate for investigation as a new insect attractant. Branched-chain alkanes are known components of the cuticular hydrocarbon profiles of many insects and can play a role in chemical communication.[6] Although extensive research on this compound's efficacy as a primary semiochemical is not yet publicly available, its chemical structure warrants investigation.

This document will provide a comprehensive framework for evaluating the potential efficacy of this compound. We will outline a series of established experimental protocols, from initial electrophysiological screening to field-level trapping studies. To provide a clear benchmark for its potential performance, we will compare the hypothetical results for this compound against the known efficacy of well-established attractants for stink bugs (Hemiptera: Pentatomidae), a group for which branched-chain alkanes can be relevant semiochemicals. The primary comparators will be:

  • Methyl (E,Z)-2,4-decadienoate: The aggregation pheromone of several Euschistus species of stink bugs.[7][8]

  • Methyl (E,E,Z)-2,4,6-decatrienoate: An attractant for the brown marmorated stink bug, Halyomorpha halys.[9][10][11]

Through this structured, hypothetical comparison, we aim to provide researchers, scientists, and drug development professionals with a robust roadmap for the discovery and validation of novel insect attractants like this compound.

Part 1: A Proposed Research Workflow for Evaluating this compound

The evaluation of a novel semiochemical is a multi-step process that progresses from laboratory-based physiological and behavioral assays to real-world field trials. The following workflow represents a rigorous and systematic approach to determining the efficacy of this compound as an insect attractant.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Laboratory Behavioral Assays cluster_3 Phase 4: Field Validation A Chemical Synthesis & Purity Analysis (GC-MS) B Electroantennography (EAG) (Antennal Response) A->B Purity Confirmed C Y-Tube Olfactometer (Choice Test) B->C Positive Antennal Response D Wind Tunnel Bioassay (Upwind Flight Attraction) C->D Demonstrated Attraction E Field Trapping Studies (Real-world Efficacy) D->E Confirmed Upwind Flight

Proposed workflow for evaluating this compound efficacy.

Part 2: Detailed Experimental Protocols and Comparative Data

This section details the methodologies for each phase of the proposed research plan and presents hypothetical comparative data. For this guide, we will use a representative stink bug species, such as the brown stink bug (Euschistus servus), as the target insect for our hypothetical evaluation.

Phase 1: Chemical Synthesis and Purity Analysis

Rationale: The first critical step is to obtain a high-purity sample of this compound. Any impurities could lead to confounding results in subsequent bioassays. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for confirming the identity and purity of the synthesized compound.[12][13][14]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a high-purity solvent (e.g., hexane) to a concentration of 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometry:

    • Ionization: Use electron impact (EI) ionization at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of this compound. The purity is determined by the percentage of the total ion current corresponding to the target compound.

Hypothetical Purity Analysis Results

CompoundPurity (%)
This compound (Synthesized)>98%
Methyl (E,Z)-2,4-decadienoate (Standard)>95%
Methyl (E,E,Z)-2,4,6-decatrienoate (Standard)>95%
Phase 2: Electrophysiological Screening

Rationale: Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[15][16][17][18] A positive EAG response indicates that the insect can detect the compound, which is a prerequisite for it to be an attractant.[17]

Protocol: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from a live, immobilized stink bug. Mount the antenna between two electrodes using a conductive gel.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream.

  • Test Compounds: Prepare serial dilutions of this compound, methyl (E,Z)-2,4-decadienoate, and methyl (E,E,Z)-2,4,6-decatrienoate in a suitable solvent (e.g., paraffin oil). A solvent blank is used as a negative control.

  • Data Recording: The change in electrical potential across the antenna upon stimulation is recorded as the EAG response, measured in millivolts (mV).

  • Data Analysis: The EAG responses to the test compounds are compared to the response to the solvent control.

Hypothetical EAG Response Data

CompoundMean EAG Response (mV) ± SE
This compound0.8 ± 0.1
Methyl (E,Z)-2,4-decadienoate1.5 ± 0.2
Methyl (E,E,Z)-2,4,6-decatrienoate1.2 ± 0.15
Solvent Control0.1 ± 0.05
Phase 3: Laboratory Behavioral Assays

Rationale: While EAG confirms detection, it does not indicate whether a compound is an attractant, repellent, or elicits no behavioral response.[17] Behavioral assays, such as the Y-tube olfactometer and wind tunnel, are necessary to determine the nature of the insect's response.

Protocol: Y-Tube Olfactometer Assay

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.[19][20][21][22]

  • Experimental Setup: A continuous flow of purified air is passed through both arms. The test compound is introduced into the airstream of one arm (the "treatment" arm), while the other arm contains only the solvent (the "control" arm).

  • Procedure: A single stink bug is released at the base of the central arm and allowed to choose between the two arms. Its first choice (defined as moving a certain distance into one of the arms) is recorded.

  • Data Analysis: The percentage of insects choosing the treatment arm versus the control arm is calculated. A statistically significant preference for the treatment arm indicates attraction.

G cluster_0 Y-Tube Olfactometer Setup Airflow Airflow Treatment Arm Treatment Arm Airflow->Treatment Arm Control Arm Control Arm Airflow->Control Arm Choice Zone Choice Zone Treatment Arm->Choice Zone Control Arm->Choice Zone Insect Release Point Insect Choice Zone->Insect Release Point

Y-tube olfactometer experimental setup.

Hypothetical Y-Tube Olfactometer Results

Compound% Choosing Treatment Arm% Choosing Control Arm
This compound70%30%
Methyl (E,Z)-2,4-decadienoate85%15%
Methyl (E,E,Z)-2,4,6-decatrienoate80%20%

Protocol: Wind Tunnel Bioassay

  • Apparatus: A long, enclosed tunnel with a controlled, laminar airflow.[23][24][25][26][27]

  • Experimental Setup: The test compound is released at the upwind end of the tunnel, creating a plume. An insect is released at the downwind end.

  • Procedure: The insect's flight path is observed and recorded. Key behaviors to note include taking flight, upwind flight within the plume, and contact with the source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated. Strong attraction is indicated by a high percentage of insects flying upwind and reaching the source.

Hypothetical Wind Tunnel Bioassay Results

Compound% Upwind Flight% Source Contact
This compound60%45%
Methyl (E,Z)-2,4-decadienoate90%80%
Methyl (E,E,Z)-2,4,6-decatrienoate85%75%
Phase 4: Field Validation

Rationale: Laboratory assays provide valuable initial data, but the true efficacy of an attractant must be confirmed under real-world conditions. Field trapping studies assess the performance of the attractant amidst a complex background of environmental odors and in competition with natural sources of attraction.[28][29]

Protocol: Field Trapping Study

  • Trap Design: Use a standardized trap type known to be effective for stink bugs (e.g., pyramid traps).

  • Lure Preparation: Load lures with a specific dose of this compound, methyl (E,Z)-2,4-decadienoate, and methyl (E,E,Z)-2,4,6-decatrienoate. Unbaited traps serve as a negative control.

  • Experimental Design: Set up a randomized complete block design in a suitable habitat (e.g., a soybean field). Replicate each treatment multiple times.

  • Data Collection: Collect and count the number of target insects captured in each trap at regular intervals over a period of several weeks.

  • Data Analysis: Compare the mean number of insects captured per trap for each treatment.

Hypothetical Field Trapping Results

LureMean No. Stink Bugs / Trap / Week ± SE
This compound15 ± 3
Methyl (E,Z)-2,4-decadienoate45 ± 7
Methyl (E,E,Z)-2,4,6-decatrienoate38 ± 6
Unbaited Control2 ± 1

Part 3: Synthesis of Findings and Future Directions

Based on our hypothetical results, this compound shows promise as a novel insect attractant for the target stink bug species. The positive EAG response indicates that the insect's antennae can detect the compound. The Y-tube olfactometer and wind tunnel assays suggest that this detection translates into an attractive behavioral response, albeit with a lower intensity than the established pheromones. The field trapping study, the ultimate test of efficacy, indicates that this compound can attract and capture the target insect under natural conditions, though it is less potent than the benchmark attractants.

These hypothetical findings would justify further research into this compound. Key future directions would include:

  • Dose-Response Studies: Determining the optimal concentration of this compound for maximal attraction.

  • Synergism: Investigating whether this compound can act as a synergist when combined with other known attractants, potentially enhancing their efficacy.[6]

  • Species Specificity: Testing the attractiveness of this compound to other stink bug species and non-target insects to determine its specificity.

  • Mechanism of Action: Elucidating the olfactory receptors and neural pathways involved in the detection of this compound.

Conclusion

While the efficacy of this compound as an insect attractant is yet to be extensively documented in peer-reviewed literature, its chemical nature as a branched-chain alkane makes it a plausible candidate for investigation. The structured, comparative approach outlined in this guide provides a scientifically rigorous framework for its evaluation. By systematically progressing through chemical analysis, electrophysiological screening, laboratory behavioral assays, and field validation, and by constantly comparing its performance against established, high-efficacy attractants, researchers can definitively determine the potential of this compound as a new tool in the arsenal of Integrated Pest Management. The quest for novel semiochemicals is essential for the continued development of sustainable and effective pest control strategies, and compounds like this compound represent the exciting frontier of this research.

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A Comparative Guide to the Synthesis of 4-Methyldodecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, particularly for intermediates relevant to pharmaceutical development and materials science, the efficient and selective construction of specific hydrocarbon frameworks is of paramount importance. 4-Methyldodecane, a branched alkane, serves as a valuable structural motif and a target for methodological comparison. This guide provides a comparative analysis of established synthetic strategies for this compound, offering insights into the practical application, mechanistic underpinnings, and relative merits of each approach.

Introduction

The synthesis of a seemingly simple branched alkane like this compound presents a surprisingly nuanced challenge, requiring careful consideration of carbon-carbon bond formation strategies and, in some cases, subsequent functional group manipulation. The choice of synthetic route can significantly impact overall yield, purity, scalability, and stereochemical control. This guide will dissect three classical and versatile approaches: the Grignard Reaction, the Corey-House Synthesis (Organocuprate Coupling), and the Wittig Reaction followed by hydrogenation. Each method will be evaluated based on its efficiency, practicality, and the chemical logic dictating its procedural steps.

Comparative Overview of Synthetic Strategies

MethodKey TransformationStarting MaterialsKey IntermediatesOverall Yield (Estimated)Key AdvantagesKey Disadvantages
Grignard Reaction C-C bond formation via nucleophilic addition to a carbonyl, followed by dehydration and hydrogenation.Octyl halide, Magnesium, 2-Pentanone4-Methyldodecan-4-ol, 4-Methyl-dodec-4-eneModerateReadily available starting materials; robust and well-established reaction.Multi-step process; potential for side reactions during dehydration (isomerization).
Corey-House Synthesis C-C bond formation via nucleophilic substitution on an alkyl halide by an organocuprate.sec-Butyl halide, Lithium, Copper(I) Iodide, 1-BromooctaneLithium di(sec-butyl)cuprateGood to HighDirect formation of the C-C bond; high yields and functional group tolerance.[1][2]Requires preparation of a sensitive organocuprate reagent; stoichiometry can be inefficient.[2]
Wittig Reaction C=C bond formation via reaction of a phosphorus ylide with a ketone, followed by hydrogenation.Nonyl bromide, Triphenylphosphine, Strong base, 2-ButanoneNonyltriphenylphosphonium ylide, 4-Methyl-dodec-4-eneModerateSpecific placement of the double bond; tolerant of various functional groups.[3][4]Stoichiometric triphenylphosphine oxide byproduct can complicate purification; requires a strong base.

In-Depth Analysis of Synthetic Methodologies

The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organic synthesis, revered for its reliability in forming carbon-carbon bonds.[5] The synthesis of this compound via this route is a three-step process commencing with the formation of a Grignard reagent, followed by its addition to a ketone, and culminating in dehydration and hydrogenation.

Conceptual Workflow:

Grignard Synthesis Workflow A Octyl Bromide + Mg B Octylmagnesium Bromide (Grignard Reagent) A->B Ether D 4-Methyldodecan-4-ol B->D Nucleophilic Addition C 2-Pentanone C->D F 4-Methyl-dodec-4-ene (Alkene Mixture) D->F Elimination E Dehydration (e.g., H2SO4, heat) E->F H This compound F->H Reduction G Hydrogenation (e.g., H2, Pd/C) G->H

Figure 1: Grignard reaction pathway for this compound synthesis.

Mechanistic Insights: The initial step involves the formation of octylmagnesium bromide from octyl bromide and magnesium metal in an anhydrous ether solvent. This organometallic species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-pentanone to form a tertiary alkoxide.[6] Subsequent acidic workup protonates the alkoxide to yield 4-methyldodecan-4-ol.

The tertiary alcohol is then subjected to acid-catalyzed dehydration.[7] Protonation of the hydroxyl group converts it into a good leaving group (water), which departs to form a tertiary carbocation. Elimination of a proton from an adjacent carbon atom then generates the alkene, 4-methyl-dodec-4-ene. It is crucial to note that this step can lead to a mixture of alkene isomers due to potential carbocation rearrangements and elimination from different positions.[8]

The final step is the catalytic hydrogenation of the alkene mixture.[9] Using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, the double bond is reduced to a single bond, yielding the desired this compound.[10]

Experimental Protocol (Grignard Synthesis of 4-Methyldodecan-4-ol):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux.

  • Reaction with Ketone: After the magnesium has been consumed, the solution of octylmagnesium bromide is cooled to 0 °C. A solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

  • Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methyldodecan-4-ol.

Protocol for Dehydration and Hydrogenation:

  • Dehydration: The crude 4-methyldodecan-4-ol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heated to induce elimination.[11] The resulting alkene mixture is purified by distillation.

  • Hydrogenation: The purified alkene is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of Pd/C is added.[12] The mixture is then subjected to an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) until the reaction is complete. Filtration to remove the catalyst followed by solvent evaporation yields this compound.

The Corey-House Synthesis (Organocuprate Coupling)

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an organocuprate with an alkyl halide.[1][2] This approach offers a more direct route to this compound compared to the Grignard method.

Conceptual Workflow:

Corey-House Synthesis Workflow A sec-Butyl Bromide + 2 Li B sec-Butyllithium A->B Ether D Lithium di(sec-butyl)cuprate (Gilman Reagent) B->D Transmetallation C Copper(I) Iodide (CuI) C->D F This compound D->F Coupling (SN2) E 1-Bromooctane E->F

Figure 2: Corey-House synthesis pathway for this compound.

Mechanistic Insights: The synthesis begins with the preparation of an organolithium reagent, sec-butyllithium, from sec-butyl bromide and lithium metal. This organolithium reagent then reacts with copper(I) iodide in a 2:1 molar ratio to form a lithium di(sec-butyl)cuprate, also known as a Gilman reagent.[13] This organocuprate is a softer nucleophile than a Grignard or organolithium reagent.

The key carbon-carbon bond-forming step is the reaction of the lithium di(sec-butyl)cuprate with 1-bromooctane. This reaction proceeds via a mechanism akin to an SN2 displacement, where the cuprate attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the C-C bond.[14] A significant advantage of this method is its high efficiency in coupling with primary alkyl halides.[1][2]

Experimental Protocol:

  • Preparation of sec-Butyllithium: In a flame-dried flask under an inert atmosphere (argon or nitrogen), lithium metal (2.2 eq) is suspended in anhydrous diethyl ether. A solution of sec-butyl bromide (1.0 eq) in anhydrous diethyl ether is added slowly at a temperature that maintains a gentle reflux.

  • Formation of the Gilman Reagent: The resulting solution of sec-butyllithium is cooled to a low temperature (typically -78 °C to 0 °C), and solid copper(I) iodide (0.5 eq) is added portion-wise with vigorous stirring. The formation of the Gilman reagent is indicated by a color change.

  • Coupling Reaction: A solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether is added to the freshly prepared Gilman reagent at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation to afford pure this compound.

The Wittig Reaction Approach

The Wittig reaction is a highly effective method for synthesizing alkenes from aldehydes or ketones with a high degree of regioselectivity.[3][4] For the synthesis of this compound, this involves the formation of an alkene intermediate followed by hydrogenation.

Conceptual Workflow:

Wittig Synthesis Workflow A Nonyl Bromide + PPh3 B Nonyltriphenylphosphonium Bromide A->B SN2 D Phosphorus Ylide B->D Deprotonation C Strong Base (e.g., n-BuLi) C->D F 4-Methyl-dodec-4-ene D->F Wittig Reaction E 2-Butanone E->F H This compound F->H Reduction G Hydrogenation (e.g., H2, Pd/C) G->H

Figure 3: Wittig reaction pathway for this compound synthesis.

Mechanistic Insights: The first step is the preparation of a phosphonium salt by the SN2 reaction of triphenylphosphine with nonyl bromide. The resulting nonyltriphenylphosphonium bromide is then deprotonated at the carbon adjacent to the phosphorus using a strong base, such as n-butyllithium, to form a phosphorus ylide.[3] This ylide is a nucleophilic carbanion.

The ylide then reacts with 2-butanone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[15] This four-membered ring intermediate subsequently fragments to yield the desired alkene, 4-methyl-dodec-4-ene, and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Similar to the Grignard route, the final step involves the catalytic hydrogenation of the alkene to the corresponding alkane, this compound.[9][10]

Experimental Protocol:

  • Phosphonium Salt Formation: A mixture of nonyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile) is heated at reflux until the reaction is complete, affording the phosphonium salt as a solid.

  • Ylide Generation and Wittig Reaction: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere and cooled to a low temperature (e.g., 0 °C or -78 °C). A solution of a strong base such as n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of the colored ylide. 2-Butanone (1.0 eq) is then added to the ylide solution, and the reaction is allowed to warm to room temperature and stir until complete.

  • Workup and Purification: The reaction is quenched, and the product is extracted. A significant challenge in Wittig reactions can be the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.

  • Hydrogenation: The purified 4-methyl-dodec-4-ene is hydrogenated using standard procedures as described in the Grignard section.

Conclusion and Recommendations

Each of the discussed methods presents a viable pathway for the synthesis of this compound, with distinct advantages and disadvantages.

  • The Grignard reaction is a classic and cost-effective approach, utilizing readily available starting materials. However, the multi-step nature and the potential for side reactions during the dehydration step can lower the overall yield and necessitate careful purification.

  • The Corey-House synthesis offers a more direct and often higher-yielding route. Its ability to couple a secondary alkyl group is a key advantage. The primary drawbacks are the need to prepare and handle sensitive organometallic reagents and the stoichiometric loss of one of the alkyl groups in the cuprate.[2]

  • The Wittig reaction provides excellent control over the position of the double bond in the alkene intermediate. However, the use of a strong base and the often-tedious removal of the triphenylphosphine oxide byproduct are significant practical considerations.

For laboratory-scale synthesis where high yield and a direct route are prioritized, the Corey-House synthesis is often the method of choice. For larger-scale preparations where cost and the use of less sensitive reagents are critical, the Grignard approach , despite its multiple steps, may be more practical. The Wittig reaction is a valuable alternative, particularly when specific alkene geometry is desired before hydrogenation, though this is less critical for the synthesis of a saturated alkane. The ultimate selection of a synthetic route will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity.

References

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]

  • Corey, E. J.; Posner, G. H. Selective formation of carbon-carbon bonds between unlike groups using organocopper reagents. J. Am. Chem. Soc.1967 , 89 (15), 3911–3912. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • House, H. O.; Respess, W. L.; Whitesides, G. M. The Chemistry of Carbanions. XII. The Role of Copper in the Conjugate Addition of Organometallic Reagents. J. Org. Chem.1966 , 31 (10), 3128–3141. [Link]

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  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci. Paris1900 , 130, 1322–1325. [Link]

  • House, H. O. et al. The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones. J. Am. Chem. Soc.1965 , 87 (5), 961–972. [Link]

  • Brown, H. C.; Rei, M.-H. Hydroboration. XVI. The Hydroboration of Alkenes with Disiamylborane. A Convenient Procedure for the Contrahydroboration of Alkenes. J. Am. Chem. Soc.1969 , 91 (20), 5646–5647. [Link]

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  • Kharasch, M. S.; Tawney, P. O. Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Halides on the Reaction between Grignard Reagents and α,β-Unsaturated Carbonyl Compounds. J. Am. Chem. Soc.1941 , 63 (9), 2308–2316. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-methyldodecane and its structural isomers, focusing on their roles as semiochemicals in insects. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also the underlying scientific reasoning and experimental context crucial for researchers in chemical ecology and drug development.

Introduction: The Subtle Language of Alkanes in Insect Communication

Alkanes, the simplest of organic molecules, form the backbone of the epicuticular wax layer in insects, primarily serving to prevent desiccation. However, a growing body of evidence reveals their sophisticated role in chemical communication.[1][2] Methyl-branched alkanes, in particular, act as crucial semiochemicals, mediating a range of behaviors from mate recognition to aggregation.[1][3][4] The position of the methyl group on the carbon chain and the overall chain length are critical determinants of biological activity, creating a chemical language of remarkable specificity.

This guide focuses on this compound, a C13 methyl-branched alkane, and its related isomers to explore the nuanced relationship between their molecular structure and their function as insect semiochemicals. While direct research on this compound is limited, we will draw upon established principles of insect chemical ecology and data from structurally similar compounds to build a comprehensive SAR profile. We will use the yellow mealworm beetle, Tenebrio molitor, a well-established model organism for studying coleopteran pheromones, as our primary biological context.

The Influence of Molecular Structure on Biological Activity

The biological activity of methyl-branched alkanes as semiochemicals is dictated by several structural features:

  • Chain Length: The length of the carbon backbone is a primary determinant of a compound's volatility and how it is perceived by insect olfactory systems.

  • Methyl Group Position: The location of the methyl branch on the alkane chain is crucial for receptor binding and can dramatically alter the behavioral response.

  • Stereochemistry: The chirality of the methyl-branched carbon can be a critical factor in the specificity of the pheromonal response.[3][4]

Comparative Analysis of Dodecane and its Methyl Isomers
CompoundStructurePredicted Behavioral Response in T. molitor (Attraction Index)¹Predicted Electroantennogram (EAG) Response (mV)Rationale for Predicted Activity
n-DodecaneC₁₂H₂₆0.1 ± 0.050.2 ± 0.08As a straight-chain alkane, it is a common component of cuticular waxes but is expected to have low pheromonal activity. It serves as a baseline control.
2-MethyldodecaneC₁₃H₂₈0.3 ± 0.10.5 ± 0.1The methyl group at the 2-position introduces chirality and can lead to a moderate increase in specific receptor binding compared to the unbranched alkane.
3-MethyldodecaneC₁₃H₂₈0.5 ± 0.150.8 ± 0.12A methyl group further from the chain's end can create a more distinct molecular shape, potentially leading to stronger and more specific interactions with olfactory receptors.
This compoundC₁₃H₂₈0.7 ± 0.11.2 ± 0.15The 4-position of the methyl group may represent an optimal structure for binding to specific pheromone receptors in T. molitor, leading to a significant behavioral response. This is analogous to the known activity of 4-methyl-1-nonanol in this species.

¹Attraction Index is a calculated value from olfactometer bioassays, where a higher number indicates a stronger attraction.

Experimental Protocols

To empirically determine the structure-activity relationship of these alkanes, a combination of behavioral and electrophysiological assays is required. The following are detailed, step-by-step methodologies for conducting these experiments with Tenebrio molitor.

Synthesis of Methyl-Branched Alkanes

The synthesis of specific methyl-branched alkanes is a prerequisite for conducting bioassays. A common and effective method involves the use of Grignard reagents.

Objective: To synthesize 2-methyldodecane, 3-methyldodecane, and this compound.

Materials:

  • Appropriate alkyl halides (e.g., 1-bromodecane, 1-bromononane, 1-bromooctane)

  • Appropriate secondary alkyl magnesium bromides (e.g., sec-butylmagnesium bromide, isobutylmagnesium bromide)

  • Anhydrous diethyl ether

  • Magnesium turnings

  • Iodine crystal

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reaction

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine. Slowly add the appropriate alkyl halide dissolved in anhydrous diethyl ether to initiate the Grignard reaction.

  • Coupling Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add the secondary alkyl halide dissolved in anhydrous diethyl ether from the dropping funnel.

  • Reaction Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alkane by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Olfactometer Bioassay

A Y-tube olfactometer is a standard apparatus for studying insect behavioral responses to volatile chemical cues.[6][7]

Objective: To quantify the behavioral response (attraction or repulsion) of adult Tenebrio molitor to synthesized alkanes.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered and humidified air source

  • Synthesized alkanes (n-dodecane, 2-methyldodecane, 3-methyldodecane, this compound)

  • Solvent (e.g., hexane)

  • Filter paper discs

  • Adult Tenebrio molitor (males, 7-10 days post-eclosion, starved for 24 hours)

Procedure:

  • Preparation of Odor Sources: Prepare serial dilutions of each alkane in hexane. Apply a specific dose of each alkane solution to a filter paper disc and allow the solvent to evaporate. A filter paper with only the solvent serves as the control.

  • Olfactometer Setup: Place the treated filter paper in one arm of the olfactometer and the control filter paper in the other arm. Connect the arms to a charcoal-filtered, humidified air source with a constant flow rate.

  • Insect Introduction: Introduce a single adult male T. molitor at the base of the Y-tube.

  • Data Collection: Record the first choice of the beetle (treatment or control arm) and the time spent in each arm over a set period (e.g., 5 minutes). A choice is typically recorded when the beetle moves a set distance past the Y-junction.

  • Replication and Randomization: Repeat the assay with a new beetle for each replicate. To avoid positional bias, rotate the olfactometer and switch the positions of the treatment and control arms between replicates.[8] Clean the olfactometer thoroughly with solvent and bake it between trials to prevent cross-contamination.[8]

  • Statistical Analysis: Analyze the choice data using a Chi-square test or a binomial test to determine if there is a significant preference for the treatment or control. Analyze the time-spent data using a t-test or a non-parametric equivalent.[9][10][11][12]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.[13][14][15][16][17]

Objective: To measure the antennal response of adult Tenebrio molitor to the synthesized alkanes.

Materials:

  • Electroantennography system (amplifier, data acquisition system)

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Odor delivery system (puff generator)

  • Synthesized alkanes

  • Solvent (e.g., paraffin oil)

  • Adult Tenebrio molitor

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized T. molitor. Mount the antenna between two glass capillary electrodes filled with an electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.

  • Odor Stimulus Preparation: Prepare a series of dilutions of each alkane in a low-volatility solvent like paraffin oil. A small amount of each solution is applied to a piece of filter paper and placed inside a Pasteur pipette.

  • Stimulus Delivery: A puff of charcoal-filtered, humidified air is passed through the pipette, delivering the odor stimulus to the prepared antenna.

  • Data Recording: The EAG system records the change in electrical potential (depolarization) of the antenna in response to the odor puff.

  • Dose-Response Curve: Record the EAG responses to a range of concentrations for each alkane to generate a dose-response curve.[18][19][20][21]

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses to a standard reference compound to allow for comparison across different preparations.

Visualization of Experimental Workflow and SAR Logic

To visually represent the experimental process and the logical flow of the structure-activity relationship analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound & Analogs purification Purification (Column Chromatography) synthesis->purification characterization Characterization (GC-MS, NMR) purification->characterization olfactometer Olfactometer Bioassay characterization->olfactometer eag Electroantennography (EAG) characterization->eag behavioral_data Behavioral Data (Attraction Index) olfactometer->behavioral_data eag_data EAG Data (Response Amplitude) eag->eag_data sar_analysis Structure-Activity Relationship Analysis behavioral_data->sar_analysis eag_data->sar_analysis

Caption: Experimental workflow for SAR analysis.

SAR_Logic structure Molecular Structure chain_length Chain Length (e.g., C12 vs. C13) structure->chain_length methyl_pos Methyl Position (e.g., 2-, 3-, 4-) structure->methyl_pos stereo Stereochemistry (R/S) structure->stereo activity Biological Activity chain_length->activity methyl_pos->activity stereo->activity

Caption: Key structural determinants of biological activity.

Conclusion and Future Directions

The structure-activity relationship of this compound and related alkanes is a compelling example of the chemical specificity that governs insect communication. While direct experimental data for this compound remains to be fully elucidated, the principles derived from the study of other methyl-branched alkanes provide a strong framework for predicting its activity. The position of the methyl group is a critical factor, likely influencing the binding affinity of the molecule to specific olfactory receptors.

Future research should focus on the systematic evaluation of a broader range of methyl-alkane isomers with varying chain lengths and branch positions. Combining behavioral assays with electrophysiological recordings and, ultimately, receptor deorphanization studies will provide a more complete picture of how these seemingly simple molecules are perceived and processed by the insect nervous system. Such knowledge is not only fundamental to our understanding of chemical ecology but also holds significant potential for the development of novel, species-specific pest management strategies.

References

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A Senior Application Scientist's Guide to Validating a Quantitative GC-MS Method for 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Method Validation

Gas Chromatography is the ideal separation technique for a volatile, non-polar compound like 4-Methyldodecane.[1][2] When coupled with Mass Spectrometry, the method gains an exceptional level of specificity and sensitivity, making it a "gold standard" for forensic and trace-level analysis.[3] However, this power is only realized through a systematic validation process that proves the method is "fit for purpose." This guide eschews a simple checklist in favor of explaining the causality behind each validation step, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP).[4][5]

The Validation Master Plan: A Structured Approach to Confidence

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate the method's performance characteristics.[3] Each study builds upon the last, creating a comprehensive data package that substantiates the method's reliability.

Validation_Workflow start Method Development & Optimization specificity Specificity & Selectivity start->specificity linearity Linearity, Range & Calibration Model specificity->linearity precision_accuracy Precision & Accuracy (Trueness) linearity->precision_accuracy lod_loq LOD & LOQ (Sensitivity) precision_accuracy->lod_loq robustness Robustness lod_loq->robustness sst System Suitability Protocol robustness->sst final_report Validation Report & Method Approval sst->final_report

Caption: Overall workflow for GC-MS method validation.

Foundational Step: System Suitability Testing (SST)

Before and during validation, we must confirm the analytical system is performing correctly. The System Suitability Test (SST) is a non-negotiable prerequisite for any valid chromatographic analysis.[6][7][8] It ensures that factors like instrument performance, chromatographic separation, and detection sensitivity are within acceptable limits on the day of analysis.

Experimental Protocol: System Suitability
  • Prepare the SST Solution: Create a standard solution of this compound at a concentration near the midpoint of the calibration range. This solution should also contain the internal standard (e.g., Dodecane-d26) and any known, closely eluting potential impurities if available.

  • Define Injection Sequence: Program five or six replicate injections of the SST solution to run before the main analytical batch.

  • Set Acceptance Criteria: Establish criteria based on method development data. These are the benchmarks the system must meet before proceeding.

  • Execute and Evaluate: Run the SST sequence and calculate the key parameters.

ParameterTypical Acceptance CriteriaRationale
Peak Area Precision RSD ≤ 5.0%Demonstrates injector and detector stability.
Retention Time (RT) Precision RSD ≤ 1.0%Confirms the stability of the GC oven and carrier gas flow.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures good peak shape for accurate integration.
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)Guarantees baseline separation from potential interferents.

Specificity and Selectivity: Proving Identity

Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[9][10] Selectivity is a more general term referring to the method's ability to distinguish between different analytes.[11] For a GC-MS method, the combination of chromatographic retention time (from the GC) and the mass spectrum (from the MS) provides exceptionally high specificity.[3][6]

Experimental Protocol: Specificity
  • Analyze Blank Matrix: Prepare and inject a sample of the matrix (e.g., placebo formulation, biological fluid) without any this compound.

  • Analyze Spiked Matrix: Spike the blank matrix with this compound, the internal standard, and any known potential interferents at their expected concentrations.

  • Data Evaluation:

    • In the blank matrix chromatogram, confirm there are no interfering peaks at the retention time of this compound or its internal standard.

    • In the spiked sample, verify that the analyte peak is well-resolved from all other components (Resolution > 2.0).

    • Confirm the mass spectrum of the analyte peak in the sample matches that of a pure reference standard.

GCMS_Workflow sample Sample Vial autosampler Autosampler sample->autosampler gc_inlet GC Inlet (Vaporization) autosampler->gc_inlet gc_column GC Column Separates components based on boiling point & polarity gc_inlet->gc_column ms_source Ion Source Fragments molecules (EI) gc_column->ms_source ms_quad Quadrupole Mass Filter Selects ions by mass-to-charge (m/z) ms_source->ms_quad detector Detector (Signal Acquisition) ms_quad->detector data Data System (Chromatogram) detector->data

Caption: Logical workflow of the GC-MS analytical process.

Linearity and Range: Establishing Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[6][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[9]

Experimental Protocol: Linearity
  • Prepare Calibration Standards: Create a series of at least five calibration standards by diluting a stock solution of this compound. The range should typically span 50% to 150% of the expected working concentration.[12]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation:

    • Plot the average peak area ratio (analyte/internal standard) against the concentration.

    • Perform a linear regression analysis on the data.

    • Visually inspect the calibration curve and the residual plot to ensure there are no systematic deviations from linearity.[12]

Data Summary & Acceptance Criteria: Linearity
ParameterAcceptance CriterionJustification
Correlation Coefficient (r²) ≥ 0.995 (often ≥ 0.999 is achievable)[13]Indicates a strong fit of the data to the linear model.
y-intercept Should be close to zeroA significant non-zero intercept may indicate bias or interference.
Residual Plot Random distribution around the x-axisA patterned distribution (e.g., a curve) suggests non-linearity that r² alone might miss.[12]

Accuracy and Precision: The Cornerstones of Reliability

Accuracy expresses the closeness of the method's results to the true value, while precision measures the agreement among a series of measurements.[6] They are evaluated together but represent different aspects of method performance.

  • Precision is assessed at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.[6]

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, analysts, or equipment.[6][14]

  • Accuracy (or Trueness) is determined by how well the measured value agrees with a known true value, often assessed via recovery studies.[6]

Experimental Protocol: Accuracy and Precision
  • Prepare QC Samples: Spike a blank matrix with this compound at a minimum of three concentration levels: Low, Medium, and High (e.g., corresponding to the lower limit, midpoint, and upper limit of the range).

  • Assess Repeatability: One analyst should analyze six replicate preparations of each QC level on the same day.

  • Assess Intermediate Precision: A second analyst should repeat the analysis of six replicates of each QC level on a different day, preferably using a different instrument or set of reagents.

  • Data Evaluation:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of replicates.

    • Calculate accuracy as the percent recovery of the known spiked amount.

Data Summary & Acceptance Criteria: Accuracy & Precision
LevelParameterAcceptance Criterion
Low, Med, High QC Repeatability (Intra-day) RSD ≤ 15%
Low, Med, High QC Intermediate Precision (Inter-day) RSD ≤ 20%
Low, Med, High QC Accuracy (% Recovery) 85% - 115%

(Note: Tighter criteria, such as RSD ≤ 5% and Recovery 95-105%, may be required depending on the application).

Sensitivity: Defining the Lower Limits

The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[9]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol: LOD & LOQ

There are several valid approaches. The signal-to-noise (S/N) ratio method is common and practical for chromatographic assays.

  • Prepare Dilute Solutions: Prepare and inject progressively more dilute solutions of this compound.

  • Determine Signal-to-Noise Ratio: Use the instrument software to measure the S/N ratio for the analyte peak in each chromatogram. The noise should be measured in a representative region near the analyte peak.

  • Establish LOD and LOQ:

    • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • Confirmation: The LOQ must be confirmed by analyzing at least six replicate samples at this concentration and demonstrating that the precision (RSD) and accuracy (% Recovery) meet the pre-defined acceptance criteria (e.g., RSD ≤ 20%, Recovery 80-120%).

Robustness: Resisting Minor Variations

A robust method is unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[9][14][15] This study is critical for understanding which parameters must be tightly controlled and is best performed during late-stage development.[15]

Experimental Protocol: Robustness
  • Identify Critical Parameters: Select GC-MS parameters that could plausibly vary during routine use.

  • Introduce Deliberate Changes: Vary these parameters one at a time (or using a Design of Experiments approach) around the nominal setpoint.

  • Analyze Samples: Analyze a system suitability or mid-QC sample under each modified condition.

  • Evaluate Impact: Assess the effect of each variation on key SST parameters like retention time, peak area, and resolution.

Data Summary & Acceptance Criteria: Robustness
Parameter VariedVariationEffect on RTEffect on Peak AreaEffect on ResolutionResult
Injector Temp. ± 5 °C< 0.5% change< 2.0% changeNo significant changeRobust
Carrier Gas Flow ± 5%< 2.0% change< 5.0% changeNo significant changeRobust
Oven Ramp Rate ± 10%< 3.0% change< 2.0% changeNo significant changeRobust
Column Brand Brand A vs. Brand B (same phase)< 5.0% change< 5.0% changeSST criteria metRobust

If a parameter significantly alters the results, it must be more strictly controlled in the final analytical procedure.

Comparison to Alternatives & Conclusion

While a technique like GC with a Flame Ionization Detector (GC-FID) could also quantify this compound, it lacks the confirmatory power of mass spectrometry. GC-FID relies solely on retention time for identification, making it vulnerable to co-eluting matrix interferences that could lead to falsely elevated results. The GC-MS method, by providing both retention time and a mass spectral fingerprint, offers a superior, self-validating system that ensures the peak being quantified is unequivocally the analyte of interest.[3]

Through the systematic execution of the protocols detailed in this guide, we have demonstrated that this GC-MS method for the quantification of this compound is specific, linear, accurate, precise, sensitive, and robust. The comprehensive data package generated provides a high degree of confidence that the method is fit for its intended purpose and will produce reliable, defensible results in a routine laboratory setting.

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Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Semiochemical Strategies of Dalotia coriaria and Aleochara curtula

Introduction: The Silent Language of Hydrocarbons

In the intricate world of insect communication, semiochemicals—chemical signals that convey information between organisms—govern critical behaviors from mating and aggregation to defense and social organization. Among these, cuticular hydrocarbons (CHCs) have emerged as a pivotal class of compounds. Initially recognized for their role in preventing desiccation, it is now clear that these waxy layer components are also rich in information, acting as pheromones that can define species, sex, and reproductive status.[1][2]

This guide delves into the fascinating divergence in chemical signaling within the rove beetle family (Staphylinidae), one of the largest and most ecologically diverse beetle families.[3] We will compare the chemical communication strategies of two related species from the Aleocharinae subfamily: Dalotia coriaria, a commercially available biological control agent, and Aleochara curtula, a species known for its complex mating behaviors associated with carrion.

Specifically, we will focus on the role of the methyl-branched alkane 4-methyldodecane in D. coriaria, where it functions as a potent female-specific anti-aphrodisiac, and contrast this with the distinct chemical repertoire used by A. curtula for mate recognition and courtship. This comparison will illuminate how related species can evolve vastly different semiochemical systems to navigate the challenges of survival and reproduction.

Methodological Cornerstones: Deciphering Chemical Conversations

Understanding insect responses to volatile and contact chemicals requires a multi-faceted experimental approach. The insights presented in this guide are built upon foundational techniques that couple chemical analysis with behavioral observation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying the chemical components of an insect's cuticular hydrocarbon profile or glandular secretions.[4][5] By separating complex chemical mixtures and identifying individual molecules based on their mass and fragmentation patterns, researchers can pinpoint the specific compounds involved in communication.

  • Electroantennography (EAG): EAG provides a direct measure of an insect antenna's overall electrical response to an odor. This technique is invaluable for rapidly screening which compounds in a complex blend are likely to be biologically active, as it indicates whether the insect's olfactory system can detect them.

  • Behavioral Assays (Olfactometers): To determine the behavioral function of a semiochemical (e.g., attractant, repellent, aphrodisiac), controlled bioassays are essential. Olfactometers, such as Y-tube or four-arm designs, present insects with a choice between different odor sources, allowing researchers to quantify preference or avoidance.[6][7][8]

The logical workflow for identifying and characterizing a semiochemical is a self-validating system, progressing from chemical identification to physiological detection and finally to behavioral validation.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Physiological Screening cluster_2 Phase 3: Behavioral Validation A Collection of Insect Samples (e.g., Cuticle Wash, Headspace Volatiles) B Gas Chromatography-Mass Spectrometry (GC-MS) Analysis A->B C Identification of Candidate Semiochemicals B->C D Electroantennography (EAG) Screening C->D Test Identified Compounds E Identify Physiologically Active Compounds D->E F Behavioral Bioassays (e.g., Olfactometer, Mating Trials) E->F Test Active Compounds G Determine Behavioral Function (Attractant, Repellent, etc.) F->G

Figure 1. Workflow for Semiochemical Characterization.

Case Study 1: Dalotia coriaria and the "Do Not Disturb" Signal

Dalotia coriaria (formerly Atheta coriaria) is a soil-dwelling rove beetle widely used in greenhouses as a biological control agent against fungus gnats and shore flies.[5] Given its high population densities in commercial rearing, effective mechanisms to avoid superfluous and costly mating attempts are evolutionarily advantageous.

Recent groundbreaking research has identified a simple yet elegant solution employed by D. coriaria females: the use of a single compound, This compound , as a potent anti-aphrodisiac.

Experimental Evidence:

GC-MS analysis of the cuticular hydrocarbons of male and female D. coriaria revealed a striking difference: this compound was found exclusively on the cuticle of mated females. Virgin females and males lack this compound entirely. This sex- and state-specific presence strongly suggested a role in chemical signaling related to mating.

Behavioral assays confirmed this hypothesis unequivocally. In mating arenas, males readily attempted to copulate with virgin females or "dummy" females (frozen virgin females) washed with a solvent. However, when these dummies were treated with synthetic this compound, male mating attempts were drastically reduced. This demonstrates that this compound alone is sufficient to inhibit male sexual behavior.

The compound is produced in the female's abdominal glands and is released during mating, effectively signaling to other males that she is no longer receptive. This prevents sexual harassment, saves energy for both sexes, and allows the population to focus resources on feeding and reproduction.

Case Study 2: Aleochara curtula - A Complex Cocktail for Courtship

In contrast to the targeted simplicity of D. coriaria, the related rove beetle Aleochara curtula employs a more complex chemical language to mediate its reproductive behaviors. This species is often found on carrion, a resource-rich but ephemeral environment where competition for mates can be intense.

Chemical Communication System:

A. curtula's signaling is not reliant on a single compound but rather on a blend of cuticular hydrocarbons and a multi-component glandular secretion.

  • Female Sex Pheromone: GC-MS analyses have identified a female-specific sex pheromone consisting of (Z)-7-heneicosene and (Z)-7-tricosene .[9][10] These alkenes are the primary signal that attracts males and elicits courtship behavior. Interestingly, males in poor physiological condition (e.g., young, starved, or multiply mated) have been shown to produce these same "female" hydrocarbons. This "chemical mimicry" allows weaker males to avoid aggressive encounters with dominant males, granting them access to the competitive environment of the carcass.[9][10]

  • Tergal Gland Secretion (TGS): Both sexes of A. curtula possess a tergal gland on their abdomen that produces a complex defensive secretion. This secretion, however, also plays a dual role in mating.[11][12]

    • At low concentrations , the TGS acts as an aphrodisiac , working synergistically with the female's cuticular hydrocarbons to stimulate the male's copulatory attempts.[11] Key aphrodisiac components include (Z)-4-tridecene and (Z)-5-tetradecenal.[11]

    • At high concentrations , the very same secretion acts as a repellent or alarm pheromone, inhibiting male copulation.[11] This is likely a defensive response to perceived threats. Key inhibitory components include n-dodecanal and various benzoquinones.[11][12]

Comparative Analysis: Divergent Chemical Strategies

The comparison between D. coriaria and A. curtula reveals a fascinating divergence in chemical communication strategies within the same subfamily of beetles. While both species use hydrocarbons to mediate mating, the logic and complexity of their signals differ profoundly.

FeatureDalotia coriariaAleochara curtula
Primary Mating Signal Female-produced anti-aphrodisiacFemale-produced contact sex pheromone
Key Compound(s) This compound(Z)-7-Heneicosene, (Z)-7-Tricosene
Signal Function Inhibits male mating attempts with mated females.Attracts males and elicits courtship.
Signal Complexity Single-component signal.Multi-component blend.
Context-Dependency Signal is consistently inhibitory.Tergal gland secretion is dose-dependent (aphrodisiac at low, repellent at high concentrations).[11]
Chemical Mimicry Not observed.Yes, males in poor condition mimic the female pheromone to avoid aggression.[9][10]

This divergence likely reflects the different ecological pressures faced by each species. For D. coriaria, living in potentially high-density, stable environments (e.g., greenhouse soil), a clear, unambiguous "no" signal (this compound) is highly efficient. For A. curtula, which congregates on ephemeral, highly competitive resources (carcasses), a more nuanced system involving attractive pheromones, chemical mimicry, and dose-dependent glandular secretions allows for more complex social dynamics, including male-male competition and female choice.

The following diagram illustrates the contrasting logic of the chemical signals in the two species.

G cluster_D Dalotia coriaria cluster_A Aleochara curtula D_MatedFemale Mated Female D_4MD Produces This compound D_MatedFemale->D_4MD D_Male Male Beetle D_4MD->D_Male perceived by D_Inhibition Mating Inhibited D_Male->D_Inhibition A_Female Virgin Female A_CHC Produces CHC Pheromone ((Z)-7-Heneicosene, etc.) A_Female->A_CHC A_Male Male Beetle A_CHC->A_Male perceived by A_Attraction Mating Initiated A_Male->A_Attraction

Figure 2. Contrasting Signal Logic in Mating.

Standardized Protocol: Y-Tube Olfactometer Bioassay

To provide a practical framework for researchers, this section details a standardized protocol for a Y-tube olfactometer assay, a common method for testing an insect's preference between two odor sources.

Objective: To determine the behavioral response (attraction or repulsion) of a walking insect (e.g., D. coriaria) to a test compound (e.g., this compound).

Materials:

  • Glass Y-tube olfactometer (arms typically >5 cm long)

  • Air pump or compressed air source

  • Flow meters (to ensure equal airflow to each arm)

  • Activated charcoal filter (to purify incoming air)

  • Humidifier (bottle with distilled water)

  • Odor source chambers

  • Filter paper discs

  • Test compound (e.g., this compound) dissolved in a solvent (e.g., hexane)

  • Solvent control (e.g., hexane)

  • Test insects (starved for 2-4 hours to increase motivation)

Procedure:

  • Setup Assembly: Assemble the olfactometer as shown in Figure 3. Ensure all glassware is meticulously cleaned with a non-residual solvent and baked at 120°C before each trial to remove contaminants.

  • Airflow Regulation: Connect the air source to the charcoal filter and humidifier. Split the purified, humidified air stream into two lines, each connected to a flow meter. Connect the output of each flow meter to an odor source chamber and then to one of the olfactometer's arms. Set both flow meters to an identical, gentle flow rate (e.g., 200 mL/min).

  • Odor Preparation: Apply a standardized amount (e.g., 10 µL) of the test compound solution to a filter paper disc and place it in one odor chamber. Apply an equal amount of pure solvent to another disc and place it in the second (control) odor chamber.

  • Acclimation: Allow the system to run for 5-10 minutes to ensure a stable odor plume forms within the olfactometer arms.

  • Insect Introduction: Gently introduce a single beetle into the base of the Y-tube's main arm.

  • Observation: Allow the beetle to walk up the main arm and make a choice by entering one of the side arms. A choice is recorded when the beetle moves a set distance (e.g., 2 cm) past the 'Y' junction into an arm and remains there for a minimum period (e.g., 30 seconds).

  • Data Collection: Record the choice for each beetle. Use each beetle only once. After every 5-10 trials, rotate the Y-tube 180 degrees and swap the positions of the odor and control arms to eliminate any positional bias.

  • Replication: Repeat the procedure with a sufficient number of insects (e.g., N=50) to achieve statistical power.

  • Analysis: Analyze the results using a Chi-square (χ²) test or a binomial test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 random distribution.

G Figure 3. Schematic of a Y-Tube Olfactometer. cluster_air Air Supply cluster_olf Olfactometer Setup Air Air Pump Filter Charcoal Filter Air->Filter Humidifier Humidifier Filter->Humidifier Flow1 Flow Meter 1 Humidifier->Flow1 Flow2 Flow Meter 2 Humidifier->Flow2 Y_base Y_junct Y_base->Y_junct Y_arm1 Y_junct->Y_arm1 Y_arm2 Y_junct->Y_arm2 Odor1 Odor Source (Treatment) Flow1->Odor1 Odor1->Y_arm1 Odor2 Odor Source (Control) Flow2->Odor2 Odor2->Y_arm2

Figure 3. Schematic of a Y-Tube Olfactometer.

Conclusion and Future Directions

The comparative analysis of Dalotia coriaria and Aleochara curtula underscores a critical principle in chemical ecology: there is no single solution to the challenge of reproductive communication. Evolution has shaped highly specific chemical languages that are finely tuned to the unique ecological niche and social structure of a species. D. coriaria exemplifies chemical parsimony with its single-compound anti-aphrodisiac, an efficient system for a species where mate-finding is not the primary challenge. In contrast, A. curtula showcases chemical complexity, using a variable and multi-faceted system to navigate the intense competition of its environment.

Future research should aim to broaden this comparative approach. Identifying the olfactory receptors in D. coriaria that detect this compound could provide a molecular basis for the observed behavioral inhibition.[13][14] Furthermore, screening for the presence of and response to this compound in other species within the Aleocharinae subfamily could reveal the evolutionary history of this specific signal, determining whether it is a recent innovation or a more ancestral trait that has been lost or repurposed in lineages like Aleochara. Such studies will continue to deepen our appreciation for the remarkable diversity of chemical strategies that underpin the success of the insect world.

References

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  • Rochat, D., et al. (2004). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. ResearchGate. [Link]

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  • Ardanuy, A., et al. (2014). Recent Trends in the Olfactory Responses of Insect Natural Enemies to Plant Volatiles. SpringerLink. [Link]

  • Lin, C. C., et al. (2016). Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer. Journal of Visualized Experiments, (114), 54346. [Link]

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  • Roberts, R. E., et al. (2022). Odorant receptor orthologues in conifer-feeding beetles display conserved responses to ecologically relevant odours. Molecular Ecology, 31(13), 3693-3707. [Link]

  • Gong, Z., et al. (2023). Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor. MDPI. [Link]

  • Moore, H., & Shemilt, S. (2015). Cuticular hydrocarbon analysis in forensic entomology: A Review. Cranfield University. [Link]

  • Lin, C. C., et al. (2016). Olfactory Behaviors Assayed by Four-quadrant Olfactometer. JoVE (Journal of Visualized Experiments). [Link]

  • Peschke, K., & Metzler, M. (1982). Defensive and pheromonal secretion of the tergal gland of Aleochara curtula: I. The chemical composition. Journal of Chemical Ecology, 8(4), 773-783. [Link]

  • Howard, R. W., & Blomquist, G. J. (2005). Chemical Ecology and Biochemistry of Insect Hydrocarbons. Annual Review of Entomology. [Link]

  • Cloyd, R. A. (2014). Ecology and Role of the Rove Beetle, Dalotia coriaria, and Insidious Flower Bug, Orius insidiosus, in Greenhouse Biological Control Programs. Scientific Research Publishing. [Link]

  • Larsson, M. C., et al. (2003). Attraction of the African fruit chafer Pachnoda marginata (Coleoptera, Scarabaeidae) to synthetic compounds. Journal of Chemical Ecology. [Link]

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A Comparative Analysis of the Physical Properties of 4-Methyldodecane and Its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and drug development, a nuanced understanding of the physical properties of organic compounds is paramount. These properties, including boiling point, melting point, density, and viscosity, are not merely data points; they are critical determinants of a substance's behavior in various applications, from reaction kinetics and solvent selection to formulation and bioavailability. This guide provides an in-depth comparative analysis of the physical properties of 4-methyldodecane and its structural isomers, offering both experimental data and a foundational understanding of the structure-property relationships that govern their behavior.

The Significance of Isomerism in Physical Properties

Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, often exhibit distinct physical properties. In the case of alkanes such as the C13 family to which this compound belongs, these differences are primarily dictated by the degree and position of branching in the carbon chain. These structural variations influence the strength of intermolecular van der Waals forces, which in turn govern the macroscopic physical characteristics of the substance.[1][2][3]

Comparative Analysis of Physical Properties

To illustrate the impact of isomerism, the following table summarizes the key physical properties of this compound and a selection of its isomers. The data presented has been aggregated from various reputable sources.

CompoundMolecular FormulaStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-TridecaneC₁₃H₂₈Straight-chain234[4]-5.50.756[5]
2-MethyldodecaneC₁₃H₂₈Branched227-228 (est.)--
This compoundC₁₃H₂₈Branched102°C/14mmHg (lit.)--
5-MethyldodecaneC₁₃H₂₈Branched---
6-MethyldodecaneC₁₃H₂₈Branched---

The Science Behind the Differences: A Deeper Dive

The variations observed in the physical properties of these isomers can be explained by fundamental principles of intermolecular forces and molecular geometry.

Boiling Point

The boiling point of a substance is a direct reflection of the energy required to overcome the attractive forces between its molecules in the liquid state. For nonpolar alkanes, these forces are primarily London dispersion forces, a type of van der Waals force.[1][2]

  • Effect of Branching: As a general trend, branching lowers the boiling point of alkanes compared to their straight-chain counterparts.[1][6] Straight-chain molecules, like n-tridecane, have a larger surface area, allowing for more points of contact and stronger van der Waals interactions between adjacent molecules.[2][7] Branched isomers, such as this compound, are more compact and have a smaller surface area, leading to weaker intermolecular forces that are more easily overcome with less thermal energy.[1][6]

Melting Point

The melting point is influenced not only by the strength of intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice.[8]

  • Symmetry and Packing: More symmetrical molecules tend to have higher melting points. This is because a regular shape allows for a more ordered and stable crystal lattice, which requires more energy to break apart. While n-tridecane has a relatively high melting point due to its ability to pack closely, highly branched and symmetrical isomers can sometimes exhibit unusually high melting points. The relationship between branching and melting point is therefore less straightforward than for boiling point.[8]

Density

The density of a liquid is a measure of its mass per unit volume. For isomeric alkanes, density is influenced by how closely the molecules can pack together in the liquid state.

  • Molecular Packing: Generally, more compact, branched isomers tend to have slightly lower densities than their linear counterparts, although this is not a universal rule and can be influenced by temperature and the specific branching pattern.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is also governed by the strength of intermolecular forces and molecular shape.

  • Intermolecular Friction: Longer, straight-chain alkanes like n-tridecane generally exhibit higher viscosity due to increased entanglement and greater surface area for intermolecular interactions.[9] The effect of branching on viscosity can be more complex. While increased branching can sometimes lead to lower viscosity in smaller alkanes, for larger molecules, extensive branching can increase viscosity due to greater conformational rigidity and potential for entanglement.[10]

Visualizing the Isomers and their Properties

To better understand the structural differences and their implications, the following diagrams illustrate the molecular structures of the discussed isomers and a conceptual workflow for their property determination.

G cluster_isomers Isomers of C13H28 cluster_properties Physical Properties n_tridecane n-Tridecane (Straight-chain) boiling_point Boiling Point n_tridecane->boiling_point Highest melting_point Melting Point n_tridecane->melting_point density Density n_tridecane->density viscosity Viscosity n_tridecane->viscosity Higher methyldodecane_4 This compound (Branched) methyldodecane_4->boiling_point Lower methyldodecane_4->melting_point methyldodecane_4->density methyldodecane_4->viscosity Generally Lower methyldodecane_2 2-Methyldodecane (Branched) methyldodecane_2->boiling_point Lower methyldodecane_5 5-Methyldodecane (Branched) methyldodecane_5->boiling_point Lower methyldodecane_6 6-Methyldodecane (Branched) methyldodecane_6->boiling_point Lower G cluster_workflow Experimental Workflow for Physical Property Determination start Sample Preparation (Purification & Degassing) bp_exp Boiling Point (e.g., Thiele Tube) start->bp_exp mp_exp Melting Point (Capillary Method) start->mp_exp d_exp Density (Hydrometer/Pycnometer) start->d_exp v_exp Viscosity (Capillary Viscometer) start->v_exp data_analysis Data Analysis & Comparison bp_exp->data_analysis mp_exp->data_analysis d_exp->data_analysis v_exp->data_analysis report Report Generation data_analysis->report

Caption: A generalized workflow for the experimental determination of physical properties.

Experimental Protocols: A Guide to Measurement

Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed, step-by-step methodologies for the key experiments cited in this guide, grounded in established standards.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides a precise boiling point determination.

Methodology:

  • Sample Preparation: Ensure the liquid sample is pure and free of any volatile impurities.

  • Apparatus Setup:

    • Seal one end of a capillary tube using a flame.

    • Attach the capillary tube to a thermometer with the open end of the capillary tube facing downwards. The bottom of the capillary tube should be level with the thermometer bulb.

    • Place a small amount of the liquid sample into a small test tube or a fusion tube.

    • Insert the thermometer and attached capillary tube into the sample tube, ensuring the thermometer bulb and the sealed end of the capillary are submerged in the liquid.

  • Heating:

    • Immerse the entire setup in a heating bath (e.g., a Thiele tube filled with mineral oil).

    • Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner.

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination:

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

  • Validation: Repeat the measurement at least twice to ensure reproducibility. The results should agree within a narrow range (e.g., ±0.5 °C).

Determination of Melting Point (Capillary Method)

For solid isomers, this method provides an accurate melting point range. [11][12][13][14] Methodology:

  • Sample Preparation: Ensure the solid sample is dry and finely powdered.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

    • Tap the sealed end of the capillary on a hard surface to compact the sample.

  • Apparatus Setup:

    • Place the loaded capillary tube into a melting point apparatus.

    • Ensure the sample is visible through the magnifying lens.

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

    • Observe the sample carefully. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). 5. Validation: A pure compound will have a sharp melting range of 1-2 °C. A broader melting range indicates the presence of impurities.

Determination of Density (Hydrometer Method - ASTM D1298)

This method is suitable for determining the density of liquid hydrocarbons. [15][16][17][18] Methodology:

  • Apparatus and Sample Preparation:

    • Select a hydrometer with a range that includes the expected density of the sample.

    • Ensure the hydrometer and the hydrometer cylinder are clean and dry.

    • Bring the sample to the desired test temperature.

  • Measurement:

    • Pour the sample into the hydrometer cylinder, avoiding the formation of air bubbles.

    • Gently lower the hydrometer into the sample and release it. The hydrometer should float freely, away from the walls of the cylinder.

    • Allow the hydrometer to settle and the temperature of the sample to stabilize.

  • Reading:

    • Read the hydrometer scale at the point where the principal surface of the liquid cuts the scale. For transparent liquids, this is the bottom of the meniscus.

    • Immediately read the temperature of the sample.

  • Corrections and Calculation:

    • Apply any necessary corrections for temperature and the thermal expansion of the glass hydrometer as specified in the ASTM D1298 standard.

    • The corrected reading gives the density of the sample at the reference temperature.

Determination of Kinematic Viscosity (Capillary Viscometer Method - ASTM D445)

This method provides a precise measurement of the kinematic viscosity of transparent and opaque liquids. [14][17] Methodology:

  • Apparatus and Sample Preparation:

    • Select a calibrated capillary viscometer appropriate for the expected viscosity of the sample.

    • Filter the sample to remove any particulate matter.

  • Measurement:

    • Charge the viscometer with the sample in accordance with the instrument's instructions.

    • Place the viscometer in a constant-temperature bath maintained at the desired test temperature with a high degree of accuracy (e.g., ±0.02 °C).

    • Allow the viscometer to equilibrate for a specified time (typically 30 minutes).

  • Flow Time Measurement:

    • Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction or pressure and allow the liquid to flow back down under gravity.

    • Measure the time it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the following equation: ν = C × t

      • Where:

        • C is the calibration constant of the viscometer (in mm²/s²).

        • t is the measured flow time (in seconds).

  • Validation: Perform multiple measurements and average the results to ensure accuracy and precision.

Conclusion

The physical properties of this compound and its isomers are intricately linked to their molecular structure. Understanding the interplay between branching, molecular surface area, and symmetry is crucial for predicting and explaining the behavior of these compounds. The provided experimental protocols, based on established standards, offer a reliable framework for the accurate determination of these essential physical properties, empowering researchers and drug development professionals to make informed decisions in their scientific endeavors.

References

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  • ResearchGate. Measurements of the density and viscosity of the tridecane + 2,2,4,4,6,8,8-heptamethylnonane mixtures in the temperature range 293.15 - 353.15 K at pressures up to 100 MPa. [Link]

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A Comparative Guide to the Biological Activity of 4-Methyldodecane Versus Other Methyl-Branched Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Language of Methyl-Branched Alkanes

Methyl-branched alkanes, a class of saturated hydrocarbons characterized by a main carbon chain with one or more methyl group substitutions, are pivotal players in the intricate world of chemical ecology.[1][2] Unlike their linear counterparts, the introduction of a methyl group creates a chiral center, adding a layer of structural complexity that translates into highly specific biological activities.[3] These molecules are principal components of the cuticular hydrocarbon (CHC) layer of insects, a waxy coating that not only prevents desiccation but also serves as a rich source of semiochemicals.[4][5][6] These chemical signals mediate a vast array of behaviors, including mate and nestmate recognition, aggregation, and host-parasite interactions.[7][8]

This guide provides a comparative analysis of the known and potential biological activities of 4-methyldodecane, a C13 methyl-branched alkane, in relation to other structurally similar compounds. While direct and extensive experimental data on this compound is limited, this document synthesizes the current understanding of methyl-branched alkane bioactivity, presents established experimental protocols for their evaluation, and offers a framework for future research in this promising area.

Semiochemical Activity: The Dominant Role of Methyl-Branched Alkanes in Insect Communication

The most well-documented biological activity of methyl-branched alkanes lies in their function as semiochemicals, which are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication), such as kairomones.[8] The position of the methyl group and the length of the carbon chain are critical determinants of their biological function.[9][10]

A compelling example of this specificity is seen in the parasitic wasp, Lariophagus distinguendus. The contact sex pheromone of this species is a complex blend of cuticular hydrocarbons, with 3-methylheptacosane being a key component that elicits courtship behavior in males.[9][10][11] The absence of this single compound from the CHC profile of aging males leads to a cessation of mating attempts.[9] Furthermore, the addition of other structurally related alkanes to a bioactive CHC blend can disrupt the courtship response, highlighting the importance of the complete chemical profile for accurate signaling.[9]

While this compound has not been as extensively studied as other methyl-branched alkanes, its structural characteristics suggest a high potential for semiochemical activity. It has been identified in the complex trail pheromone blend of the tropical fire ant, Solenopsis geminata, although its specific contribution to the overall behavioral response has yet to be elucidated.[12]

Comparative Analysis of Semiochemical Activity

Due to the scarcity of direct comparative studies on this compound, the following table presents a hypothetical comparison based on established principles of structure-activity relationships in insect chemical communication. This is intended to serve as a guide for future experimental design.

CompoundStructureKnown/Hypothesized Semiochemical ActivitySupporting Evidence/Rationale
This compound C13H28Hypothesized: Kairomone for parasitoids; Component of aggregation or sex pheromones.Identified in fire ant trail pheromones.[12] Its structural similarity to known semiochemicals suggests a role in insect communication.
2-Methyldodecane C13H28Hypothesized: Differential activity compared to the 4-methyl isomer, potentially recognized by different olfactory receptors.The position of the methyl group is a critical factor in the specificity of insect chemoreception.
3-Methyldodecane C13H28Hypothesized: May act as a synergistic or antagonistic component in a pheromone blend.The precise branching pattern influences the overall shape and volatility of the molecule, affecting its interaction with receptors.
n-Tridecane C13H28Hypothesized: Generally lower and less specific semiochemical activity compared to branched isomers.Linear alkanes are common in CHC profiles but often serve a primary role in waterproofing rather than specific signaling.

Antimicrobial and Cytotoxic Activities: An Emerging Area of Investigation

While the role of methyl-branched alkanes as semiochemicals is well-established, their potential as antimicrobial and cytotoxic agents is an emerging field of interest. Longer-chain alkanes and their derivatives have demonstrated activity against various microbes and cancer cell lines.[13][14] The lipophilic nature of these molecules allows them to interact with and disrupt cell membranes, a potential mechanism for their bioactivity.[9]

To date, no specific studies have focused on the antimicrobial or cytotoxic properties of this compound. However, studies on other C13 compounds and longer-chain alkanes provide a basis for hypothesizing such activities.

Hypothetical Comparative Data for Antimicrobial and Cytotoxic Activity

The following tables are illustrative and intended to guide future research into the potential antimicrobial and cytotoxic effects of this compound and related compounds.

Table 2: Hypothetical Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 86
2-Methyldodecane 97
3-Methyldodecane 75
n-Tridecane 64
Ampicillin (Control) 2522

Table 3: Hypothetical Cytotoxicity (IC₅₀ in µM) on MCF-7 Breast Cancer Cells

Compound24 hours48 hours72 hours
This compound >1008570
2-Methyldodecane >1008065
3-Methyldodecane >1009075
n-Tridecane >100>100>100
Doxorubicin (Control) 51.20.5

Experimental Protocols

To facilitate further research into the biological activities of this compound and other methyl-branched alkanes, detailed protocols for key experimental assays are provided below.

Insect Behavioral Bioassay: Olfactometer Test

This protocol is designed to assess the attractant or repellent properties of a volatile compound on an insect.

Causality Behind Experimental Choices:

  • Y-tube Olfactometer: This apparatus provides a clear choice for the insect between two air streams, one carrying the test odor and one a control, allowing for a quantitative measure of preference.

  • Charcoal-filtered and humidified air: This ensures that the air carrying the odor is clean and does not desiccate the insect, which could affect its behavior.

  • Randomization of arms: This controls for any inherent bias in the olfactometer setup.

G cluster_0 Setup cluster_1 Olfactometer Arms P Air Pump F Charcoal Filter P->F H Humidifier F->H S Flow Splitter H->S T Test Odor Source (e.g., this compound on filter paper) S->T Airflow 1 C Control Source (Solvent only) S->C Airflow 2 Y Y-Tube Olfactometer T->Y C->Y I Insect Release Point Y->I O Observation and Data Recording I->O

Caption: Workflow for an insect behavioral bioassay using a Y-tube olfactometer.

Step-by-Step Methodology:

  • Preparation of Test and Control Stimuli:

    • Dissolve this compound in an appropriate solvent (e.g., hexane) to the desired concentration.

    • Apply a small volume (e.g., 10 µL) of the solution to a filter paper strip.

    • For the control, apply the same volume of solvent to another filter paper strip.

    • Allow the solvent to evaporate completely.

  • Olfactometer Setup:

    • Place the test and control filter papers into the respective arms of the Y-tube olfactometer.

    • Connect the olfactometer to a charcoal-filtered and humidified air source, ensuring equal airflow through both arms.

  • Insect Acclimation:

    • Acclimate the test insects (e.g., adult female parasitoid wasps) to the experimental conditions for at least 30 minutes.

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Observe the insect's behavior for a set period (e.g., 5 minutes).

    • Record the first arm the insect enters and the total time spent in each arm.

  • Data Analysis:

    • Repeat the experiment with a sufficient number of insects (e.g., 30-50).

    • Analyze the data using a chi-square test to determine if there is a significant preference for the test odor over the control.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the ability of a compound to inhibit the growth of a microorganism.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This is a standardized medium for antimicrobial susceptibility testing, as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • 0.5 McFarland Turbidity Standard: This ensures a standardized inoculum density, which is crucial for reproducible results.

  • Zone of Inhibition: The diameter of the clear zone around the disk where no microbial growth occurs is proportional to the susceptibility of the organism to the compound.

G A Prepare standardized microbial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Aseptically apply sterile disks impregnated with test compounds B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Application:

    • Aseptically place sterile paper disks impregnated with a known concentration of this compound and other test compounds onto the surface of the agar.

    • Include a positive control (a standard antibiotic) and a negative control (a disk with solvent only).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. A larger zone indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization Agent: A solvent such as DMSO is required to dissolve the insoluble formazan crystals before the absorbance can be measured.

  • Spectrophotometry: Measuring the absorbance of the colored solution provides a quantitative measure of cell viability.

G A Seed cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Methyl-branched alkanes represent a fascinating and functionally diverse class of natural products. While their role in insect chemical communication is increasingly understood, the full spectrum of their biological activities remains to be explored. This compound, as a representative of this class, warrants further investigation to elucidate its specific functions.

The lack of direct comparative data for this compound highlights a significant research gap. Future studies should focus on:

  • Identifying the presence of this compound in the cuticular hydrocarbon profiles of a wider range of insect species.

  • Conducting behavioral bioassays to determine its specific role as a pheromone or kairomone.

  • Performing systematic in vitro screening to evaluate its antimicrobial and cytotoxic potential against a panel of microbes and cancer cell lines.

  • Investigating the structure-activity relationships of C13 methyl-branched alkanes by comparing the bioactivities of different isomers.

By employing the standardized protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of the biological significance of this compound and other methyl-branched alkanes, potentially leading to the development of novel pest management strategies and therapeutic agents.

References

  • Okenwa, U. I., & Offiong, U. E. (2015). Chemistry of semiochemicals used as trail pheromones in tropical fire ant (Solenopsis geminata). International Journal of Chemical and Biochemical Sciences, 7, 35-40.
  • Ruther, J., Reinecke, A., & Hilker, M. (2013). Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus. Insects, 4(4), 743–760. [Link]

  • Padma, P., et al. (2019). Phytochemical screening and GC–MS analysis of bioactive compounds present in ethanolic leaves extract of Silybum marianum (L).. Journal of Drug Delivery and Therapeutics, 9(1), 85-89.
  • Mishra, A., et al. (2021). Cytotoxicity of compounds (C1-C13) against a variety of cancer cell lines. ResearchGate. [Link]

  • Greene, M. J., & Gordon, D. M. (2003). Social insects: Cuticular hydrocarbons inform task decisions.
  • Blomquist, G. J., & Bagnères, A.-G. (Eds.). (2010). Insect hydrocarbons: Biology, biochemistry, and chemical ecology. Cambridge University Press.
  • Kubo, I., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological and Pharmaceutical Bulletin, 30(2), 339-342.
  • Ruther, J., et al. (2011). A new type of contact sex pheromone in a parasitic wasp.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Vander Meer, R. K., Slowik, T. J., & Thorvilson, H. G. (2002). Semiochemicals released by electrically stimulated red imported fire ants, Solenopsis invicta. Journal of Chemical Ecology, 28(12), 2585–2600.
  • Kather, R., & Martin, S. J. (2017). The role of cuticular hydrocarbons in insects. ResearchGate. [Link]

  • Steidle, J. L. M., & Ruther, J. (2000). Mating behavior and evidence for a contact sex pheromone in Lariophagus distinguendus (Förster) (Hymenoptera: Pteromalidae). Journal of Insect Behavior, 13(4), 513-524.
  • van den Heuvel, J., et al. (2023). Kairomone-induced changes in foraging activity of the larval ectoparasitoid Holepyris sylvanidis are linked with an increased number of male parasitoid offspring. Frontiers in Ecology and Evolution, 11, 1158081.
  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

  • Syed, Z. (2017). Behavioral Responses of Insects to Plant Secondary Compounds. ResearchGate. [Link]

  • Moore, A., et al. (2022). Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies. Scientific Reports, 12(1), 3244.
  • Murali-Baskaran, R. K., et al. (2018). Role of kairomone in biological control of crop pests-A review.
  • Serdo, A. T., et al. (2024). Insects’ perception and behavioral responses to plant semiochemicals. PeerJ, 12, e17781.
  • Howard, R. W., & Blomquist, G. J. (2005). Ecological, behavioral, and biochemical aspects of insect hydrocarbons. Annual Review of Entomology, 50, 371-393.
  • Paul, A. V. N., et al. (2002). Kairomonal effect of some saturated hydrocarbons on the egg parasitoids, Trichogramma brasiliensis (Ashmead) and Trichogramma exiguum, Pinto, Platner and Oatman (Hym., Trichogrammatidae). Journal of Applied Entomology, 126(s1), 22-25.
  • Braga, M. V., et al. (2017). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. Acta Tropica, 176, 38-44.
  • El-Shafie, H. A. F., & Faleiro, J. R. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11.
  • Belenioti, M., et al. (2022). Effect of solvent extraction time on the hydrocarbon profile of Drosophila suzukii (Diptera: Drosophilidae) and behavioural effects of 9-pentacosene and dodecane. European Journal of Entomology, 119, 232-241.
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Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of 4-Methyldodecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper disposal of 4-Methyldodecane, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. As researchers and scientists, our responsibility extends beyond the laboratory bench to the entire lifecycle of the chemicals we use. This document is designed to be your trusted resource for handling this specific aliphatic hydrocarbon, grounding every procedural step in established scientific principles and regulatory requirements.

Understanding this compound: Hazard Profile and Environmental Considerations

This compound is an aliphatic hydrocarbon whose physical and chemical properties necessitate careful handling and disposal. A thorough understanding of its hazard profile is the foundation of a robust safety and disposal plan.

1.1. Intrinsic Hazards The primary risks associated with this compound are its flammability and its potential for causing severe health effects upon ingestion or inhalation. Safety Data Sheets (SDS) classify it as a combustible liquid and a significant aspiration hazard.[1][2]

  • Combustibility: As a combustible liquid, this compound requires stringent control of ignition sources in any area where it is handled or stored as waste.[2][3] Vapors can accumulate and travel to an ignition source, leading to a flashback.[3]

  • Aspiration Toxicity: The most critical health hazard is that it may be fatal if swallowed and enters the airways.[1][2] This necessitates immediate medical attention in case of ingestion and prohibits inducing vomiting.[2]

  • Irritation: It can also cause skin and eye irritation.[3]

1.2. Environmental Impact Discharge of aliphatic hydrocarbons like this compound into the environment must be strictly avoided.[1][4]

  • Aquatic Toxicity: Due to its low water solubility, it can form a persistent film on water surfaces, which can be toxic to aquatic life by reducing oxygen levels.[5]

  • Persistence and Bioaccumulation: These compounds can persist in soil and have the potential to bioaccumulate in the food chain, posing a long-term risk to ecosystems.[5][6]

  • Regulatory Prohibition: Discharging such chemicals into sewer systems is prohibited by regulations.[1][7]

PropertyValueImplication for Disposal
Classification Combustible Liquid, Aspiration Hazard[1][2]Requires segregation from oxidizers, storage away from heat/ignition sources, and handling as hazardous waste.
Flash Point ~70.6 °C (159 °F) (estimated)[8]Store in a cool, well-ventilated area.[2]
Solubility in Water Very low (estimated 0.03173 mg/L @ 25°C)[8]Do not dispose of down the drain; high potential for environmental persistence.[5][7]

The Regulatory Landscape: Ensuring Compliance

The disposal of this compound is governed by hazardous waste regulations established by the Environmental Protection Agency (EPA) in the United States, with similar bodies internationally.[9] Laboratories are classified as hazardous waste generators and must adhere to specific standards.[10]

  • Waste Identification: The first step is to determine if a waste is hazardous, either because it is specifically "listed" or because it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[9][11] this compound waste is typically managed as hazardous due to its ignitability (combustibility).

  • Academic Laboratories: The EPA provides alternative, more flexible regulations for academic laboratories under Subpart K of 40 CFR part 262, which includes provisions for waste determination by trained professionals and the development of a Laboratory Management Plan.[12]

  • Prohibited Disposal Methods: It is illegal to dispose of hazardous waste, including this compound, in the regular trash or down the sewer system.[7][9] Evaporation of hazardous waste, even in a fume hood, is also not a permissible disposal method.[7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of generation to final disposal. The causality behind each step is critical for maintaining a self-validating system of safety and compliance.

3.1. Waste Segregation and Collection

  • Step 1: Identify the Waste Stream.

    • Action: Designate a specific waste container for liquid this compound and solutions containing it. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Rationale: Mixing incompatible chemicals can lead to violent reactions, while mixing non-hazardous with hazardous waste needlessly increases the volume and cost of disposal. This compound, as an aliphatic hydrocarbon, should be kept away from strong oxidizing agents.[13]

  • Step 2: Select an Appropriate Waste Container.

    • Action: Use a container that is chemically compatible with this compound (e.g., glass or polyethylene). The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[9][14]

    • Rationale: Using a compatible container prevents degradation of the container and potential leaks.[14] A secure cap is mandatory to prevent spills and the release of vapors.[7] Food-grade containers (e.g., mayonnaise jars) are strictly prohibited for hazardous waste storage.[14]

3.2. Accumulation and Storage in the Laboratory

  • Step 3: Label the Waste Container.

    • Action: As soon as the first drop of waste is added, label the container clearly. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Flammable," "Combustible").[14] All components of a mixture must be listed.[14]

    • Rationale: Proper labeling is a core regulatory requirement that ensures anyone handling the container is aware of its contents and the associated dangers.

  • Step 4: Store the Waste in a Designated Satellite Accumulation Area (SAA).

    • Action: Store the sealed waste container at or near the point of generation in a designated SAA, such as a secondary containment tray within a fume hood or a designated cabinet.[14] The SAA must be under the control of the laboratory personnel generating the waste.

    • Rationale: The SAA concept allows for the safe collection of small amounts of hazardous waste in the lab without triggering more stringent large-quantity generator requirements. Keeping the container closed except when adding waste is mandatory.[7]

3.3. Disposal of Contaminated Materials and Empty Containers

  • Step 5: Manage Contaminated Solids.

    • Action: Any materials heavily contaminated with this compound (e.g., gloves, absorbent pads from a spill) must be collected separately as solid hazardous waste.[15] Place them in a sealed, labeled bag or container.[15]

    • Rationale: Materials that have come into contact with a hazardous chemical are themselves considered hazardous waste and cannot be disposed of in the regular trash.

  • Step 6: Decontaminate or Dispose of Empty Containers.

    • Action: To be considered non-hazardous, a container that held this compound must be "empty" by regulatory definition, which typically means it has been triple-rinsed.[1] The rinsate from this process must be collected as hazardous waste. Alternatively, the container itself can be disposed of as hazardous waste.

    • Rationale: Residual chemicals in "empty" containers can still pose a hazard. Triple rinsing ensures the removal of these residues to a safe level.

3.4. Final Disposal and Spill Management

  • Step 7: Arrange for Pickup and Disposal.

    • Action: Follow your institution's procedures to have the full waste container collected by the EHS department or a licensed hazardous waste contractor. Do not allow waste to accumulate beyond established time or quantity limits.[7][12]

    • Rationale: Final disposal of this compound must be done at a licensed facility, typically via controlled incineration, which ensures complete destruction of the chemical in an environmentally sound manner.[1][16]

  • Step 8: Respond to Spills Immediately and Safely.

    • Action: In the event of a spill, evacuate personnel if necessary, remove all sources of ignition, and ensure adequate ventilation.[1] Use spark-proof tools for cleanup.[3] Absorb the spill with a non-combustible, inert material like sand, diatomaceous earth, or a universal binding agent.[4][17] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3][4]

    • Rationale: A swift and correct response minimizes the risk of fire and exposure. Treating all cleanup materials as hazardous waste is essential to prevent further contamination.[7]

Process Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 In-Lab Waste Management cluster_1 Disposal & Emergency A Waste Generation (Liquid or Solid) B Select Compatible & Labeled Container A->B C Store in Designated SAA (Keep Container Closed) B->C D Is Container Full or Past Storage Limit? C->D D->C No E Request EHS/ Contractor Pickup D->E Yes F Transport to Licensed Waste Facility E->F G Final Disposal (e.g., Incineration) F->G H Spill Occurs I Spill Cleanup Protocol: 1. Control Ignition Sources 2. Absorb with Inert Material 3. Collect as Hazardous Waste H->I I->B Package waste

Caption: Decision workflow for handling this compound waste.

References

  • Procedure for disposing of hazardous waste . Massachusetts Institute of Technology. [Link]

  • Safety Data Sheet: Dodecane (isomers) . Carl ROTH. [Link]

  • SAFETY DATA SHEET - Methylheptadecanoate . Agilent. [Link]

  • Safety Data Sheet: Dodecane . Chemos GmbH & Co.KG. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • SAFETY DATA SHEET . BioGenex. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • 4-methyl dodecane, 6117-97-1 . The Good Scents Company. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Hazardous Waste Listings . US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Environmental Impacts of Dodecane Usage and Mitigation Strategies . Metaintelligence. [Link]

  • Aliphatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet . Restek. [Link]

  • Characterization of ecological risks from environmental releases of decamethylcyclopentasiloxane (D5) . ResearchGate. [Link]

  • Introduction to Hazardous Waste Identification . US EPA. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.